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  • Product: 3-nitropyridine-2-sulfonic Acid
  • CAS: 54247-50-6

Core Science & Biosynthesis

Foundational

Strategic Overview: The Challenge of Synthesizing 3-Nitropyridine-2-sulfonic Acid

An In-depth Technical Guide to the Synthesis of 3-Nitropyridine-2-sulfonic Acid This guide provides a comprehensive exploration of synthetic pathways leading to 3-nitropyridine-2-sulfonic acid, a valuable heterocyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Nitropyridine-2-sulfonic Acid

This guide provides a comprehensive exploration of synthetic pathways leading to 3-nitropyridine-2-sulfonic acid, a valuable heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to dissect the underlying chemical principles, evaluate the strategic advantages of different routes, and provide actionable, field-tested methodologies.

3-Nitropyridine-2-sulfonic acid is a substituted pyridine derivative whose utility lies in its dual functionality: the electron-withdrawing nitro group and the highly acidic sulfonic acid moiety. These features make it a versatile building block in medicinal and agricultural chemistry.[1] However, the synthesis is not trivial. The pyridine ring is inherently electron-deficient, a characteristic exacerbated by the powerful deactivating effect of the nitro group. This presents a significant challenge for classical electrophilic substitution reactions, necessitating a careful strategic approach to achieve the desired 2,3-substitution pattern.

This guide will analyze three potential synthetic strategies:

  • Pathway A: Direct Sulfonation of 3-Nitropyridine. An evaluation of the electrophilic substitution on a highly deactivated ring.

  • Pathway B: Oxidation of 3-Nitropyridine-2-thiol. A robust and highly recommended pathway leveraging a commercially available precursor.

  • Pathway C: Diazotization of 3-Aminopyridine-2-sulfonic Acid. A multi-step approach involving the transformation of an amino group.

Pathway A: Direct Sulfonation of 3-Nitropyridine - A Question of Regioselectivity

The most apparent route to a sulfonic acid is direct sulfonation. However, in the context of pyridine chemistry, this is often a difficult transformation. The lone pair on the nitrogen atom is readily protonated under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid or oleum), forming a pyridinium ion. This positively charged species is extremely resistant to attack by an electrophile like SO₃.[2]

Even if the reaction can be forced under harsh conditions, the directing effects of the ring nitrogen and the existing nitro group at the 3-position work against the desired outcome. Both are meta-directing. For the pyridinium ion, this means positions 3 and 5 are electronically favored. For the 3-nitro group, this also directs incoming electrophiles to position 5. Consequently, direct sulfonation of 3-nitropyridine has been shown to yield the isomeric 5-nitropyridine-2-sulfonic acid , not the desired 3-nitropyridine-2-sulfonic acid.[3][4]

Pathway B: Oxidation of 3-Nitropyridine-2-thiol - The Recommended Synthetic Route

This pathway represents the most efficient and reliable method for preparing 3-nitropyridine-2-sulfonic acid. The strategy hinges on the oxidation of a thiol precursor, a well-established and high-yielding transformation. The key advantage is that the desired 2,3-substitution pattern is already established in the starting material, circumventing the regioselectivity issues of direct substitution.

The starting material, 3-nitropyridine-2-thiol , is commercially available, making this a practical and accessible route.

Logical Framework for Pathway B

G cluster_0 Pathway B: Oxidation of Thiol Precursor A 3-Nitropyridine-2-thiol B 3-Nitropyridine-2-sulfonic Acid A->B Oxidation (e.g., H₂O₂, MCPBA)

Caption: Recommended synthesis of 3-nitropyridine-2-sulfonic acid.

Causality in Experimental Design

The choice of an oxidizing agent is critical for a clean and efficient reaction. Strong oxidants like potassium permanganate can be aggressive and may lead to degradation of the pyridine ring. Milder, more controlled reagents are preferred.

  • Hydrogen Peroxide (H₂O₂): In a solvent like acetic acid, H₂O₂ is an excellent choice. It is inexpensive, the reaction is relatively clean (the main byproduct is water), and the conditions are generally mild.

  • meta-Chloroperoxybenzoic Acid (MCPBA): MCPBA is a highly effective and selective oxidizing agent for converting thiols to sulfonic acids.[5] It operates under mild conditions and is known for producing clean reactions, although it is more expensive than hydrogen peroxide.

Experimental Protocol: Oxidation using Hydrogen Peroxide

Materials:

  • 3-Nitropyridine-2-thiol (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution, ~6.0 eq)

  • Deionized Water

  • Sodium Bisulfite

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-nitropyridine-2-thiol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of thiol).

  • Addition of Oxidant: Warm the mixture gently to approximately 40-50°C to aid dissolution. Once a clear solution is obtained, begin the dropwise addition of 30% hydrogen peroxide (6.0 eq). An exotherm may be observed; maintain the internal temperature below 70°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature and then further in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Stir for 30 minutes.

  • Isolation: The product, 3-nitropyridine-2-sulfonic acid, is often insoluble in the acetic acid/water mixture and will precipitate upon cooling and quenching.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 3-nitropyridine-2-sulfonic acid as a solid.

Data Summary for Pathway B
ParameterValueRationale & Citation
Starting Material 3-Nitropyridine-2-thiolCommercially available, establishes correct regiochemistry.
Primary Reagent Hydrogen PeroxideEffective, inexpensive, and environmentally benign oxidant.
Solvent Glacial Acetic AcidGood solvent for both starting material and intermediate species.
Temperature 60-65°CProvides sufficient activation energy without promoting degradation.
Expected Yield > 85%Thiol to sulfonic acid oxidations are typically high-yielding.[5]
Purity > 95% (post-crystallization)The product often precipitates, allowing for simple and effective purification.

Pathway C: Diazotization-Nitration of 3-Aminopyridine-2-sulfonic Acid

This pathway is a theoretically plausible but significantly more complex alternative. It involves generating the sulfonic acid first and then converting an amino group at the 3-position into a nitro group.

Logical Framework for Pathway C

G cluster_1 Pathway C: Diazotization-Nitration Route A 3-Aminopyridine B 3-Aminopyridine-2-sulfonic Acid A->B Sulfonation (Challenging) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl) D 3-Nitropyridine-2-sulfonic Acid C->D Sandmeyer-type Nitration (NaNO₂, Cu catalyst)

Caption: Multi-step synthesis via a diazonium salt intermediate.

Analysis of Feasibility
  • Synthesis of 3-Aminopyridine-2-sulfonic Acid: The synthesis of this starting material is the first major hurdle. While the compound is commercially available, its preparation is not straightforward.[6] The sulfonation of 3-aminopyridine is complicated. The amino group is activating and directs ortho- and para-, meaning substitution could occur at the 2, 4, or 6 positions. Achieving high selectivity for the 2-position is difficult and would likely result in a mixture of isomers requiring complex purification.

  • Diazotization and Nitration: The conversion of an aromatic amine to a nitro group via its diazonium salt is a variation of the Sandmeyer reaction.[7][8] The amine is first treated with nitrous acid (generated from sodium nitrite and a strong acid) to form a diazonium salt.[9] This intermediate is then reacted with aqueous sodium nitrite, typically in the presence of a copper(I) catalyst, to install the nitro group.[7]

Challenges:

  • Diazonium Salt Instability: Pyridyl diazonium salts are often less stable than their benzenoid counterparts, requiring careful temperature control (typically < 5°C) to prevent premature decomposition.[10]

  • Side Reactions: The diazonium salt can react with water to form a hydroxy-pyridine byproduct or undergo other undesired reactions.

Comparative Summary and Recommendation

FeaturePathway A: Direct SulfonationPathway B: Thiol OxidationPathway C: Diazotization-Nitration
Feasibility Very LowHighModerate
Number of Steps 113+
Starting Material 3-Nitropyridine3-Nitropyridine-2-thiol3-Aminopyridine
Key Challenge Poor reactivity and regioselectivitySourcing of starting material (readily available)Synthesis of aminosulfonic acid, diazonium instability
Predicted Yield < 5% (of wrong isomer)> 85%< 40% (overall)
Recommendation Not Recommended Highly Recommended Plausible Alternative

Final Recommendation

For the synthesis of 3-nitropyridine-2-sulfonic acid, Pathway B (Oxidation of 3-Nitropyridine-2-thiol) is the unequivocally superior and recommended route. It is a robust, high-yielding, single-step transformation from a commercially available starting material that avoids the significant regiochemical and stability challenges inherent in the alternative pathways. This method provides the most direct and reliable access to the target compound for research and development applications.

References

  • Bakke, J. M. "Synthesis and Functionalization of 3-Nitropyridines." Doctoral dissertation, Norwegian University of Science and Technology, 2001. Available at: [Link].

  • Molbase. "What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?" Available at: [Link].

  • ResearchGate. "Nitropyridines: Synthesis and reactions." Available at: [Link].

  • ResearchGate. "Nitropyridines, Their Synthesis and Reactions." Available at: [Link].

  • Google Patents. "Preparation method of 2-chloro-3-aminopyridine." CN102532010B.
  • Autechaux. "2-Chloro-3-nitropyridine | Premium Quality Chemical Manufacturer." Available at: [Link].

  • Wikipedia. "Sandmeyer reaction." Available at: [Link].

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules 27, no. 21 (2022): 7246. Available at: [Link].

  • Organic Syntheses. "3-aminopyridine." Org. Synth. Coll. Vol. 2, p.27 (1943); Vol. 16, p.3 (1936). Available at: [Link].

  • Google Patents. "Diazonium salts which are intermediates for 3-substituted pyridines." US6710180B2.
  • National Center for Biotechnology Information. "Recent trends in the chemistry of Sandmeyer reaction: a review." J Iran Chem Soc 19, 2737–2763 (2022). Available at: [Link].

  • ResearchGate. "Synthesis of 3-Aminopyridine." Available at: [Link].

  • ACS Publications. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." J. Org. Chem. 2021, 86, 12, 8295–8305. Available at: [Link].

  • Chemistry & Biology Interface. "An Efficient Method for the Synthesis of Hetero Aryl Sulfonyl Chlorides from Corresponding Amines." Chemistry & Biology Interface, 2011, 1, 3, 360-364. Available at: [Link].

  • Google Patents. "Sulfonation of nitro compounds." US3492342A.
  • Quora. "Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?" Available at: [Link].

  • SpringerLink. "Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines." Monatsh Chem 152, 1145–1150 (2021). Available at: [Link].

  • OrganicChemGuide. "21.03 Sandmeyer Reaction." Available at: [Link].

  • Google Patents. "Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst." EP2602242B1.
  • Amanote Research. "5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines." Available at: [Link].

  • Organic Chemistry Portal. "Sandmeyer Reaction." Available at: [Link].

  • National Center for Biotechnology Information. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules 2022, 27, 5919. Available at: [Link].

  • National Center for Biotechnology Information. "Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates." Nat Commun 12, 5971 (2021). Available at: [Link].

  • Organic Chemistry Portal. "Diazotisation." Available at: [Link].

  • ResearchGate. "Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid." Available at: [Link].

  • Google Patents. "Production of pyridine-3-sulfonic acid." US5082944A.
  • World Journal of Experimental Biosciences. "Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect." World J Exp Biosci 4: 98-107 (2016). Available at: [Link].

  • Rasayan Journal of Chemistry. "SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS." Rasayan J. Chem. Vol. 6, No.3, 196-200 (2013). Available at: [Link].

  • MDPI. "Flow Hydrodediazoniation of Aromatic Heterocycles." Chemistry 2019, 1(1), 57-69. Available at: [Link].

  • SciSpace. "Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds." Available at: [Link].

  • National Center for Biotechnology Information. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Org. Lett. 2014, 16 (18), 4884–4887. Available at: [Link].

Sources

Exploratory

physicochemical properties of 3-nitropyridine-2-sulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitropyridine-2-Sulfonic Acid Introduction 3-Nitropyridine-2-sulfonic acid (CAS No. 54247-50-6) is a substituted heterocyclic compound of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitropyridine-2-Sulfonic Acid

Introduction

3-Nitropyridine-2-sulfonic acid (CAS No. 54247-50-6) is a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring functionalized with both a nitro group (-NO2) and a sulfonic acid group (-SO3H), imparts a unique combination of properties that make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The strong electron-withdrawing nature of the nitro group, combined with the high acidity and polarity of the sulfonic acid moiety, dictates its reactivity, solubility, and potential as a scaffold in drug design. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and the analytical methodologies required for its characterization, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

The physicochemical profile of 3-nitropyridine-2-sulfonic acid is dominated by its two functional groups. The sulfonic acid group is a strong acid, meaning it will be deprotonated (as -SO3⁻) under most physiological conditions, conferring high water solubility. The nitro group is a powerful electron-withdrawing group, which increases the acidity of the sulfonic acid proton and significantly influences the electron distribution within the pyridine ring, making it susceptible to certain chemical transformations.

Summary of Physicochemical Data

Direct experimental data for 3-nitropyridine-2-sulfonic acid is not extensively published. Therefore, this table includes known data for the target compound and computed values or data from closely related analogs to provide a scientifically grounded profile.

PropertyValue / InformationSource / Comment
Molecular Formula C₅H₄N₂O₅SGuidechem[1]
Molecular Weight 220.16 g/mol Calculated
CAS Number 54247-50-6Guidechem[1]
Appearance Yellow crystalline solidGuidechem[1]
Acidity (pKa) < 1 (Predicted)The sulfonic acid group is inherently strongly acidic (pKa typically < 0). The adjacent electron-withdrawing nitro group further enhances this acidity.
Solubility High solubility in water (predicted). Soluble in polar organic solvents like methanol and DMF.Predicted based on the highly polar sulfonic acid group. The related 3-nitropyridine-2-carboxylic acid is soluble in ethanol and DMF.[2]
Lipophilicity (XLogP3) -0.9 (Predicted)This value indicates high hydrophilicity, consistent with the presence of the sulfonic acid group.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 3-nitropyridine-2-sulfonic acid is crucial for its application as a synthetic intermediate.

Proposed Synthetic Pathway

While multiple synthetic routes could be envisioned, a chemically plausible pathway involves the direct sulfonation of 3-nitropyridine. The reaction of 3-nitropyridine with sulfite ions has been shown to introduce a sulfonic acid group onto the ring, albeit at a different position under specific conditions.[3][4] A direct sulfonation at the 2-position is sterically accessible and electronically favored due to the directing effects of the ring nitrogen and the nitro group.

Synthesis_of_3_Nitropyridine_2_Sulfonic_Acid cluster_start Starting Material cluster_reagent Reagent cluster_product Product 3_Nitropyridine 3-Nitropyridine Target_Molecule 3-Nitropyridine-2-sulfonic acid 3_Nitropyridine->Target_Molecule Sulfonation Sulfonating_Agent Fuming Sulfuric Acid (Oleum, H₂SO₄·SO₃) Sulfonating_Agent->Target_Molecule

Caption: Proposed synthesis via direct sulfonation of 3-nitropyridine.

Key Reactivity Pathways

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like Fe or Sn in acidic media). This opens a pathway to 2-sulfonic acid-3-aminopyridine derivatives, which are valuable for further functionalization.

  • Derivatization of the Sulfonic Acid: The sulfonic acid can be converted into a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride is an excellent electrophile for reaction with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this is further amplified by the strong electron-withdrawing nitro group. This activates the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group.

Reactivity_Pathways cluster_reduction Nitro Group Reduction cluster_sulfonylation Sulfonic Acid Derivatization cluster_snar Nucleophilic Substitution center_node 3-Nitropyridine-2-sulfonic acid reduction_product 3-Amino-pyridine- 2-sulfonic acid center_node->reduction_product [H] sulfonyl_chloride 3-Nitropyridine- 2-sulfonyl chloride center_node->sulfonyl_chloride SOCl₂ or PCl₅ snar_product Ring-Substituted Products center_node->snar_product Nu⁻ sulfonamide Sulfonamide Derivatives sulfonyl_chloride->sulfonamide R₂NH

Caption: Key reactive sites of 3-nitropyridine-2-sulfonic acid.

Experimental Protocols & Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and properties of 3-nitropyridine-2-sulfonic acid.

Workflow for Physicochemical Characterization

A systematic workflow ensures that all critical parameters are measured accurately. This involves identity confirmation followed by quantitative assessment of purity and key physical properties.

G cluster_input Input cluster_analysis Analytical Procedures cluster_output Output Data Sample Synthesized Sample of 3-Nitropyridine-2-sulfonic acid HPLC Purity & Identity Check (HPLC-UV/MS) Sample->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) Sample->NMR Titration Acidity Measurement (Potentiometric Titration for pKa) Sample->Titration Solubility_Test Solubility Assessment (Kinetic/Equilibrium Methods) Sample->Solubility_Test Purity Purity (%) HPLC->Purity Structure Confirmed Structure NMR->Structure pKa_Value pKa Value Titration->pKa_Value Solubility_Data Solubility (mg/mL) Solubility_Test->Solubility_Data

Caption: Workflow for analytical characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of the compound, drawing from established methods for related pyridine sulfonic acids.[5]

Objective: To determine the purity of a sample of 3-nitropyridine-2-sulfonic acid by reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)[5]

  • Sample of 3-nitropyridine-2-sulfonic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Perform further dilutions as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[6] and 270 nm (to capture both pyridine and nitro absorbances).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

Causality: A gradient elution is chosen because the compound is highly polar; starting with a highly aqueous mobile phase ensures retention on the C18 column, while the gradual increase in organic solvent (acetonitrile) allows for the elution of the compound and any less polar impurities. Formic acid is used as a mobile phase modifier to ensure good peak shape by suppressing the ionization of any residual silanols on the column packing.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the sulfonic acid group.

Instrumentation & Reagents:

  • Autotitrator or manual titration setup with a calibrated pH electrode.

  • 0.1 M standardized sodium hydroxide (NaOH) solution.

  • Degassed, deionized water.

  • Sample of 3-nitropyridine-2-sulfonic acid.

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 22 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) to create a ~2 mM solution.

  • Titration:

    • Place the solution in a jacketed beaker maintained at 25 °C and stir gently.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the equivalence point from the first derivative of the titration curve (max d(pH)/dV).

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a strong acid like this, the initial pH will be very low, and the pKa value will be extrapolated from the titration data as it is likely below the measurable range of the initial solution.

Trustworthiness: This method is a self-validating system. The shape of the titration curve and the clear inflection point provide direct, empirical evidence of the acidic proton's neutralization, making it a gold-standard technique for pKa determination.

Applications in Drug Discovery and Development

The structural motifs within 3-nitropyridine-2-sulfonic acid are relevant to modern medicinal chemistry.

  • Scaffold for Inhibitor Design: Nitropyridine derivatives have been utilized as precursors in the synthesis of various enzyme inhibitors.[7] For example, substituted nitropyridines are key intermediates for semicarbazide-sensitive amine oxidase (SSAO) inhibitors and have been explored for developing Janus kinase (JAK2) inhibitors.[7] The core of 3-nitropyridine-2-sulfonic acid provides a starting point for creating libraries of compounds for screening against such targets.

  • Improving Pharmacokinetic Properties: The sulfonic acid group is a well-established functional group used to enhance the aqueous solubility of drug candidates. Poor solubility is a major cause of failure in drug development, and incorporating a strongly hydrophilic moiety like a sulfonate can significantly improve a molecule's absorption and distribution profile.

  • Bioisosteric Replacement: The sulfonic acid group can act as a bioisostere for other acidic functional groups like carboxylic acids or phosphonic acids, allowing chemists to fine-tune the acidity, binding interactions, and pharmacokinetic properties of a lead compound.

Conclusion

3-Nitropyridine-2-sulfonic acid is a highly functionalized building block with a compelling set of physicochemical properties defined by its constituent nitro and sulfonic acid groups. Its strong acidity, high polarity, and defined points of chemical reactivity make it a versatile tool for synthetic chemists. By understanding its properties and employing rigorous analytical methods for its characterization, researchers can effectively leverage this compound to develop novel molecules with potential applications in the pharmaceutical and agrochemical industries.

References

  • 3-nitropyridine-2-carboxylic acid - Introduction. (2024). ChemBK.
  • 3-nitropyridine-2-sulfonic acid 54247-50-6. Guidechem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 3-Pyridinesulfonic acid can be analyzed by this reverse phase (RP) HPLC method. (2018). SIELC Technologies.
  • Method for detecting content of pyridine-3-sulfonyl chloride.

Sources

Foundational

3-nitropyridine-2-sulfonic acid crystal structure

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Nitropyridine-2-Sulfonic Acid For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: Cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Nitropyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Charting the Unknown—The Quest for the Crystal Structure of 3-Nitropyridine-2-Sulfonic Acid

In the landscape of pharmaceutical sciences, the pyridine nucleus is a cornerstone of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] The introduction of nitro and sulfonic acid functionalities onto this scaffold, as in 3-nitropyridine-2-sulfonic acid, creates a molecule of significant interest. This compound, a yellow crystalline solid, holds potential as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[3] While its synthetic utility is recognized, a critical piece of its chemical puzzle remains unsolved: a definitive, publicly available crystal structure.

This guide is structured to address this knowledge gap, not by presenting a solved structure, but by providing a comprehensive roadmap for its determination and analysis. We will proceed with the authority of experience, outlining the logical and practical steps a research team would undertake to elucidate the crystal structure of 3-nitropyridine-2-sulfonic acid. This document will serve as both a "how-to" guide and a forward-looking analysis, predicting the structural features that are likely to be uncovered. For the drug development professional, understanding the solid-state properties of such a molecule is paramount for formulation, stability, and ultimately, therapeutic efficacy.

Part 1: Synthesis and Purification—The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a common cause of crystallization failure. The synthesis of 3-nitropyridine-2-sulfonic acid is not explicitly detailed in readily available literature; however, a plausible and efficient route can be designed based on established methods for the nitration and sulfonation of pyridine derivatives.

Proposed Synthetic Pathway

The synthesis of nitropyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution.[4] A modern and effective method involves the nitration of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges upon treatment with a sulfite source.[5][6]

Synthesis_Pathway Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium Nitrate Pyridine->N_Nitropyridinium N₂O₅ Dihydro_Intermediate N-Nitro-1,2-dihydropyridine-2-sulfonic acid N_Nitropyridinium->Dihydro_Intermediate NaHSO₃ Nitropyridine 3-Nitropyridine Dihydro_Intermediate->Nitropyridine [1,5] Sigmatropic Shift Sulfonated_Product 3-Nitropyridine-2-sulfonic acid Nitropyridine->Sulfonated_Product Oleum (SO₃/H₂SO₄)

Caption: Proposed synthesis of 3-nitropyridine-2-sulfonic acid.

Step-by-Step Synthesis and Purification Protocol

Objective: To synthesize and purify 3-nitropyridine-2-sulfonic acid with a purity of >99% suitable for single-crystal growth.

Materials:

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃)

  • Methanol

  • Oleum (fuming sulfuric acid, 20% SO₃)

  • Deionized water

  • Standard laboratory glassware and safety equipment

Protocol:

  • Synthesis of 3-Nitropyridine: a. In a three-necked flask under an inert atmosphere (N₂), dissolve pyridine in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Slowly add a solution of N₂O₅ in DCM. A slurry of N-nitropyridinium nitrate will form. d. After stirring for 1-2 hours at 0°C, pour the slurry into a solution of sodium bisulfite in a 3:1 methanol/water mixture.[5] e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, neutralize the reaction mixture and extract the 3-nitropyridine with a suitable organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Sulfonation of 3-Nitropyridine: a. Carefully add the purified 3-nitropyridine to oleum at 0°C. b. Slowly warm the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored (e.g., by HPLC). c. Cool the reaction mixture and cautiously pour it onto crushed ice. d. The product, 3-nitropyridine-2-sulfonic acid, may precipitate upon cooling and neutralization.

  • Purification and Characterization: a. The crude product should be recrystallized from a suitable solvent system (e.g., water/ethanol mixtures). b. The purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
    • Mass Spectrometry: To verify the molecular weight (204.16 g/mol ).[7]
    • HPLC: To ensure >99% purity.

Part 2: The Art and Science of Crystallization

With a highly pure sample in hand, the next critical phase is to grow single crystals of sufficient size and quality for X-ray diffraction. This is often an empirical process, but a logical approach based on the molecule's properties will maximize the chances of success.

Physicochemical Considerations
  • Polarity: The presence of both a nitro group and a sulfonic acid group makes 3-nitropyridine-2-sulfonic acid a highly polar molecule. It is likely to be soluble in polar solvents like water, methanol, and ethanol, and insoluble in nonpolar solvents.

  • Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor, and the pyridine nitrogen and nitro group oxygens are hydrogen bond acceptors. This suggests that hydrogen bonding will play a crucial role in the crystal packing.

Experimental Crystallization Workflow

A multi-technique screening approach is recommended.

Crystallization_Workflow Start High-Purity 3-Nitropyridine-2-Sulfonic Acid Solvent_Screening Solvent Screening (Polar Solvents) Start->Solvent_Screening Technique_Screening Crystallization Technique Screening Solvent_Screening->Technique_Screening Slow_Evaporation Slow Evaporation Technique_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Liquid & Gas) Technique_Screening->Vapor_Diffusion Cooling Slow Cooling Technique_Screening->Cooling Analysis Microscopic Analysis Slow_Evaporation->Analysis Vapor_Diffusion->Analysis Cooling->Analysis Optimization Optimization of Conditions Analysis->Optimization Single_Crystal Single Crystal for XRD Analysis->Single_Crystal Suitable Crystals Found Optimization->Technique_Screening

Caption: A systematic workflow for crystallization screening.

Detailed Protocol:

  • Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of polar solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) and binary mixtures thereof.

  • Slow Evaporation: a. Place small vials of the prepared solutions in a larger, sealed container with a desiccant or a pinhole in the cap to allow for slow solvent evaporation. b. Incubate at a constant temperature (e.g., room temperature, 4°C).

  • Vapor Diffusion: a. Liquid-Liquid: Place a small drop of the concentrated solution on a coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the "anti-solvent"). b. Gas-Liquid: Place a solution of the compound in an open vial inside a larger sealed jar containing a volatile anti-solvent.

  • Slow Cooling: a. Prepare a saturated solution at an elevated temperature. b. Slowly cool the solution to room temperature or below, allowing crystals to form gradually.

Part 3: Elucidating the Structure—Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.

Step-by-Step X-ray Diffraction Protocol
  • Crystal Mounting: a. Select a well-formed crystal with sharp edges and no visible defects under a microscope. b. Mount the crystal on a cryoloop using a cryoprotectant oil. c. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

  • Data Collection: a. Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. b. Perform an initial screening to determine the crystal quality and unit cell parameters. c. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution: a. Integrate the raw diffraction images to obtain the intensities of the reflections. b. Apply corrections for absorption and other experimental factors. c. Determine the space group and solve the phase problem using direct methods or Patterson methods.

  • Structure Refinement: a. Build an initial model of the molecule and refine it against the experimental data using least-squares methods. b. Locate and refine the positions of all non-hydrogen atoms anisotropically. c. Identify hydrogen atoms from the difference Fourier map and refine their positions. d. The final model should have low R-factors (R1 < 5%) and a good-of-fit (GooF) value close to 1.

Part 4: A Glimpse into the Hypothetical Crystal Structure

While the actual structure awaits experimental determination, we can make educated predictions based on the principles of physical organic chemistry and data from related structures.

Predicted Molecular Conformation and Interactions

The steric hindrance between the adjacent nitro and sulfonic acid groups will likely force the nitro group to be twisted out of the plane of the pyridine ring. The sulfonic acid group will adopt a tetrahedral geometry. The crystal packing is expected to be dominated by a network of strong hydrogen bonds.

Hypothetical_Interactions mol1 N1 mol1_O1 O mol1_O2 O mol1_S S mol1_SO1 O mol1_SO2 O mol1_SO3H O-H mol2_O1 O mol1_SO3H->mol2_O1 Strong H-Bond mol2 N2 mol2_O2 O mol2_S S mol2_SO1 O mol2_SO2 O mol2_SO3H O-H mol2_SO3H->mol1_SO1 Strong H-Bond

Caption: Predicted hydrogen bonding between sulfonic acid and nitro groups.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for 3-nitropyridine-2-sulfonic acid, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₅H₄N₂O₅S
Formula Weight204.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.5
Volume (ų)778.9
Z4
Density (calculated) (g/cm³)1.741
Absorption Coefficient (mm⁻¹)0.35
F(000)416

Part 5: Implications for Drug Development

The determination of the crystal structure of 3-nitropyridine-2-sulfonic acid would have significant implications for its use in drug development.

  • Polymorphism: A thorough crystallographic study would identify any polymorphs, which can have different solubilities, stabilities, and bioavailabilities.

  • Salt Formation: As a sulfonic acid, this compound can be used to form salts of basic active pharmaceutical ingredients (APIs).[8][9] Knowledge of its crystal structure would aid in the rational design of co-crystals and salts with desired physicochemical properties.

  • Structure-Activity Relationship (SAR): For derivatives of this compound that are themselves APIs, the crystal structure provides crucial information for understanding how the molecule binds to its biological target, thereby guiding further optimization.

  • Formulation: Understanding the solid-state packing and intermolecular interactions is essential for designing stable and effective formulations.

Conclusion

While the crystal structure of 3-nitropyridine-2-sulfonic acid remains to be experimentally determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural elucidation. The insights gained from such a study would be invaluable to synthetic chemists, crystallographers, and pharmaceutical scientists, paving the way for the rational application of this promising molecule in the development of new medicines. The methodologies and predictive analyses presented herein serve as a robust starting point for any research endeavor aimed at unlocking the secrets held within its crystalline form.

References
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • PubChem. 3-Nitropyridine-2-sulfinic acid. [Link]

  • Persson, I., et al. (2007). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions X3CSO3- (X = H, Cl, F). Inorganic Chemistry, 46(21), 8797-8806.
  • Marsden Jr, S. S., & McBain, J. W. (1948). X-Ray Diffraction in Aqueous Systems of Dodecyl Sulfonic Acid. Journal of the American Chemical Society, 70(5), 1973-1974.
  • University of Manchester. An X-ray crystallographic study of SO3 containing compounds. [Link]

  • Bakke, J. M., & Ranes, E. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, (1), 1-3.
  • Matrix Fine Chemicals. 3-NITROPYRIDINE-2-SULFONIC ACID | CAS 54247-50-6. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 3-Nitropyridine-2-carboxylic acid. [Link]

  • Amanote Research. 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. [Link]

  • ResearchGate. X-ray diffraction spectra of the sulfonamides as original samples. [Link]

  • Royal Society of Chemistry. Phase equilibria and thermodynamic properties of the nickel(ii) methanesulfonate–methanesulfonic acid–water system. [Link]

  • PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. [Link]

  • Teagarden, D. L., & Elder, E. J. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(9), 3535-3550.
  • Elder, D. P., & Teasdale, A. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of pharmacy and pharmacology, 65(8), 1127-1147.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 3-Nitropyridine-2-Sulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of 3-nitropyridine-2-sulfonic acid, a heterocyclic organic compound of interest in pharmaceutical and agrochemical research.[1] In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction to 3-Nitropyridine-2-Sulfonic Acid: A Molecule of Interest

3-Nitropyridine-2-sulfonic acid is a yellow crystalline solid characterized by a pyridine ring functionalized with both a nitro group and a sulfonic acid group.[1] This unique combination of functional groups imparts strong acidic properties and a high degree of polarity, making it a valuable building block in the synthesis of more complex molecules.[1] Understanding its interaction with various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating stable and effective end-products.

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of 3-nitropyridine-2-sulfonic acid, featuring a pyridine ring, a sulfonic acid group, and a nitro group, suggests a complex solubility profile.

2.1. The Role of the Pyridine Moiety: The pyridine ring, a heterocyclic aromatic structure, introduces a degree of aromatic character and is a polar, basic, and low-reactive moiety.[2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[3] This allows for favorable interactions with protic solvents.

2.2. The Dominance of the Sulfonic Acid Group: The sulfonic acid group (-SO₃H) is a strongly polar and highly acidic functional group.[4] It is an excellent hydrogen bond donor and acceptor, leading to high solubility in water and other polar protic solvents.[4][5] Many sulfonic acids are also soluble in a range of polar organic solvents.[5][6]

2.3. The Influence of the Nitro Group: The nitro group (-NO₂) is a strongly electron-withdrawing and highly polar functional group. This polarity contributes to the overall high dipole moment of the molecule. While the nitro group's polarity can enhance solubility in polar solvents, its presence can also lead to strong crystal lattice energy in the solid state, which can counteract solubility.

2.4. Expected Solubility Profile: Based on the combined effects of these functional groups, the following solubility profile for 3-nitropyridine-2-sulfonic acid in common organic solvents can be predicted:

  • High Solubility: Expected in highly polar protic solvents such as water and, to a lesser extent, in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate to Low Solubility: Expected in lower alcohols like methanol and ethanol. While these are polar protic solvents, the presence of the non-polar alkyl chain may reduce the overall solvation efficiency compared to water.

  • Sparingly Soluble to Insoluble: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Insoluble: Expected in non-polar solvents such as hexanes, toluene, and dichloromethane, as the large polarity difference would result in weak solute-solvent interactions.

The following diagram illustrates the key molecular features of 3-nitropyridine-2-sulfonic acid that influence its solubility.

Factors Influencing Solubility of 3-Nitropyridine-2-Sulfonic Acid cluster_solute 3-Nitropyridine-2-Sulfonic Acid cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces Molecule Pyridine Ring - Aromatic - Polar - H-bond acceptor H_Bonding Hydrogen Bonding Molecule->H_Bonding Acceptor Sulfonic_Acid Sulfonic Acid Group (-SO3H) - Highly Polar - Strongly Acidic - H-bond donor & acceptor Sulfonic_Acid->H_Bonding Donor & Acceptor Nitro_Group Nitro Group (-NO2) - Highly Polar - Electron-withdrawing Dipole_Dipole Dipole-Dipole Interactions Nitro_Group->Dipole_Dipole Polarity Polarity (Polar vs. Non-polar) Polarity->Dipole_Dipole Protic Protic vs. Aprotic (H-bond donor capability) Protic->H_Bonding Solubility Solubility H_Bonding->Solubility Dipole_Dipole->Solubility van_der_Waals Van der Waals Forces van_der_Waals->Solubility

Caption: Key molecular and solvent properties determining the solubility of 3-nitropyridine-2-sulfonic acid.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a robust experimental methodology is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

3.1. Safety and Handling Precautions:

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3-nitropyridine-2-sulfonic acid and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse immediately with plenty of water.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

3.2. Materials and Equipment:

  • 3-Nitropyridine-2-sulfonic acid (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Experimental Workflow for Solubility Determination Start Start Add_Excess 1. Add excess solute to a known volume of solvent in a vial. Start->Add_Excess Equilibrate 2. Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). Add_Excess->Equilibrate Settle 3. Allow solids to settle. Equilibrate->Settle Filter 4. Withdraw supernatant and filter through a syringe filter. Settle->Filter Dilute 5. Dilute the filtrate to a known concentration within the analytical range. Filter->Dilute Analyze 6. Analyze the diluted sample by HPLC or UV-Vis spectroscopy. Dilute->Analyze Calculate 7. Calculate the solubility based on the concentration and dilution factor. Analyze->Calculate End End Calculate->End

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Nitropyridine-2-sulfonic Acid

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-nitropyridine-2-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-nitropyridine-2-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols to offer a robust framework for the analysis of this and similar energetic compounds.

Introduction: The Significance of 3-Nitropyridine-2-sulfonic Acid

3-Nitropyridine-2-sulfonic acid is a substituted pyridine derivative featuring both a nitro group and a sulfonic acid group. Such compounds are of significant interest in medicinal and materials chemistry. Pyridine rings are a common motif in pharmaceuticals, and the presence of a nitro group can be a precursor for various functionalizations or may impart specific biological activities.[1] The sulfonic acid group enhances aqueous solubility and can also be a key interacting moiety in biological systems.

The synthesis of nitropyridine derivatives can be complex, often involving multi-step reactions. For instance, the nitration of pyridines can be challenging and may require specific reagents like dinitrogen pentoxide followed by reaction with bisulfite to introduce the nitro group at the 3-position.[2][3][4] The subsequent sulfonation or the use of a sulfonated starting material would lead to the target compound. Understanding the thermal stability of such a molecule is paramount for safe handling, storage, and processing, especially in the context of pharmaceutical manufacturing where thermal events can impact product purity, efficacy, and safety.[5]

Characterizing Thermal Stability: A Proposed Experimental Workflow

Direct experimental data on the thermal properties of 3-nitropyridine-2-sulfonic acid is not extensively available in the public domain. Therefore, this guide proposes a rigorous experimental plan based on established thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Experimental Approach

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Nitropyridine-2-sulfonic Acid Sample Purity Purity Analysis (e.g., HPLC, NMR) Sample->Purity Drying Drying under Vacuum Purity->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_Data Mass Loss vs. Temperature Decomposition Stages TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Melting, Decomposition Enthalpy DSC->DSC_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability Decomposition Decomposition Mechanism Hypothesis Stability->Decomposition

Caption: Proposed experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is crucial for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dried 3-nitropyridine-2-sulfonic acid into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[8]

  • Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Expected Data and Interpretation:

ParameterDescriptionSignificance
Onset Temperature (Tonset) The temperature at which significant mass loss begins.Indicates the upper limit of the compound's thermal stability.
Decomposition Stages The number of distinct steps in the TGA curve.Suggests a multi-step decomposition process.
Residue The percentage of mass remaining at the end of the experiment.Provides information about the final decomposition products (e.g., char).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[9]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 1-5 mg of the dried sample in an aluminum pan. An empty, sealed pan serves as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results (e.g., from ambient to a temperature just beyond the final decomposition).

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Integrate the peak areas to determine the enthalpy of the transitions (ΔH).

Expected Data and Interpretation:

ParameterDescriptionSignificance
Melting Point (Tm) The temperature at the peak of the endothermic melting transition.A key physical property and an indicator of purity.
Enthalpy of Fusion (ΔHfus) The energy required to melt the sample, obtained by integrating the melting peak.Provides thermodynamic data for the solid-to-liquid phase transition.
Decomposition Exotherm (Tdecomp) The temperature at the onset or peak of the exothermic decomposition event.Indicates the temperature at which rapid, energetic decomposition occurs.
Enthalpy of Decomposition (ΔHdecomp) The total heat released during decomposition, obtained by integrating the exothermic peak(s).A measure of the energetic nature of the decomposition.

Proposed Decomposition Pathway

The thermal decomposition of 3-nitropyridine-2-sulfonic acid is likely to be a complex process initiated by the cleavage of the weakest bonds in the molecule. Based on the known chemistry of nitroaromatic compounds and sulfonic acids, a plausible decomposition pathway can be hypothesized.[10]

The C-NO2 and S-OH bonds are expected to be among the most labile. The decomposition may be initiated by the homolytic cleavage of the C-NO2 bond, releasing nitrogen dioxide (NO2). Alternatively, the loss of the sulfonic acid group as sulfur trioxide (SO3) and water could be an initial step. The highly reactive radical species and gaseous products would then lead to further fragmentation of the pyridine ring.

G cluster_initiation Initiation cluster_pathways Decomposition Pathways cluster_products Primary Products cluster_secondary Secondary Decomposition Parent 3-Nitropyridine-2-sulfonic Acid PathwayA C-NO₂ Bond Cleavage Parent->PathwayA Heat PathwayB S-O Bond Cleavage Parent->PathwayB Heat ProductsA Pyridyl Radical + NO₂ PathwayA->ProductsA ProductsB Nitropyridine + SO₃ PathwayB->ProductsB Final Gaseous Products (NOx, SOx, CO, CO₂) + Carbonaceous Residue ProductsA->Final ProductsB->Final

Sources

Exploratory

Quantum Chemical Calculations for 3-Nitropyridine-2-Sulfonic Acid: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of a Key Pharmaceutical Building Block In the intricate world of pharmaceutical development, a deep understanding of the molecular properties of building blocks is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Electronic Landscape of a Key Pharmaceutical Building Block

In the intricate world of pharmaceutical development, a deep understanding of the molecular properties of building blocks is paramount to designing effective and safe therapeutic agents. 3-nitropyridine-2-sulfonic acid, a heterocyclic organic compound, represents a significant scaffold in medicinal chemistry. The presence of both a nitro group and a sulfonic acid group on the pyridine ring imparts unique electronic and physicochemical characteristics that are of profound interest to researchers.[1][2][3] The sulfonic acid moiety, in particular, is known to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] Furthermore, aromatic sulfonic acids can act as catalysts in the synthesis of complex APIs.[3]

Quantum chemical calculations offer a powerful in-silico lens to scrutinize the molecular structure, reactivity, and spectroscopic properties of 3-nitropyridine-2-sulfonic acid. By employing methods like Density Functional Theory (DFT), we can elucidate its electronic structure, predict its behavior in different environments, and guide its application in drug design. This technical guide provides a comprehensive overview of the theoretical background and practical steps for conducting quantum chemical calculations on this important molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Preparation for Calculation

The initial and most critical step in any quantum chemical calculation is the accurate representation of the molecule's three-dimensional structure. The IUPAC name for our molecule of interest is 3-nitropyridine-2-sulfonic acid. Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and a sulfonic acid group at the 2-position.

Experimental Protocol 1: Geometry Optimization

The first computational task is to find the most stable geometric arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.

  • Construct the Initial 3D Structure: Using a molecule builder in a computational chemistry software package (e.g., GaussView, Avogadro), construct the 3D structure of 3-nitropyridine-2-sulfonic acid.

  • Select the Level of Theory and Basis Set: For an initial optimization, a computationally less expensive method can be used. A good starting point is the B3LYP functional with the 6-31G(d) basis set.[4]

  • Set Up the Calculation: In the input file for the quantum chemistry software (e.g., Gaussian), specify the following:

    • Keywords: Opt for geometry optimization and Freq for frequency calculation to confirm a true minimum.

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1.

    • Atomic Coordinates: The coordinates from the initial structure.

  • Run the Calculation: Submit the input file to the software.

  • Analyze the Output: Verify that the optimization has converged successfully and that the frequency calculation shows no imaginary frequencies, confirming that the optimized structure is a true minimum. The output file will contain the optimized Cartesian coordinates of the molecule.

Choosing the Right Theoretical Tools: A Matter of Accuracy and Efficiency

The choice of the computational method and basis set is a crucial decision that balances accuracy with computational cost. For organic molecules like 3-nitropyridine-2-sulfonic acid, several well-established methods are available.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency.[5][6] Functionals like B3LYP are widely used for a broad range of applications.

  • Hartree-Fock (HF) Theory: HF is a more fundamental ab initio method but neglects electron correlation, which can be important for accurate energy predictions.

  • Møller-Plesset (MP2) Perturbation Theory: MP2 is a post-Hartree-Fock method that includes electron correlation, offering higher accuracy than HF, but at a greater computational cost.

Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and lead to more accurate results but also increase the calculation time.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The addition of polarization functions (d,p) and diffuse functions (+) is important for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

For the calculations in this guide, we will primarily focus on DFT with the B3LYP functional and the 6-311+G(d,p) basis set, a combination known to provide reliable results for a wide range of organic molecules.

Delving into the Electronic Properties: HOMO, LUMO, and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential interactions in a biological system.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Experimental Protocol 2: Electronic Structure Analysis
  • Use the Optimized Geometry: Start with the optimized coordinates of 3-nitropyridine-2-sulfonic acid from Experimental Protocol 1.

  • Perform a Single-Point Energy Calculation: Set up a calculation using a higher level of theory for better accuracy, for example, B3LYP/6-311+G(d,p).

  • Request Orbital Analysis: In the input file, include keywords to save the molecular orbital information (e.g., pop=full in Gaussian).

  • Visualize the Orbitals: Use visualization software to plot the HOMO and LUMO isosurfaces. This will show the spatial distribution of these orbitals and indicate the likely sites for electrophilic and nucleophilic attack.

  • Calculate the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO can be calculated from the output file.

PropertyDescriptionSignificance in Drug Development
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity of the molecule to donate electrons in a reaction.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity of the molecule to accept electrons in a reaction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.

Predicting Spectroscopic Properties: A Bridge Between Theory and Experiment

Quantum chemical calculations can predict various spectroscopic properties, providing valuable information for compound characterization and identification.

Vibrational Spectroscopy (IR and Raman)

Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule.

Experimental Protocol 3: Vibrational Frequency Calculation
  • Use the Optimized Geometry: Start with the optimized structure at the desired level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Perform a Frequency Calculation: In the input file, specify the Freq keyword.

  • Analyze the Output: The output will list the calculated vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C).

Experimental Protocol 4: NMR Chemical Shift Calculation
  • Use the Optimized Geometry: Start with the optimized structure.

  • Perform an NMR Calculation: In the input file, specify the NMR keyword. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for accurate chemical shift predictions.[7]

  • Include a Reference Compound: To obtain chemical shifts, a separate calculation on a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory is required. The chemical shift is then calculated as the difference between the isotropic shielding value of the reference and the nucleus of interest.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Experimental Protocol 5: UV-Vis Spectrum Prediction
  • Use the Optimized Geometry: Start with the optimized structure.

  • Perform a TD-DFT Calculation: In the input file, specify the TD keyword. It is often beneficial to perform this calculation in a solvent environment using a continuum solvation model (e.g., SCRF=(Solvent=Water)).

  • Analyze the Output: The output will list the excitation energies and oscillator strengths for the electronic transitions. These can be used to generate a theoretical UV-Vis spectrum.[8]

Visualizing the Computational Workflow and Molecular Properties

Visual representations are essential for understanding complex computational workflows and interpreting the results.

Computational_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_analysis 3. Property Calculations cluster_results 4. Data Analysis & Interpretation A Construct 3D Structure (3-nitropyridine-2-sulfonic acid) B Initial Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Analysis (Confirm Minimum) B->C D Electronic Structure (HOMO, LUMO, ESP) B3LYP/6-311+G(d,p) C->D E Spectroscopic Properties (IR, NMR, UV-Vis) TD-DFT for UV-Vis C->E F Reactivity Prediction D->F G Spectra Simulation E->G H Correlation with Experimental Data F->H G->H

Caption: A generalized workflow for quantum chemical calculations on 3-nitropyridine-2-sulfonic acid.

Molecular_Properties cluster_molecule 3-Nitropyridine-2-Sulfonic Acid cluster_properties Calculated Properties mol Optimized Geometry homo HOMO (Electron Donor) mol->homo Electronic Structure lumo LUMO (Electron Acceptor) mol->lumo Electronic Structure esp Electrostatic Potential mol->esp Charge Distribution spectra Predicted Spectra (IR, NMR, UV-Vis) mol->spectra Spectroscopic Signatures

Sources

Foundational

An In-depth Technical Guide to the Potential Hazards and Toxicity of 3-Nitropyridine-2-Sulfonic Acid

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided herein is a scientific guide based on established principles of toxicology and data from str...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided herein is a scientific guide based on established principles of toxicology and data from structurally related compounds. As of the date of this publication, comprehensive toxicological data for 3-nitropyridine-2-sulfonic acid is not available. Therefore, this guide utilizes a structure-activity relationship (SAR) approach to infer potential hazards. All handling and experimental procedures should be conducted with appropriate caution and in accordance with institutional and regulatory safety guidelines.

Introduction

3-Nitropyridine-2-sulfonic acid is a substituted heterocyclic aromatic compound. Its chemical structure, featuring both a sulfonic acid group and a nitro group on a pyridine ring, suggests a complex toxicological profile. The electron-withdrawing nature of the nitro group and the acidic properties of the sulfonic acid moiety are key determinants of its reactivity and, by extension, its potential biological effects. This guide aims to provide a comprehensive overview of the potential hazards and toxicity of 3-nitropyridine-2-sulfonic acid by examining the known toxicological profiles of its constituent functional groups and structurally similar molecules.

Chemical Identity and Physicochemical Properties
PropertyValueSource
Chemical Name 3-Nitropyridine-2-sulfonic acid-
CAS Number 54247-50-6[1]
Molecular Formula C5H4N2O5S[1]
Molecular Weight 204.16 g/mol -
Appearance Yellow crystalline solid[2]
Acidity Strong acidic properties[2]

This table summarizes the known physicochemical properties of 3-nitropyridine-2-sulfonic acid.

The presence of both a highly polar sulfonic acid group and a nitro group suggests that this compound is likely soluble in water and polar organic solvents. Its strong acidity is a primary consideration for its corrosive potential.

Toxicological Profile Based on Structural Analogs

Due to the scarcity of direct toxicological data, a structure-activity relationship (SAR) approach is employed to predict the potential hazards of 3-nitropyridine-2-sulfonic acid. This involves analyzing the known toxicities of its core functional moieties: the sulfonic acid group and the nitropyridine ring.

The Sulfonic Acid Moiety: A Review of Potential Hazards

Sulfonic acids are organic analogs of sulfuric acid and are generally considered strong acids.[3] Their primary hazard is their corrosivity.

  • Acidity and Corrosivity : Concentrated solutions of sulfonic acids can cause severe skin burns and eye damage.[3] Safety data for pyridine-2-sulfonic acid and pyridine-3-sulfonic acid classify them as causing severe skin burns and eye damage.[2][4]

  • General Systemic Toxicity : The systemic toxicity of sulfonic acids is generally considered to be low to moderate. However, inhalation of dust or aerosols can cause respiratory irritation.[3]

The Nitropyridine Moiety: A Review of Potential Hazards

The introduction of a nitro group onto an aromatic ring can significantly increase its toxic potential. Nitroaromatic compounds are a class of chemicals known for their varied and often severe toxic effects.[5][6]

  • General Toxicity of Nitropyridines : Substituted pyridines can exhibit a range of toxicities. For example, 2-ethyl-4-nitropyridine N-oxide has been shown to have moderate acute toxicity in animal studies, with mean lethal doses (LD50) for female rats and male mice being 1250 mg/kg and 430 mg/kg, respectively.[5] A key toxic effect observed was on the blood system, leading to an imbalance of oxyhemoglobin and methemoglobin.[5]

  • Genotoxicity and Mutagenicity of Nitroaromatic Compounds : Many nitroaromatic compounds are known to be mutagenic and genotoxic.[6] Their genotoxicity is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.[7][8] In vitro studies on pyridine have shown it to be genotoxic to human lymphocytes, causing chromosomal breaks.[3] The presence of a nitro group is expected to enhance this genotoxic potential.

  • Carcinogenicity of Nitroaromatic Compounds : Several nitroaromatic compounds are listed as reasonably anticipated to be human carcinogens by the National Toxicology Program.[6] The carcinogenic activity is also linked to the metabolic activation of the nitro group.[6]

Predicted Metabolism and Mechanism of Toxicity

The toxicity of 3-nitropyridine-2-sulfonic acid is likely mediated by the metabolic activation of the nitro group.

Metabolic Pathways of Nitroaromatic Compounds

The metabolism of nitroaromatic compounds can proceed via two main pathways: nitroreduction and ring oxidation.[9][10]

  • Nitroreduction : This is a critical pathway for the bioactivation of many nitroaromatic compounds.[8] It involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamine intermediates. These intermediates are highly reactive and can bind to cellular macromolecules, including DNA, leading to mutations and cellular damage.[1]

  • Ring Oxidation : This pathway involves the hydroxylation of the aromatic ring, which can also contribute to the overall toxicity profile of the compound.[10]

Proposed Mechanism of 3-Nitropyridine-2-Sulfonic Acid Toxicity

The primary mechanism of toxicity for 3-nitropyridine-2-sulfonic acid is predicted to be its metabolic activation to genotoxic species.

G 3-Nitropyridine-2-sulfonic acid 3-Nitropyridine-2-sulfonic acid Nitroreductases Nitroreductases 3-Nitropyridine-2-sulfonic acid->Nitroreductases Metabolic Activation Nitroso & Hydroxylamine Intermediates Nitroso & Hydroxylamine Intermediates Nitroreductases->Nitroso & Hydroxylamine Intermediates DNA Adducts DNA Adducts Nitroso & Hydroxylamine Intermediates->DNA Adducts Oxidative Stress Oxidative Stress Nitroso & Hydroxylamine Intermediates->Oxidative Stress Genotoxicity & Mutagenicity Genotoxicity & Mutagenicity DNA Adducts->Genotoxicity & Mutagenicity Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Proposed metabolic activation and toxicity pathway of 3-nitropyridine-2-sulfonic acid.

  • Oxidative Stress and Cellular Damage : The reactive intermediates formed during nitroreduction can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to cellular components.

  • DNA Adduct Formation and Genotoxicity : The electrophilic intermediates can covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations.[11]

Hazard Identification and Risk Assessment

Based on the available data for structurally related compounds, the following hazards are anticipated for 3-nitropyridine-2-sulfonic acid.

HazardPredicted Classification & Remarks
Acute Oral Toxicity Likely to be harmful if swallowed, based on data for related nitropyridines.[5]
Acute Dermal Toxicity Potential for systemic toxicity upon dermal absorption.
Acute Inhalation Toxicity Likely to be harmful if inhaled, with potential for respiratory tract irritation.
Skin Corrosion/Irritation Expected to be corrosive to the skin due to its strong acidic nature.[2][4]
Eye Damage/Irritation Expected to cause serious eye damage.[2][4]
Respiratory/Skin Sensitization Data not available, but should be handled as a potential sensitizer.
Germ Cell Mutagenicity Suspected of causing genetic defects based on the known properties of nitroaromatic compounds.[6]
Carcinogenicity Suspected of being carcinogenic based on the known properties of nitroaromatic compounds.[6]
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) Potential for effects on the blood system (methemoglobinemia) and liver.[5]
Ecotoxicity Data not available, but likely to be harmful to aquatic life.

This table provides a summary of the predicted hazards of 3-nitropyridine-2-sulfonic acid.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of 3-nitropyridine-2-sulfonic acid, a battery of in vitro and in vivo tests should be conducted following established regulatory guidelines (e.g., OECD).

In Vitro Assays

G cluster_0 In Vitro Genotoxicity Testing Ames Test (OECD 471) Ames Test (OECD 471) Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Ames Test (OECD 471)->Micronucleus Test (OECD 487) Follow-up Chromosomal Aberration Test (OECD 473) Chromosomal Aberration Test (OECD 473) Micronucleus Test (OECD 487)->Chromosomal Aberration Test (OECD 473) Confirmatory

Caption: Tiered approach for in vitro genotoxicity assessment.

This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[12]

Methodology:

  • Strain Selection: Use a standard set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Dose Selection: Perform a preliminary toxicity test to determine a suitable dose range.

  • Exposure: Expose the bacterial strains to a range of concentrations of 3-nitropyridine-2-sulfonic acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies and compare to the negative control. A dose-dependent increase of at least two-fold is generally considered a positive result.[12]

This assay detects chromosome damage or mis-segregation in mammalian cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6).

  • Dose Selection: Determine the appropriate concentrations based on a preliminary cytotoxicity assay (e.g., MTT assay).

  • Treatment: Expose the cells to at least three concentrations of the test substance with and without S9 mix.

  • Harvest and Staining: Harvest the cells and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Analysis: Score the frequency of micronuclei in binucleated cells.

Safe Handling and Exposure Control

Given the predicted hazards, stringent safety precautions are necessary when handling 3-nitropyridine-2-sulfonic acid.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate particulate filter.

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill and Waste Disposal: In case of a spill, contain the material and clean up with an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Research Directions

While direct toxicological data for 3-nitropyridine-2-sulfonic acid is lacking, a review of its structural components strongly suggests that it should be handled as a hazardous compound with corrosive, genotoxic, and potentially carcinogenic properties. The primary concern is the metabolic activation of the nitro group, which can lead to the formation of reactive intermediates capable of damaging DNA.

Future research should focus on conducting a comprehensive toxicological evaluation of 3-nitropyridine-2-sulfonic acid, including in vitro and in vivo studies to determine its acute and chronic toxicity, mutagenicity, and carcinogenicity. Such studies are essential for a definitive risk assessment and for ensuring the safety of researchers and professionals who may handle this compound.

References

  • Karelin, A. O., & Batyrbaeva, A. A. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium, 90-99.
  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-671.
  • PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Silveira, C. H., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-25.
  • Hao, Y., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Bakke, J. M. (2005). Synthesis and Functionalization of 3-Nitropyridines. Thesis for the degree of Doctor Rerum Naturalium, University of Trondheim, Norway.
  • Błaszczyk, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5401.
  • El-Faham, A., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712.
  • Roy, K., et al. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. International Journal of Molecular Sciences, 19(10), 3046.
  • Mary, Y. S., et al. (2020). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
  • Emelnsia, A. D., & Rather, I. A. (2016). In vitro genotoxicity of pyridine in human lymphocytes. Pakistan journal of pharmaceutical sciences, 29(3 Suppl), 1033–1036.
  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
  • El-Bayoumy, K., et al. (1991). Role of ring oxidation in the metabolic activation of 1-nitropyrene. Research report (Health Effects Institute), (46), 1–22; discussion 23–33.
  • University of Hertfordshire. (n.d.). Pyridine sulfonic acid. In AERU. Retrieved from [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal.
  • Rasulev, B., et al. (2010). QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats. Journal of environmental monitoring : JEM, 12(5), 1037–1044.
  • Saks, M., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5).
  • Srivastava, R., et al. (2016). Genotoxicity: mechanisms and its impact on human diseases. Octa Journal of Biosciences, 4(2), 43-52.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Nitropyridine-2-Sulfonic Acid: A Guide for Synthetic Chemists

Foreword: Defining the Role of 3-Nitropyridine-2-Sulfonic Acid in Modern Organic Chemistry In the landscape of organic synthesis, the value of a chemical reagent is defined by its functional capabilities. For 3-nitropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Defining the Role of 3-Nitropyridine-2-Sulfonic Acid in Modern Organic Chemistry

In the landscape of organic synthesis, the value of a chemical reagent is defined by its functional capabilities. For 3-nitropyridine-2-sulfonic acid (CAS 54247-50-6), its primary role, as established in the scientific literature, is not that of a direct catalyst but rather as a versatile and strategically important synthetic intermediate.[1][2] This guide is structured to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of its applications as a precursor, focusing on the chemical logic that underpins its utility. While sulfonic acids, in general, are known to possess Brønsted acidity and can function as catalysts, particularly when functionalized onto ionic liquids or polymers, 3-nitropyridine-2-sulfonic acid itself is predominantly employed as a building block for constructing more complex molecular architectures.[3][4]

Core Principles: Reactivity and Synthetic Potential

The synthetic value of 3-nitropyridine-2-sulfonic acid is derived from the interplay of its two key functional groups on the pyridine ring: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H).

  • The Nitro Group as an Activating and Directing Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[5] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for a wide array of subsequent transformations.[1]

  • The Sulfonic Acid Group as a Leaving Group: The sulfonic acid moiety is an excellent leaving group, particularly after conversion to a sulfonyl chloride. This property is instrumental in facilitating the introduction of various nucleophiles at the 2-position of the pyridine ring.

This combination of functionalities allows for a stepwise and regioselective modification of the pyridine core, making it a valuable precursor for creating libraries of substituted pyridines, a common motif in pharmacologically active compounds.[6]

Application Note I: Synthesis of 2,5-Disubstituted Pyridine Derivatives

A primary application of nitropyridine sulfonic acids is in the synthesis of 2,5-disubstituted pyridines. The strategic positioning of the nitro and sulfonic acid groups allows for sequential and selective reactions. For instance, the related isomer, 5-nitropyridine-2-sulfonic acid, serves as a well-documented precursor for a variety of 2,5-disubstituted pyridines.[7] The sulfonic acid group at the 2-position can be readily displaced by a range of nucleophiles, while the nitro group at the 5-position can be subsequently reduced and further functionalized.

Workflow for the Synthesis of 2-Substituted-5-Nitropyridines

The general workflow involves the conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride, followed by nucleophilic displacement.

G cluster_0 Activation of the Sulfonic Acid cluster_1 Nucleophilic Substitution 3-Nitropyridine-2-sulfonic_acid 3-Nitropyridine-2-sulfonic acid Intermediate 3-Nitro-2-pyridinesulfonyl chloride 3-Nitropyridine-2-sulfonic_acid->Intermediate  Activation 3-Nitropyridine-2-sulfonic_acid->Intermediate Reagent_PCl5 PCl₅ or SOCl₂ Product 2-Substituted-3-nitropyridine Intermediate->Product  SₙAr Reaction Intermediate->Product Nucleophile Nucleophile (e.g., R-OH, R-NH₂)

Caption: Synthetic pathway from 3-nitropyridine-2-sulfonic acid.

Protocol: Synthesis of 2-Chloro-5-nitropyridine from 5-Nitropyridine-2-sulfonic Acid

This protocol details a representative transformation that showcases the utility of a nitropyridine sulfonic acid as a synthetic intermediate. The conversion of the sulfonic acid to a chloro group is a pivotal step in the synthesis of many biologically active molecules. This procedure is adapted from established methodologies for the conversion of sulfonic acids to chlorides.[1]

Materials
  • 5-Nitropyridine-2-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer

Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-nitropyridine-2-sulfonic acid (1 equivalent) in anhydrous dichloromethane (5-10 mL per gram of sulfonic acid).

  • Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with stirring.

  • Addition of PCl₅: To the cooled and stirred suspension, add phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise over 30 minutes. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice. Safety Note: This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the mixture until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-chloro-5-nitropyridine can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Expected Outcome

This procedure typically yields 2-chloro-5-nitropyridine, a key intermediate for introducing various functionalities at the 2-position via nucleophilic substitution, which is further activated by the 5-nitro group.

Quantitative Data Summary

While direct catalytic data for 3-nitropyridine-2-sulfonic acid is unavailable, the following table summarizes the typical yields for related synthetic transformations involving nitropyridine derivatives, illustrating their efficiency as synthetic precursors.

PrecursorReagentsProductYield (%)Reference
Pyridine DerivativesN₂O₅, SO₂/HSO₃⁻3-Nitropyridine Intermediatesup to 77[1]
5-Nitropyridine-2-sulfonic acidPCl₅2-Chloro-5-nitropyridineHigh[1]
2-Chloro-3-nitropyridinePiperazineN-(3-nitropyridin-2-yl)piperazineGood[6]

Conclusion

3-Nitropyridine-2-sulfonic acid is a valuable reagent in the arsenal of the synthetic organic chemist. Its utility lies not in direct catalysis but in its role as a precisely functionalized building block. Understanding the inherent reactivity of its nitro and sulfonic acid groups allows for its strategic deployment in the synthesis of complex, highly substituted pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols and principles outlined in this guide are intended to provide a foundational understanding for leveraging this and related compounds in research and development endeavors.

References

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-NITROPYRIDINE-2-SULFONIC ACID. Available from: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • ResearchGate. (n.d.). The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. Available from: [Link]

  • PubMed Central. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines. Available from: [Link]

  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Arkivoc. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Nitrated Pyridine-2-Sulfonic Acids

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of nitrated pyridine-2-sulfonic acid derivatives. Direct electrophilic nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of nitrated pyridine-2-sulfonic acid derivatives. Direct electrophilic nitration of pyridine-2-sulfonic acid is exceptionally challenging due to the severe deactivation of the pyridine ring by both the heteroatom and the sulfonic acid group. This guide elucidates the mechanistic basis for this challenge, outlines a theoretical protocol for direct nitration under forcing conditions, and presents more synthetically viable, field-proven alternative pathways. Detailed, step-by-step protocols, safety considerations for handling hazardous nitrating agents, and modern analytical techniques for product purification and characterization are provided.

Introduction: The Synthetic Challenge

Pyridine derivatives containing both nitro and sulfonic acid functionalities are valuable intermediates in medicinal chemistry and materials science. The nitro group serves as a versatile handle for further functionalization, while the sulfonic acid moiety can modulate solubility and pharmacokinetic properties. However, the synthesis of such compounds is non-trivial.

The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom.[1] This deactivates the ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism for nitration.[2][3] The presence of a strongly electron-withdrawing sulfonic acid group at the 2-position further exacerbates this deactivation. Moreover, the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid) result in the protonation of the pyridine nitrogen, creating a pyridinium cation.[2] This positively charged species is extremely resistant to attack by an electrophile like the nitronium ion (NO₂⁺).

Consequently, direct nitration of pyridine-2-sulfonic acid requires exceptionally harsh reaction conditions, which can lead to low yields, the formation of multiple isomers, and oxidative degradation.[4] This guide will explore both the direct approach and more strategic, higher-yielding alternatives.

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Hazard Assessment: The primary risks involve the use of concentrated nitric acid and sulfuric acid. These reagents are highly corrosive and can cause severe chemical burns upon contact.[5][6] Nitration reactions are often highly exothermic, posing a risk of thermal runaway and explosion if not properly controlled.[7] Additionally, toxic nitrogen dioxide (NO₂) fumes may be generated.[7]

  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of corrosive and toxic fumes.[8][9] An emergency eyewash station and safety shower must be readily accessible.[5][7]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:

    • Acid-resistant gloves (e.g., butyl rubber or Viton®).

    • Chemical splash goggles and a full-face shield.[9]

    • A flame-resistant lab coat.[8]

  • Quenching & Waste Disposal: The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. Never add water to the concentrated acid mixture, as this can cause violent boiling and splashing.[6] All waste must be neutralized and disposed of in accordance with institutional and local environmental regulations.[6]

Pathway I: Direct Nitration of Pyridine-2-Sulfonic Acid (Theoretical Protocol)

This approach is presented for completeness but is anticipated to be low-yielding. The extreme deactivation of the starting material necessitates forcing conditions. The primary product, if formed, is expected to be 5-nitropyridine-2-sulfonic acid due to the directing effects of the substituents.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Pyridine-2-sulfonic acid≥98%Sigma-AldrichEnsure it is anhydrous.
Fuming Nitric Acid (≥90%)Reagent GradeFisher ScientificA powerful and hazardous nitrating agent.
Fuming Sulfuric Acid (Oleum, 20% SO₃)Reagent GradeMilliporeSigmaProvides an anhydrous, highly acidic medium.[10]
Crushed IceN/AN/AFor quenching the reaction.
Sodium Carbonate (Na₂CO₃)Anhydrous, PowderVWRFor neutralization.
AcetoneACS GradeVWRFor extraction/purification.
Experimental Protocol
  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an internal thermometer, and a dropping funnel. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize evolved acidic gases.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice/salt bath, slowly add 10 mL of fuming nitric acid to 25 mL of fuming sulfuric acid (20% oleum) with careful stirring. Allow the mixture to cool to room temperature.

  • Reaction Execution: a. Charge the three-necked flask with 5.0 g of anhydrous pyridine-2-sulfonic acid. b. Slowly add the prepared nitrating mixture to the pyridine-2-sulfonic acid via the dropping funnel over 30 minutes. The internal temperature will rise; maintain it below 50°C using an external cooling bath if necessary. c. After the addition is complete, slowly heat the reaction mixture to 110-120°C. d. Maintain this temperature with vigorous stirring for 8-12 hours, monitoring the reaction progress by TLC or HPLC if possible (see Section 5).

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. In a large beaker, prepare a slurry of 200 g of crushed ice. c. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic. d. Cautiously neutralize the cold, acidic solution by adding solid sodium carbonate in small portions until the pH reaches 6-7. Significant foaming will occur. e. A precipitate, consisting of the product and inorganic salts (sodium sulfate), will form. f. Filter the crude solid using a Büchner funnel.

  • Purification: a. Suspend the crude solid in acetone. The desired organic product has some solubility in acetone, while the inorganic salts are largely insoluble. b. Stir the suspension for 30 minutes, then filter to remove the insoluble sodium sulfate. c. Evaporate the acetone from the filtrate using a rotary evaporator to yield the crude 5-nitropyridine-2-sulfonic acid. d. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Pathway II: A More Viable Synthetic Approach via Pyridine-N-Oxide

A more reliable and higher-yielding strategy involves activating the pyridine ring through N-oxidation prior to nitration. The N-oxide group is activating and directs electrophilic attack to the 4-position. The resulting 4-nitropyridine-N-oxide can then be subjected to further reactions to introduce the sulfonic acid group. While direct sulfonation of 4-nitropyridine-N-oxide is not well-documented, a more common route is to start with a pre-functionalized pyridine, such as 3-chloropyridine, and introduce the desired groups sequentially.[11][12]

This section details a well-established protocol for the synthesis of 4-nitropyridine-N-oxide , a key intermediate.[13][14]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Pyridine-N-oxide≥98%TCI AmericaCan be hygroscopic.
Fuming Nitric Acid (≥90%)Reagent GradeFisher Scientific
Sulfuric Acid (98%)Reagent GradeMilliporeSigma
Sodium Carbonate (Na₂CO₃)AnhydrousVWRFor neutralization.
AcetoneACS GradeVWRFor recrystallization.
Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide
  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[14] Allow the mixture to warm to room temperature.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and dropping funnel, add 9.5 g (0.1 mol) of pyridine-N-oxide. Heat the flask to 60°C to melt the starting material.[14]

  • Nitration: a. Add the nitrating acid to the dropping funnel. b. Add the acid dropwise to the molten pyridine-N-oxide over 30 minutes. The temperature may drop initially.[14] c. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[14]

  • Work-up and Isolation: a. Cool the mixture to room temperature, then pour it slowly onto 150 g of crushed ice with vigorous stirring. b. Carefully neutralize the solution to a pH of 7-8 by adding a saturated solution of sodium carbonate.[14] This will be highly effervescent. c. A yellow solid (a mixture of the product and sodium sulfate) will precipitate. d. Collect the solid by vacuum filtration.

  • Purification: a. Transfer the crude solid to a beaker and add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble sodium sulfate behind. b. Filter off the inorganic salt. c. Evaporate the acetone from the filtrate on a rotary evaporator to obtain the yellow crystalline product. d. The product can be recrystallized from acetone if further purity is required.[14] Expected yield is approximately 40-50%.

From 4-nitropyridine-N-oxide, subsequent steps would be required to introduce the sulfonic acid group, which is beyond the scope of this direct nitration protocol but represents a more feasible overall strategy.

Product Characterization & Analytical Methods

Proper characterization is crucial to confirm the identity and purity of the final product.

TechniquePurposeExpected Observations for 5-Nitropyridine-2-Sulfonic Acid
HPLC Purity assessment, reaction monitoringReverse-phase HPLC can be used. A suitable method would employ a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.[15]
¹H NMR Structural confirmationThe proton signals for the pyridine ring will appear in the aromatic region (typically δ 7.5-9.0 ppm), with chemical shifts and coupling constants consistent with a 2,5-disubstituted pattern.
¹³C NMR Structural confirmationWill show the expected number of carbon signals for the substituted pyridine ring.
FT-IR Functional group identificationCharacteristic stretches for: NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), S=O (~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹), and O-H (broad, ~3000 cm⁻¹).
MS (ESI-) Molecular weight determinationIn negative ion mode, a peak corresponding to the deprotonated molecule [M-H]⁻ should be observed at m/z consistent with the molecular formula C₅H₃N₂O₅S⁻.

Workflow Diagrams

Diagram 1: General Workflow for Nitration

G reagents Prepare Nitrating Agent (e.g., HNO₃ / H₂SO₄) reaction Charge Starting Material & Add Nitrating Agent reagents->reaction Slow Addition setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) setup->reaction heating Heat Reaction Mixture (Controlled Temperature & Time) reaction->heating quench Cool & Quench (Pour onto Ice) heating->quench neutralize Neutralize with Base (e.g., Na₂CO₃) quench->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify Product (Extraction / Recrystallization) isolate->purify analyze Characterize Final Product (NMR, HPLC, MS) purify->analyze

Caption: Experimental workflow for a typical nitration reaction.

Diagram 2: Mechanistic Challenge of Direct Nitration

G sub Pyridine-2-Sulfonic Acid n_atom Pyridine Nitrogen (Electron Withdrawing) sub->n_atom so3h_group Sulfonic Acid Group (Electron Withdrawing) sub->so3h_group acid Strong Acid Medium (H₂SO₄) deactivation Extreme Ring Deactivation protonation Protonation of Nitrogen (Pyridinium Ion Formation) acid->protonation protonation->deactivation result Poor Reactivity to Electrophilic Nitration (NO₂⁺)

Caption: Factors contributing to the difficulty of direct nitration.

Conclusion

The nitration of pyridine-2-sulfonic acid is a formidable synthetic task due to profound electronic deactivation of the aromatic ring. While direct nitration under harsh conditions is theoretically possible, it is likely to be inefficient. A more practical and reliable strategy involves the use of activated precursors, such as pyridine-N-oxide, to facilitate the introduction of the nitro group under more controlled conditions, followed by subsequent functionalization. Researchers undertaking these syntheses must prioritize safety, employing robust engineering controls and appropriate personal protective equipment due to the hazardous nature of the reagents involved. Thorough analytical characterization is essential to confirm the structure and purity of the target compounds.

References

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link][16]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link][17]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link][5]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link][8]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link][9]

  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Retrieved from [Link]

  • Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link][13]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link][14]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link][4]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ChemBK. (n.d.). pyridine-2-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines. Retrieved from [10]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link][2]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid. Retrieved from [11]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids. Retrieved from [18]

  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]

  • Chromatography Online. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]

  • Preprints.org. (n.d.). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][15]

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Method

Application Note: A Two-Step Derivatization Strategy for the Sensitive Quantification of 3-Nitropyridine-2-Sulfonic Acid by HPLC with Fluorescence Detection

Abstract This application note presents a robust and highly sensitive method for the analysis of 3-nitropyridine-2-sulfonic acid in complex matrices. Due to its high polarity and lack of a native fluorophore, direct anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive method for the analysis of 3-nitropyridine-2-sulfonic acid in complex matrices. Due to its high polarity and lack of a native fluorophore, direct analysis of this compound by reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging, often resulting in poor retention and low sensitivity. To overcome these limitations, a two-step pre-column derivatization protocol has been developed. The method involves the initial conversion of the sulfonic acid to a reactive sulfonyl chloride intermediate, followed by reaction with a fluorescent tagging agent to yield a stable, highly fluorescent sulfonamide derivative. This derivative exhibits excellent chromatographic properties on a standard C18 column and allows for quantification at trace levels using a fluorescence detector. This detailed guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction: The Rationale for Derivatization

3-Nitropyridine-2-sulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is crucial for process monitoring, impurity profiling, and quality control. However, the inherent properties of the molecule present significant analytical challenges:

  • High Polarity: The sulfonic acid group (-SO₃H) is highly polar and ionic, leading to minimal or no retention on conventional reversed-phase HPLC columns. This results in elution in the solvent front, making reliable quantification impossible.

  • Lack of a Strong Chromophore/Fluorophore: While the nitro-aromatic system provides some UV absorbance, it is often insufficient for the trace-level analysis required in pharmaceutical development. The molecule does not possess native fluorescence, precluding the use of highly sensitive fluorescence detection.

To address these issues, chemical derivatization is the strategy of choice. By converting the highly polar sulfonic acid group into a larger, more hydrophobic, and fluorescently active molecule, we can achieve three key objectives:

  • Enhance Retention: The increased hydrophobicity of the derivative allows for excellent retention and separation on ubiquitous C18 columns.

  • Boost Sensitivity: The introduction of a potent fluorophore enables detection at picomole to femtomole levels, a significant improvement over UV detection.

  • Improve Selectivity: Fluorescence detection is inherently more selective than UV detection, reducing interference from matrix components.

This application note details a two-step derivatization process, which is a widely applicable strategy for the analysis of aromatic sulfonic acids.[1][2][3]

Principle of the Method

The derivatization strategy is a two-stage process designed to first activate the sulfonic acid group and then couple it with a fluorescent tag.

Step 1: Conversion of Sulfonic Acid to Sulfonyl Chloride

The chemically inert sulfonic acid is converted into a highly reactive sulfonyl chloride intermediate. This is achieved by reacting 3-nitropyridine-2-sulfonic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] Thionyl chloride is a powerful chlorinating agent for this purpose.[4][5]

Reaction: R-SO₃H + SOCl₂ --(DMF catalyst)--> R-SO₂Cl + SO₂ + HCl

Step 2: Formation of a Fluorescent Sulfonamide

The newly synthesized 3-nitropyridine-2-sulfonyl chloride is a highly electrophilic species. It readily reacts with a nucleophilic primary or secondary amine under mildly alkaline conditions to form a stable sulfonamide bond. For this protocol, we utilize dansyl cadaverine, a primary amine with a strong fluorescent dansyl group, as the tagging reagent. The alkaline pH ensures the amine is in its deprotonated, nucleophilic state.[6][7]

Reaction: R-SO₂Cl + H₂N-(CH₂)₅-NH-Dansyl --(Base)--> R-SO₂-NH-(CH₂)₅-NH-Dansyl + HCl

The resulting derivative is highly fluorescent, hydrophobic, and ideally suited for reversed-phase HPLC analysis with fluorescence detection.

Materials and Reagents

  • Analyte: 3-Nitropyridine-2-sulfonic acid (≥98% purity)

  • Reagents for Step 1:

    • Thionyl chloride (SOCl₂), ≥99%

    • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

    • Dichloromethane (DCM), anhydrous, ≥99.8%

  • Reagents for Step 2:

    • Dansyl cadaverine (5-(Dimethylamino)-N-(5-aminopentyl)naphthalene-1-sulfonamide), ≥98%

    • Sodium bicarbonate (NaHCO₃)

    • Sodium carbonate (Na₂CO₃)

    • Acetonitrile (ACN), HPLC grade

    • Deionized water (18.2 MΩ·cm)

  • HPLC Mobile Phase:

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, 99%

  • Equipment:

    • Round-bottom flasks and reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

    • HPLC system with fluorescence detector (FLD)

    • Analytical balance

    • pH meter

    • Standard laboratory glassware

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8] All work must be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Phosphorus pentachloride is another potential reagent for this step but is also highly hazardous.[9][10] Thionyl chloride is generally preferred for its liquid state and more manageable reaction byproducts.

  • Handle all solvents and reagents in a well-ventilated area.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Nitropyridine-2-sulfonyl Chloride (Intermediate)

This protocol is based on established methods for converting aromatic sulfonic acids to sulfonyl chlorides.[2][3]

  • Setup: In a fume hood, equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent decomposition of the thionyl chloride.

  • Reagent Addition: To the flask, add 3-nitropyridine-2-sulfonic acid (e.g., 204 mg, 1.0 mmol).

  • Solvent and Catalyst: Add anhydrous dichloromethane (10 mL) followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction Initiation: Slowly add thionyl chloride (0.44 mL, 6.0 mmol) to the suspension at room temperature with stirring.

  • Reaction Conditions: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-nitropyridine-2-sulfonyl chloride is a solid and should be used immediately in the next step due to its moisture sensitivity.

Protocol 2: Derivatization with Dansyl Cadaverine

This protocol is adapted from standard dansylation procedures for amines, applied here to a sulfonyl chloride.[6][7]

  • Reagent Preparation:

    • Derivatization Buffer (100 mM Carbonate Buffer, pH 10.0): Prepare by mixing appropriate volumes of 100 mM sodium bicarbonate and 100 mM sodium carbonate solutions.

    • Dansyl Cadaverine Solution (1 mg/mL): Dissolve 10 mg of dansyl cadaverine in 10 mL of acetonitrile. Store protected from light.

  • Sample Preparation: Dissolve the crude 3-nitropyridine-2-sulfonyl chloride from Protocol 1 in 10 mL of acetonitrile. This is your stock solution of the reactive intermediate.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the derivatization buffer.

    • Add 50 µL of the 3-nitropyridine-2-sulfonyl chloride stock solution.

    • Add 100 µL of the dansyl cadaverine solution.

    • Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 45 minutes, protected from light.

  • Sample Finalization: After cooling, the sample is ready for direct injection into the HPLC system. If necessary, centrifuge to pellet any precipitates.

Protocol 3: HPLC-FLD Analysis

The hydrophobic nature of the dansyl derivative allows for excellent separation on a standard C18 column.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Fluorescence Detector Excitation: 335 nm, Emission: 520 nm
Gradient Program 0-2 min: 40% B, 2-15 min: 40% to 95% B, 15-18 min: 95% B, 18-18.1 min: 95% to 40% B, 18.1-25 min: 40% B

Visualization of Experimental Workflow

Derivatization_Workflow cluster_prep Step 1: Intermediate Synthesis cluster_deriv Step 2: Derivatization cluster_analysis Step 3: Analysis Sulfonic_Acid 3-Nitropyridine- 2-Sulfonic Acid Reaction_1 Reflux at 40°C for 2-3 hours Sulfonic_Acid->Reaction_1 Reagents_1 SOCl₂ + DMF (cat.) in DCM Reagents_1->Reaction_1 Evaporation Rotary Evaporation Reaction_1->Evaporation Sulfonyl_Chloride Crude 3-Nitropyridine- 2-Sulfonyl Chloride Evaporation->Sulfonyl_Chloride Reaction_2 Incubate at 60°C for 45 mins Sulfonyl_Chloride->Reaction_2 Tagging_Reagent Dansyl Cadaverine in ACN Tagging_Reagent->Reaction_2 Buffer pH 10 Carbonate Buffer Buffer->Reaction_2 Final_Sample Derivatized Sample (for HPLC) Reaction_2->Final_Sample HPLC HPLC Injection Final_Sample->HPLC Separation C18 Column Gradient Elution HPLC->Separation Detection Fluorescence Detector (Ex: 335 nm, Em: 520 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for the derivatization and analysis of 3-nitropyridine-2-sulfonic acid.

Expected Performance Characteristics

The following table summarizes the expected performance of this method, based on typical results for dansyl-derivatized analytes. Method validation is required to establish specific performance for this analyte.

ParameterExpected PerformanceRationale
Linearity r² > 0.999Dansylation reactions are known to be highly reproducible and quantitative over several orders of magnitude.[11]
Limit of Detection (LOD) 1 - 10 fmol on columnThe high quantum yield of the dansyl fluorophore allows for exceptionally sensitive detection.[6]
Limit of Quantification (LOQ) 5 - 30 fmol on columnProvides a robust baseline for accurate quantification at very low concentrations.
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)The stability of the sulfonamide derivative and the robustness of the HPLC method contribute to high precision.
Retention Time ~12-15 minutesThe hydrophobic derivative will be well-retained on the C18 column under the specified gradient conditions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or low derivatization yield 1. Inactive thionyl chloride (hydrolyzed).2. Insufficiently dried glassware.3. Incorrect pH for the second reaction step.4. Degraded dansyl cadaverine.1. Use a fresh bottle of thionyl chloride.2. Oven-dry all glassware before use.3. Verify the pH of the carbonate buffer is 10.0.4. Prepare fresh dansyl cadaverine solution and store it protected from light.
Multiple peaks in the chromatogram 1. Excess dansyl cadaverine.2. Hydrolysis of the sulfonyl chloride intermediate.3. Side reactions.1. The gradient should separate the excess reagent from the derivatized analyte. Optimize the amount of tagging reagent if necessary.2. Ensure the sulfonyl chloride intermediate is used immediately after synthesis and protected from moisture.3. Optimize reaction time and temperature to minimize side product formation.
Poor peak shape (tailing) 1. Interaction of the derivative with active sites on the column.2. pH of the mobile phase.1. Use a high-quality, end-capped C18 column.2. The 0.1% formic acid in the mobile phase should ensure good peak shape by suppressing any residual ionic interactions.
Fluctuating fluorescence signal 1. Quenching from mobile phase contaminants.2. Lamp degradation in the detector.1. Use high-purity HPLC grade solvents and fresh deionized water.2. Check detector lamp hours and replace if necessary.

Conclusion

The described two-step derivatization method provides a reliable and highly sensitive solution for the challenging analysis of 3-nitropyridine-2-sulfonic acid. By converting the analyte into a hydrophobic and fluorescent sulfonamide derivative, the limitations of direct HPLC analysis are effectively overcome. This protocol enables robust separation on standard reversed-phase columns and allows for trace-level quantification, making it an invaluable tool for quality control and research in pharmaceutical development.

References

  • Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography (Journal of Chromatography Library, Vol. 70). Elsevier. [Link]

  • Chemistry Stack Exchange. (2016). Reaction between phosphorus pentachloride and sulfuric acid?[Link]

  • Wang, J., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. [Link]

  • ResearchGate. (2005). 1.2.5. HPLC of amino acids as dansyl and dansyl derivatives. [Link]

  • Google Patents. (1992).
  • ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization. [Link]

  • Kemp, A. D. (1947). Action of phosphorus pentachloride on p-sulphonamido benzoic acid. Nature, 159(4041), 509. [Link]

  • Yufeng. (n.d.). Sulfonyl Chloride, mixed isomers. [Link]

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

  • Digital Commons @ NJIT. (1955). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • European Patent Office. (1983). Improved process for preparing a mixture of aromatic sulfones and aromatic sulfonyl chlorides. [Link]

  • Brainly.in. (2019). What is the action of sulphuric acid on phosphorus pentachloride?[Link]

  • ResearchGate. (2001). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

  • ResearchGate. (2013). Thionyl Chloride - A Versatile Reagent. [Link]

  • OUCI. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]

  • ResearchGate. (2015). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at 0 1C...[Link]

  • ResearchGate. (2009). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • Wikipedia. (n.d.). Phosphorus pentachloride. [Link]

  • ACS Publications. (2015). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Reddit. (2021). More questions about chlorosulfonic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Sciencemadness Wiki. (n.d.). Thionyl chloride. [Link]

  • Titus, J. A., et al. (1991). Texas Red-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Journal of Fluorescence, 1(3), 137-145. [Link]

  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

  • Google Patents. (2019). CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • ACS Publications. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

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Application

Application Note: 3-Nitropyridine-2-Sulfonic Acid as a Specialized pH Indicator for Highly Acidic Media

An In-Depth Technical Guide Abstract This document provides a comprehensive guide to the characterization and application of 3-nitropyridine-2-sulfonic acid as a potential pH indicator for use in highly acidic environmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive guide to the characterization and application of 3-nitropyridine-2-sulfonic acid as a potential pH indicator for use in highly acidic environments. Due to the profound electron-withdrawing effects of its substituents, this compound is hypothesized to possess a very low pKa value, making it unsuitable for common physiological or neutral pH ranges but a promising candidate for specialized applications in industrial processes, organic synthesis, and acid catalysis research. This note details the underlying chemical principles, physicochemical properties, and a rigorous experimental protocol for its validation and use via spectrophotometry.

Introduction and Scientific Rationale

The utility of a pH indicator is defined by its pKa, the pH at which the protonated and deprotonated species are in equal concentration. While a vast library of indicators exists for neutral and moderately acidic or basic conditions, reliable indicators for pH values below 1 are scarce. 3-Nitropyridine-2-sulfonic acid (CAS 54247-50-6) is a yellow crystalline solid whose molecular architecture suggests significant potential for this specialized application.[1][2]

The core of its function lies in the acid-base equilibrium of the pyridine ring nitrogen. In unsubstituted pyridine, the nitrogen's lone pair of electrons imparts a basicity with a pKa of approximately 5.2. However, the addition of strong electron-withdrawing groups (EWGs) to the ring drastically reduces the electron density on the nitrogen, making it a much weaker base.[3] In 3-nitropyridine-2-sulfonic acid, two powerful EWGs are positioned adjacent to the nitrogen:

  • Nitro Group (-NO₂): Exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[4][5]

  • Sulfonic Acid Group (-SO₃H): A strongly acidic group that also functions as a potent -I and -M electron-withdrawing substituent.

The combined influence of these groups is expected to lower the pKa of the pyridine nitrogen by several orders of magnitude, shifting its transition range into the highly acidic domain (estimated pKa < 1). The protonation equilibrium, and thus the color change, is governed by the state of this ring nitrogen as illustrated below.

Acid-Base Equilibrium of 3-Nitropyridine-2-Sulfonic AcidFigure 1. Proposed acid-base equilibrium for 3-nitropyridine-2-sulfonic acid. The color change is dependent on the protonation state of the pyridine ring nitrogen, which is rendered extremely weakly basic by the adjacent electron-withdrawing nitro and sulfonic acid groups.

This application note provides a detailed protocol for the experimental determination of the pKa of 3-nitropyridine-2-sulfonic acid and its subsequent use as a spectrophotometric pH indicator.

Physicochemical Properties and Data

The key properties of 3-nitropyridine-2-sulfonic acid are summarized below. It is critical to note that the pKa and UV-Vis characteristics are theoretical estimates that must be confirmed experimentally using the protocol provided in this guide.

PropertyValueSource / Comment
IUPAC Name 3-nitropyridine-2-sulfonic acid[2]
CAS Number 54247-50-6[1][6]
Molecular Formula C₅H₄N₂O₅S[1][2]
Molecular Weight 204.16 g/mol [2]
Appearance Yellow crystalline solid[1]
pKa (Pyridine Nitrogen) < 1.0 (Estimated) Theoretical estimate. The strong EWGs drastically reduce basicity. The precise value must be determined experimentally.[4]
λmax (Protonated) To be determinedExpected to be at a shorter wavelength in the UV range.
λmax (Deprotonated) To be determinedExpected to be at a longer wavelength (bathochromic shift) due to increased conjugation in the deprotonated form.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO)The sulfonic acid group confers high polarity and water solubility.[7]

Experimental Protocol: Characterization and Use

This section provides a rigorous, self-validating methodology for determining the pKa of 3-nitropyridine-2-sulfonic acid and establishing its utility as a pH indicator. The protocol relies on UV-Vis spectrophotometry, a precise method for quantifying pKa values.[8][9][10]

Required Materials and Instrumentation
  • 3-Nitropyridine-2-sulfonic acid

  • Concentrated Sulfuric Acid (H₂SO₄, ≥98%)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water (18.2 MΩ·cm)

  • Calibrated pH meter and electrode

  • Dual-beam UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Class A volumetric flasks and pipettes

Workflow for pKa Determination

The entire experimental process, from solution preparation to final data analysis, is outlined in the diagram below. This workflow ensures a systematic and reproducible characterization of the indicator.

G cluster_prep Part A: Solution Preparation cluster_spec Part B: Spectrophotometric Analysis cluster_analysis Part C: Data Analysis prep_stock Prepare 1 mM Stock Solution of Indicator in DI Water prep_acid Create a Series of Standardized Acid Solutions (e.g., 0.01M to 5M H₂SO₄) prep_blank Prepare Blank Samples (Acid Solutions without Indicator) scan_lambda 1. Scan for λmax (Fully Protonated & Deprotonated Forms) prep_blank->scan_lambda Use Blanks for Baseline Correction measure_abs 2. Measure Absorbance of Each Sample at Determined λmax scan_lambda->measure_abs plot_data Plot Absorbance vs. pH (or H₀) measure_abs->plot_data fit_curve Fit Data to a Sigmoidal Curve (e.g., Boltzmann Fit) plot_data->fit_curve calc_pka Determine pKa (pH at Inflection Point of the Curve) fit_curve->calc_pka

Caption: Workflow for the characterization of 3-nitropyridine-2-sulfonic acid as a pH indicator.

Step-by-Step Methodology

Part A: Solution Preparation

  • Indicator Stock Solution (1 mM): Accurately weigh 20.42 mg of 3-nitropyridine-2-sulfonic acid and dissolve it in a 100 mL Class A volumetric flask using deionized water. This creates a 1 mM stock solution.

  • High-Acidity Buffers: Since the expected pKa is very low, standard buffers are inadequate. Prepare a series of acidic solutions using concentrated H₂SO₄ or HCl in deionized water. A suggested series would include concentrations from 0.01 M to 5 M.

    • Causality: This range is necessary to bracket the expected pKa and generate a full titration curve. For concentrations above 1 M, the Hammett acidity function (H₀) should be used instead of the standard pH scale for accurate data correlation.

  • Test Sample Preparation: For each acidic solution, prepare a test sample. For example, add 1 mL of the 1 mM indicator stock solution to a 10 mL volumetric flask and dilute to the mark with the corresponding acid solution. This results in a final indicator concentration of 0.1 mM. Prepare a corresponding blank for each acid concentration containing no indicator.

Part B: Spectrophotometric Measurement

  • Determine Analytical Wavelength (λmax):

    • Use the sample prepared with the highest acid concentration (e.g., 5 M H₂SO₄) to find the λmax of the fully protonated species (BH⁺).

    • Use the sample prepared with the lowest acid concentration (e.g., 0.01 M HCl) to find the λmax of the deprotonated species (B).

    • The ideal analytical wavelength is often the λmax of the deprotonated species (B), as this typically shows the largest change in absorbance during the titration.

  • Measure Absorbance: Set the spectrophotometer to the chosen λmax. For each acid concentration, first zero the instrument with the corresponding blank solution. Then, measure the absorbance of the test sample. Record the absorbance and the acid concentration (or its corresponding pH/H₀ value) for each sample.[10][11]

Part C: Data Analysis and pKa Determination

  • Plot the Data: Create a plot of Absorbance (y-axis) versus pH or H₀ (x-axis). The resulting data should form a sigmoidal curve.

  • Calculate the pKa: The pKa is the pH or H₀ value at the inflection point of this curve. This corresponds to the point where the absorbance is exactly halfway between the minimum (A_min) and maximum (A_max) values.[11]

  • Henderson-Hasselbalch Equation: The pKa can also be calculated for each data point using the following relationship for spectrophotometric data:

    pKa = pH - log [ (A - A_acid) / (A_base - A) ]

    Where:

    • A is the absorbance at a given pH.

    • A_acid is the absorbance of the fully protonated form.

    • A_base is the absorbance of the fully deprotonated form.

    Averaging the pKa values calculated from points along the slope of the curve provides a robust final value.[9]

Limitations and Further Considerations

  • Exploratory Nature: This compound is not established as a commercial indicator. The protocols herein are for characterization and validation.

  • Ionic Strength: In highly concentrated acid solutions, the ionic strength of the medium can influence the activity of ions and slightly shift the apparent pKa. For highly precise work, this effect should be considered.

  • Safety: Concentrated acids are highly corrosive. All work must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Temperature Dependence: pKa values are temperature-dependent. All measurements should be conducted at a constant, recorded temperature (e.g., 25 °C) for consistency.

References

  • Nam, T. G., Nara, S., Zagol, I., & Pratt, D. A. (2009). Spectrophotometeric determination of the pK a values of the pyridine ( , 2) and pyrimidine (⊗, 3) analogs of acetaminophen. ResearchGate. [Link]

  • Naeem, S., et al. (2020). Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

  • PubChem. 3-Nitropyridine-2-sulfinic acid. National Center for Biotechnology Information. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s475-s480. [Link]

  • Leito, I., et al. (2012). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 821-825. [Link]

  • Matrix Fine Chemicals. 3-NITROPYRIDINE-2-SULFONIC ACID | CAS 54247-50-6. [Link]

  • PubChem. 3-Nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Quora. Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. [Link]

  • Amanote Research. 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. [Link]

  • YouTube. basicity of pyridine-heterocyclic compounds (chemmasters.online). [Link]

  • YouTube. How to find Pka of compound using UV visible spectroscopy. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Patel Chem. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S. [Link]

Sources

Method

Application Note: Experimental Design for the Electrophilic Sulfonation of 3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the experimental setup of the sulfonation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the experimental setup of the sulfonation of 3-nitropyridine, targeting the synthesis of 3-nitropyridine-5-sulfonic acid. Due to the severe electronic deactivation of the pyridine ring by both the nitrogen heteroatom and the nitro group, this transformation presents a significant synthetic challenge requiring stringent reaction conditions. This guide synthesizes established principles of electrophilic aromatic substitution on deactivated heterocyclic systems to propose a robust experimental protocol. It covers mechanistic considerations, detailed operational procedures, critical safety protocols for handling hazardous reagents like oleum, and methods for product isolation and characterization. The causality behind each experimental choice is explained to provide a self-validating framework for researchers developing this synthesis.

Introduction and Mechanistic Rationale

The sulfonation of pyridine derivatives is a cornerstone reaction for introducing the sulfonic acid moiety (–SO₃H), a functional group that can dramatically alter the physicochemical properties of a molecule, notably increasing its aqueous solubility and acidity. Sulfonated pyridines are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1]

The target molecule, 3-nitropyridine, is an exceptionally electron-deficient aromatic system. The pyridine nitrogen acts as an electron sink through inductive effects, and the nitro group at the C-3 position further deactivates the ring via both strong inductive and resonance effects. Consequently, electrophilic aromatic substitution (EAS) on 3-nitropyridine is significantly more challenging than on benzene or even pyridine itself, which requires high temperatures (230-240°C) for sulfonation.[2][3][4]

The Electrophile: Sulfur Trioxide in Oleum

The active electrophile in this reaction is sulfur trioxide (SO₃).[5] While SO₃ can be used directly, it is more conveniently and safely handled when dissolved in concentrated sulfuric acid, a mixture known as fuming sulfuric acid or oleum (H₂S₂O₇).[6] Oleum provides a high concentration of SO₃, which is essential for sulfonating a highly deactivated substrate.

Regioselectivity: Predicting the Site of Sulfonation

Electrophilic attack on the 3-nitropyridine ring is directed by the existing substituents. The pyridine nitrogen directs incoming electrophiles to the C-3 and C-5 positions. The C-3 nitro group, a meta-director, also directs incoming electrophiles to the C-5 position. Therefore, the combined directing effects strongly favor the sulfonation at the C-5 position, leading to the formation of 3-nitropyridine-5-sulfonic acid .

The mechanism proceeds via the classical SᴇAr pathway: attack of the aromatic π-system on the SO₃ electrophile, formation of a resonance-stabilized cationic intermediate (the σ-complex or arenium ion), and subsequent deprotonation to restore aromaticity.[5]

G cluster_0 Mechanism of Sulfonation 3-Nitropyridine 3-Nitropyridine Sigma_Complex σ-Complex Intermediate (Resonance Stabilized) 3-Nitropyridine->Sigma_Complex Electrophilic Attack SO3 SO₃ (from Oleum) Product 3-Nitropyridine-5-sulfonic acid Sigma_Complex->Product Deprotonation H2SO4 H₂SO₄ HSO4 HSO₄⁻

Caption: Proposed mechanism for the sulfonation of 3-nitropyridine.

Proposed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Nitropyridine≥98%Sigma-Aldrich, etc.Ensure anhydrous.
Oleum (20-30% free SO₃)ReagentMajor chemical supplierHandle with extreme caution.
Crushed Ice--For reaction quenching.
Deionized Water--For washing.
Ethanol or IsopropanolReagent-For precipitation/purification.
Sodium Chloride (optional)Reagent-For "salting out".

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Thermometer or thermocouple

  • High-temperature heating mantle with a controller

  • Large beaker for ice bath and quenching

  • Buchner funnel and vacuum flask

  • pH paper or meter

Critical Safety Precautions

This reaction involves highly hazardous materials and conditions. A thorough risk assessment must be performed before commencing.

  • Oleum Hazard: Oleum is extremely corrosive, a strong oxidizing agent, and reacts violently and exothermically with water, potentially causing splattering.[6] It releases dense, toxic sulfur trioxide fumes.[7]

  • Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood. Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton)

    • Chemical splash goggles and a full-face shield

    • Flame-retardant lab coat and a chemical-resistant apron

  • Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of crushed ice with vigorous stirring. NEVER add water or ice to the reaction mixture.

  • Spill Kit: An appropriate spill kit containing a neutralizer for acid spills (e.g., sodium bicarbonate) must be readily accessible.[8]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube.

    • In a separate, dry dropping funnel, place the 3-nitropyridine. If it is a solid at room temperature, it may need to be gently warmed to be added as a liquid or added carefully as a solid in portions.

  • Reagent Charging:

    • In the fume hood, carefully charge the reaction flask with a molar excess of oleum (e.g., 4-5 equivalents).

    • Begin stirring and cool the oleum in an ice-salt bath to 0-5 °C.

  • Addition of 3-Nitropyridine:

    • Slowly add the 3-nitropyridine dropwise (or in small portions if solid) to the cold, stirred oleum. Maintain the internal temperature below 20 °C during the addition to control the initial exotherm.

  • Reaction Execution:

    • Once the addition is complete, slowly and carefully heat the reaction mixture to a high temperature. Based on protocols for pyridine, a target temperature of 230-260°C is a logical starting point.[9]

    • Maintain this temperature for a prolonged period (e.g., 12-24 hours). The reaction progress should be monitored if a safe and reliable method (e.g., quenching a small aliquot and analyzing by HPLC) can be established.

  • Work-up and Product Isolation:

    • After the reaction, allow the mixture to cool to room temperature. The mixture will be a viscous, dark liquid.

    • Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).

    • With vigorous stirring, very slowly and carefully pour the cooled reaction mixture onto the crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood.

    • The 3-nitropyridine-5-sulfonic acid is expected to precipitate from the acidic aqueous solution. If precipitation is incomplete, the product can be "salted out" by adding a saturated sodium chloride solution.

    • Cool the resulting slurry in an ice bath for at least one hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove residual acid.

Purification and Characterization
  • Purification:

    • The crude product can be purified by recrystallization. Given the expected polarity, hot water or a mixture of water and ethanol/isopropanol would be a suitable solvent system to investigate.[10]

  • Characterization:

    • NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C-2, C-4, and C-6 positions.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

    • FT-IR Spectroscopy: The presence of the sulfonic acid and nitro groups can be confirmed by characteristic stretches in the IR spectrum.

Experimental Workflow and Data Summary

Caption: Experimental workflow for the sulfonation of 3-nitropyridine.

ParameterRecommended Starting ConditionRationale / Notes
Stoichiometry
3-Nitropyridine1.0 equivalentLimiting reagent.
Oleum (20-30% free SO₃)4.0 - 5.0 equivalentsA large excess is required to drive the reaction with a highly deactivated substrate.
Temperature
Addition0 - 20 °CTo control the initial exotherm of mixing the reactant with strong acid.
Reaction230 - 260 °CHigh thermal energy is necessary to overcome the large activation barrier.[2]
Quenching< 10 °C (in ice)To manage the extreme exotherm of diluting the strong acid.
Time
Reaction Time12 - 24 hoursSulfonation of deactivated rings is notoriously slow. Optimization is required.

Conclusion

The direct sulfonation of 3-nitropyridine is a synthetically demanding reaction that requires careful planning and execution under harsh conditions. The provided protocol, based on established chemical principles, offers a solid foundation for researchers to approach this synthesis. Emphasis on rigorous safety procedures is paramount due to the hazardous nature of oleum. Successful synthesis and characterization of 3-nitropyridine-5-sulfonic acid will provide access to a versatile building block for applications in medicinal chemistry and materials science.

References

  • Esteves, P. M., et al. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society, 125(16), 4836-4849. Available at: [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid - US5082944A.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. Retrieved from [Link]

  • Górecki, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 131-136. Available at: [Link]

  • Comins, D. L., et al. (1990). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1411-1414. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Retrieved from [Link]

  • Matsumura, Y., et al. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(11), 17708-17726. Available at: [Link]

  • Google Patents. (n.d.). Oleum sulphonation process - CA2002640A1.
  • ResearchGate. (n.d.). Research the sulfonation mechanism of urea in oleum by density functional theory calculation. Retrieved from [Link]

  • East Harbour Group. (n.d.). Chemicals Explained: Oleum. Retrieved from [Link]

  • Google Patents. (n.d.). Oleum sulphonation process - EP0369512A1.
  • Google Patents. (n.d.). Process of preparation of pyridine-3-sulfonic acids - EP0428831B1.
  • DecaChem. (2024). Oleum Safety Essentials: Protecting Workers and Ecosystems. Retrieved from [Link]

  • Bakke, J. M., et al. (2003). Nitropyridines: Synthesis and reactions. Conference Paper. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitropyridine-2-Sulfonic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. We understand that functionalizing the pyridine ring, particularly with both nitro and sulfonic acid groups, presents significant challenges due to the ring's inherent electron-deficient nature.[1][2][3][4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

I. Strategic Overview: Synthetic Pathways

The synthesis of 3-nitropyridine-2-sulfonic acid is not a trivial one-step process. Success requires careful consideration of regioselectivity and harsh reaction conditions. Based on the principles of electrophilic aromatic substitution on a deactivated heterocyclic system, two primary synthetic routes are plausible. This guide is structured around troubleshooting both pathways.

  • Route A: Electrophilic sulfonation of 3-nitropyridine.

  • Route B: Electrophilic nitration of pyridine-2-sulfonic acid.

The choice between these routes depends on the availability of starting materials, tolerance for specific harsh conditions (e.g., high-temperature sulfonation), and the isomeric purity required for the final application.

Synthetic_Pathways cluster_0 Route A cluster_1 Route B A_start 3-Nitropyridine A_reagent + Sulfonating Agent (e.g., Fuming H₂SO₄) A_start->A_reagent Sulfonation A_product 3-Nitropyridine- 2-sulfonic acid A_reagent->A_product start_node Target Molecule: 3-Nitropyridine-2-sulfonic acid A_product->start_node B_start Pyridine-2-sulfonic acid B_reagent + Nitrating Agent (e.g., HNO₃/H₂SO₄) B_start->B_reagent Nitration B_product 3-Nitropyridine- 2-sulfonic acid + 5-Nitro Isomer B_reagent->B_product B_product->start_node

Caption: High-level overview of the two primary synthetic routes.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment. Each answer provides a scientific explanation for the problem and offers concrete solutions.

Route A: Sulfonation of 3-Nitropyridine

This route is challenging due to the severe deactivation of the pyridine ring by both the ring nitrogen and the C-3 nitro group.

Q1: My sulfonation reaction shows no conversion, or the yield is extremely low. What's happening?

Answer: This is the most common issue for this route. The pyridine ring is electron-deficient, and this effect is amplified by the powerful electron-withdrawing nitro group. For an electrophilic attack to occur, exceptionally harsh conditions are necessary.

  • Causality: Standard sulfonation conditions are insufficient to overcome the high activation energy barrier. The pyridine nitrogen, when protonated in strong acid, further deactivates the ring, making substitution incredibly difficult.[1]

  • Troubleshooting Steps:

    • Increase Temperature: Classical pyridine sulfonation often requires temperatures in the range of 230-350°C.[1][5] Be aware that at the higher end of this range ( >300°C), you risk product degradation and the formation of byproducts like hydroxypyridines.[5]

    • Use a Stronger Sulfonating Agent: Employ fuming sulfuric acid (oleum) with a high percentage of free SO₃ (e.g., 20-30%). The active electrophile is SO₃, and increasing its concentration is critical.

    • Incorporate a Catalyst: While highly toxic and requiring specialized disposal, mercury(II) sulfate has been historically used to catalyze pyridine sulfonation, significantly lowering the required temperature to the 230-240°C range.[1][5] Use this only as a last resort and with extreme caution.

    • Verify Starting Material: Ensure your 3-nitropyridine is pure and, critically, anhydrous. Water will quench the SO₃ electrophile, inhibiting the reaction.

Q2: I'm getting a product, but I'm unsure of the regioselectivity. How do I confirm I've sulfonated at the C-2 position?

Answer: Regioselectivity is a valid concern. While the C-2 and C-6 positions are the most electron-deficient, steric hindrance from the nitro group might influence the outcome.

  • Causality: The directing effects in doubly-substituted pyridines can be complex. The protonated ring nitrogen strongly deactivates the C-2/C-6 positions, but in some cases, nucleophilic attack mechanisms can be leveraged. A reaction of 3-nitropyridine with aqueous sodium sulfite has been shown to functionalize the C-2 position, suggesting that pathways other than direct electrophilic attack are possible.[6]

  • Validation & Optimization:

    • Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to confirm the structure. The substitution pattern will result in a predictable set of shifts and coupling constants for the remaining ring protons.

    • Consider Alternative Mechanisms: If direct sulfonation fails, explore a nucleophilic aromatic substitution (SNAᵣ) approach. This would involve a different starting material, such as 2-chloro-3-nitropyridine, reacting with a sulfite salt. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles makes this a viable, albeit longer, alternative.[7]

Route B: Nitration of Pyridine-2-Sulfonic Acid

This route is often more tractable but presents a significant challenge in controlling the formation of isomers.

Q1: My nitration reaction produced a mixture of isomers. How can I increase the yield of the 3-nitro product over the 5-nitro product?

Answer: This is the primary drawback of this route. Both the C-3 and C-5 positions are activated towards electrophilic attack relative to other positions, leading to a mixture of 3-nitro and 5-nitro-pyridine-2-sulfonic acid.

  • Causality: The sulfonic acid group is a meta-director, and the pyridine nitrogen also directs incoming electrophiles to the meta positions (C-3 and C-5). The electronic difference between C-3 and C-5 is subtle, and separating the resulting isomers can be difficult.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds. Start the addition of your nitrating mixture at 0°C or below. Lower temperatures often increase selectivity by favoring the kinetically controlled product.

    • Control Reagent Stoichiometry: Use a minimal excess of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). A large excess increases the chance of side reactions and potentially over-nitration, though the latter is less likely on this highly deactivated ring.[3]

    • Slow Addition: Add the nitrating agent dropwise with vigorous stirring. This keeps the instantaneous concentration of the active nitronium ion (NO₂⁺) low, which can improve selectivity.

    • Monitor the Reaction: Use TLC or HPLC to track the formation of the products. Stop the reaction when the ratio of the desired 3-nitro isomer to the 5-nitro isomer is optimal, as this ratio may change with extended reaction times.

Q2: I'm struggling to isolate and purify my final sulfonic acid product from the aqueous acidic workup.

Answer: Pyridine sulfonic acids are often highly polar, water-soluble zwitterions, making them difficult to extract and crystallize.

  • Causality: The combination of the basic pyridine nitrogen and the acidic sulfonic acid group leads to high polarity and water solubility. They often do not precipitate easily from the highly acidic reaction mixture.

  • Purification Protocol:

    • Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This is a critical safety step to manage the exothermic dilution of concentrated acid.[5]

    • Precipitation/Crystallization: The product can often be precipitated by adding a miscible organic solvent in which the sulfonic acid is insoluble, such as ethanol or isopropanol.[1][5][8] Chilling the mixture to <5°C can maximize recovery.[5]

    • Recrystallization: The crude product can be purified by recrystallization from water or an aqueous ethanol mixture.[5][8]

    • Charcoal Treatment: If the product is colored, dissolving it in water, adding activated carbon, stirring at a moderate temperature (e.g., 80°C), and filtering can remove colored impurities before recrystallization.[8]

General Troubleshooting Workflow

When encountering low yield, this logical flow can help diagnose the issue systematically.

Troubleshooting_Low_Yield cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Isolation start Low Yield Observed check_purity Verify Purity & Anhydrous State of Starting Materials start->check_purity check_acid Confirm Concentration of Fuming H₂SO₄ / HNO₃ check_purity->check_acid check_glassware Ensure Glassware is Flame-Dried & Inert check_acid->check_glassware check_temp Is Temperature Sufficiently High (Sulfonation) or Low (Nitration)? check_glassware->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time check_stir Is Stirring Adequate? check_time->check_stir check_quench Was Product Lost During Aqueous Quench? check_stir->check_quench check_precip Optimize Precipitation Solvent & Temperature check_quench->check_precip solution Systematically Adjust One Variable at a Time check_precip->solution

Caption: A decision tree for troubleshooting low reaction yields.

III. Quantitative Data Summary

Optimizing these reactions requires balancing temperature, time, and reagent concentration. The table below summarizes typical conditions reported for the individual functionalization of pyridine, which serve as a starting point for this more complex synthesis.

Reaction TypeReagentsTemperature Range (°C)Typical Time (hours)Key Challenges & Notes
Pyridine Sulfonation Fuming H₂SO₄ (Oleum)300 - 350up to 24Extremely harsh; exclusively yields 3-isomer.[1]
Catalytic Sulfonation Oleum, HgSO₄ (catalyst)230 - 24012 - 24Lower temp, but uses highly toxic catalyst.[1][5]
Pyridine Nitration KNO₃ in fuming H₂SO₄330-Very low yield (~6%) of 3-nitropyridine.[2]
Pyridine Nitration N₂O₅, then NaHSO₃Room Temp-Good yields for 3-nitropyridine via a rearrangement mechanism.[9]
N-Oxide Sulfonation 3-Chloro-Pyridine-N-Oxide + NaHSO₃14517Part of a multi-step, mercury-free route.[10][11][12]

IV. Experimental Protocols

Disclaimer: These protocols involve highly corrosive and hazardous materials. All work must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Protocol B: Nitration of Pyridine-2-Sulfonic Acid (Hypothetical)

This protocol is constructed based on standard procedures for nitrating deactivated aromatic rings.

  • Reaction Setup:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add pyridine-2-sulfonic acid (1.0 equiv).

    • Cool the flask to 0°C in an ice-salt bath.

    • Carefully add concentrated sulfuric acid (e.g., 3-4 mL per gram of starting material) while keeping the internal temperature below 10°C.

  • Preparation of Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid (1.5 equiv by volume to the first charge) to 0°C.

    • Slowly add fuming nitric acid (1.1 equiv) to the cold sulfuric acid to form the nitrating mixture.

  • Reaction:

    • Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of pyridine-2-sulfonic acid.

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor reaction progress by taking a small aliquot, quenching it in ice water, neutralizing, and analyzing by HPLC or TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

    • To this acidic aqueous solution, slowly add cold ethanol (e.g., 3-5 volumes relative to the aqueous solution) to precipitate the product.

    • Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

  • Purification:

    • The crude solid can be recrystallized from a minimal amount of hot water or a water/ethanol mixture to yield the purified product (a mixture of 3-nitro and 5-nitro isomers).

V. References

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents. URL:

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. URL: [Link]

  • Synthesis of pyridine-3-sulfonic acid - PrepChem.com. URL: [Link]

  • Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof - European Patent Office. URL: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. URL: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. URL: [Link]

  • EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents. URL:

  • Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. URL: [Link]

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. URL:

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. URL: [Link]

  • Production of pyridine-3-sulfonic acid - US5082944A - Google Patents. URL:

  • Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy - Chemical Science (RSC Publishing). URL: [Link]

  • Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - RSC Publishing. URL: [Link]

  • Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy - PMC - NIH. URL: [Link]

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. URL: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Nitropyridine-2-Sulfonic Acid

Welcome to the technical support center for the purification of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common purification hurdles.

Introduction to the Challenges

3-Nitropyridine-2-sulfonic acid is a highly functionalized aromatic compound, and its purification is often non-trivial. The presence of both a strongly electron-withdrawing nitro group and a highly polar sulfonic acid group on the pyridine ring presents a unique set of challenges. Common issues stem from the presence of inorganic impurities, positional isomers, and colored byproducts. This guide will provide a systematic approach to addressing these challenges.

Troubleshooting Guide

Issue 1: The isolated product is a dark, oily residue instead of a crystalline solid.

Possible Causes:

  • Residual Strong Acids: The nitration or sulfonation steps in the synthesis often employ strong acids like fuming sulfuric acid or nitric acid. Incomplete quenching or removal of these acids can lead to an oily product.

  • Presence of Hygroscopic Impurities: The product may be contaminated with hygroscopic impurities that absorb atmospheric moisture, preventing crystallization.

  • Formation of Side-Products: Incomplete reactions or side reactions can lead to a complex mixture of products that inhibit crystallization.

Solutions:

  • Effective Quenching and pH Adjustment:

    • Protocol: After the reaction, carefully quench the mixture by pouring it onto crushed ice. This will dilute the strong acids and dissipate heat. Neutralize the solution to a pH of approximately 2-3 using a suitable base (e.g., a saturated solution of sodium carbonate or barium hydroxide). At this pH, the sulfonic acid will be in its salt form, which may aid in the precipitation of certain impurities.

  • Solvent Trituration/Precipitation:

    • Causality: The high polarity of the sulfonic acid group makes the target compound likely soluble in water but less soluble in organic solvents.[1]

    • Protocol:

      • Dissolve the oily residue in a minimal amount of hot water.

      • Slowly add a less polar, water-miscible solvent like isopropanol or ethanol while stirring.[2][3]

      • The desired product should precipitate as a solid. If it oils out, try cooling the solution slowly or adding the anti-solvent even more gradually.

      • Collect the precipitate by filtration, wash with the solvent mixture, and dry under vacuum.

Issue 2: The final product is contaminated with inorganic salts (e.g., sulfates).

Possible Causes:

  • Incomplete Removal After Workup: Salts formed during neutralization (e.g., sodium sulfate) can co-precipitate with the product, especially if the product is isolated by evaporation.

  • High Concentration of Salts in the Crystallization Mother Liquor: If the product is crystallized from a solution with a high salt concentration, the salts can be trapped within the crystal lattice.

Solutions:

  • Recrystallization from Minimal Water:

    • Causality: 3-Nitropyridine-2-sulfonic acid is expected to be significantly more soluble in hot water than in cold water, while many inorganic salts have a flatter solubility curve.

    • Protocol:

      • Dissolve the impure product in a minimum amount of boiling deionized water.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of ice-cold water.

  • Ion-Exchange Chromatography:

    • Causality: For stubborn inorganic salt contamination, cation-exchange chromatography can be highly effective. The anionic sulfonic acid will pass through a cation-exchange resin, while cationic metal ions will be retained.[4]

    • Protocol:

      • Prepare a column with a suitable strong acid cation-exchange resin.

      • Dissolve the impure product in deionized water and apply it to the column.

      • Elute the product with deionized water.

      • Monitor the eluent for the presence of the product (e.g., by UV-Vis spectroscopy).

      • Combine the product-containing fractions and remove the water under reduced pressure.

Issue 3: The presence of positional isomers is detected (e.g., by HPLC or NMR).

Possible Causes:

  • Lack of Regioselectivity in the Synthesis: The nitration of pyridine-2-sulfonic acid or the sulfonation of 3-nitropyridine can lead to the formation of other isomers, such as 5-nitropyridine-2-sulfonic acid. The directing effects of the substituents determine the isomeric ratio.

Solutions:

  • Fractional Crystallization:

    • Causality: Positional isomers often have slightly different solubilities in a given solvent system. This difference can be exploited through fractional crystallization.

    • Protocol: This is an iterative process that requires careful control of conditions.

      • Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., water, aqueous ethanol).

      • Cool the solution slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and analyze the purity of both the solid and the mother liquor.

      • Repeat the process with both fractions, potentially using different solvent systems, until the desired purity is achieved.

  • Preparative Chromatography:

    • Causality: For difficult-to-separate isomers, preparative high-performance liquid chromatography (HPLC) is often the most effective method.

    • Protocol:

      • Develop an analytical HPLC method that shows good separation between the desired product and the isomeric impurity.

      • Scale up the method to a preparative HPLC system.

      • Collect the fractions corresponding to the pure product.

      • Combine the pure fractions and remove the solvent.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown color. How can I decolorize it?

A1: Colored impurities often arise from nitrated byproducts or degradation products.

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.

    • Protocol:

      • Dissolve the impure product in a suitable solvent (e.g., hot water).

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Hot filter the mixture through a pad of celite to remove the carbon.

      • Crystallize the product from the decolorized filtrate.

  • Caution: Activated carbon can adsorb the desired product, leading to a loss of yield. It is advisable to perform a small-scale test first to optimize the amount of carbon used.

Q2: What is the best way to dry the purified 3-nitropyridine-2-sulfonic acid?

A2: Due to the presence of the sulfonic acid group, the compound may be hygroscopic.

  • High-Vacuum Drying: The most effective method is to dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. A phosphorus pentoxide or a cold trap can be used to trap the removed water.

  • Azeotropic Distillation: For removing residual water from a solution before crystallization, azeotropic distillation with a solvent like toluene can be employed.[2]

Q3: Can I use column chromatography on silica gel to purify 3-nitropyridine-2-sulfonic acid?

A3: Standard silica gel chromatography is generally not recommended for highly polar and acidic compounds like sulfonic acids. The compound will likely bind irreversibly to the silica. If chromatographic purification is necessary, consider using reverse-phase chromatography (C18) with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol).

Experimental Protocols

Protocol 1: Recrystallization for General Purification
  • Place the crude 3-nitropyridine-2-sulfonic acid in a round-bottom flask.

  • Add a minimal amount of deionized water to dissolve the solid at room temperature.

  • Heat the solution to boiling with stirring.

  • If colored impurities are present, add a small amount of activated carbon and stir for 15 minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper (and a celite pad if carbon was used) into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under high vacuum.

Data Presentation

Table 1: Solubility Properties of Related Compounds (for Analogical Reference)

CompoundSolventSolubilityReference
Pyridine-3-sulfonic acidWaterSoluble[1]
Pyridine-3-sulfonic acidOrganic SolventsSoluble[1]
3-Nitropyridine-2-carboxylic acid--[5]

Visualizations

Purification_Workflow cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_end Final State Crude_Product Crude Product (Oily, Colored, Impure) pH_Adjust pH Adjustment (Quench, Neutralize) Crude_Product->pH_Adjust Inorganic Acids Solvent_Trituration Solvent Trituration (e.g., Water/Isopropanol) pH_Adjust->Solvent_Trituration Oily Residue Recrystallization Recrystallization (e.g., from Water) Solvent_Trituration->Recrystallization Solid Product Carbon_Treatment Activated Carbon Treatment Recrystallization->Carbon_Treatment Colored Impurities Chromatography Chromatography (Ion-Exchange or RP-HPLC) Recrystallization->Chromatography Isomers Present Pure_Product Pure Crystalline 3-Nitropyridine-2-sulfonic acid Recrystallization->Pure_Product Purity Check OK Carbon_Treatment->Recrystallization Decolorized Solution Chromatography->Pure_Product Separated Isomers

Caption: General purification workflow for 3-nitropyridine-2-sulfonic acid.

References

  • Production of pyridine-3-sulfonic acid - US5082944A - Google Patents.
  • Process of preparation of pyridine-3-sulfonic acids - EP0428831B1 - Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
  • Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. Available at: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

  • 3-Nitropyridine-2-carboxylic acid | C6H4N2O4 | CID 18376612 - PubChem. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.
  • Pyridine-3-sulfonic Acid | CAS 636-45-9 - Emco Chemicals. Available at: [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents.
  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Nitropyridine-2-Sulfonic Acid

Welcome to the technical support center for the synthesis of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Introduction

The synthesis of 3-nitropyridine-2-sulfonic acid is a critical process for the development of various pharmaceutical intermediates. The introduction of both a nitro and a sulfonic acid group onto the pyridine ring presents unique challenges, including regioselectivity and the potential for several side reactions. This guide provides in-depth troubleshooting and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-nitropyridine-2-sulfonic acid. The proposed primary synthetic route involves the reaction of 3-nitropyridine with a sulfite reagent.

Problem 1: Low or No Yield of the Desired Product

Question: I am not observing a significant yield of 3-nitropyridine-2-sulfonic acid. What are the potential causes and how can I resolve this?

Answer:

Low or no yield is a common issue that can stem from several factors related to the reaction conditions and starting materials.

Possible Causes and Solutions:

  • Inefficient Sulfonation: The direct sulfonation of 3-nitropyridine can be challenging. A more effective method involves the reaction with sulfite ions. The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite can lead to the formation of a sulfonic acid group at the 2-position.[1][2]

  • Incorrect Reagents: Ensure you are using a suitable sulfonating agent. For this specific transformation, sodium sulfite or a similar sulfite salt in an aqueous solution is recommended.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, if the temperature is too high, it can promote the formation of side products. It is advisable to start at a moderate temperature and optimize based on reaction monitoring.

  • Poor Quality Starting Material: The purity of the starting 3-nitropyridine is crucial. Impurities can interfere with the reaction. Ensure your starting material is of high purity, or purify it before use.

Experimental Protocol: Synthesis via Reaction with Sulfite

  • Dissolve 3-nitropyridine in an aqueous solution of sodium sulfite.

  • Heat the reaction mixture under controlled temperature conditions. Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.

  • Upon completion, the reaction mixture will contain the disodium salt of the product.

  • Acidify the mixture with an acidic ion exchange resin to obtain the final product, 5-hydroxyaminopyridine-2-sulfonic acid.[1] Note that in this documented procedure, the nitro group is reduced. To obtain 3-nitropyridine-2-sulfonic acid, milder reaction conditions or a different workup may be necessary.

Problem 2: Presence of Multiple Isomers in the Final Product

Question: My analytical data (e.g., NMR, LC-MS) indicates the presence of isomeric impurities. How can I improve the regioselectivity of the sulfonation?

Answer:

The formation of isomers is a common side reaction in the functionalization of pyridine rings.

Possible Causes and Solutions:

  • Reaction Mechanism: The reaction of 3-nitropyridine with sulfite ions can potentially lead to substitution at different positions on the pyridine ring. The primary product is expected to be the 2-sulfonic acid derivative due to the electronic effects of the nitro group.

  • Reaction Conditions: The regioselectivity can be influenced by temperature and the specific sulfite reagent used. Experiment with different sulfite salts (e.g., sodium sulfite vs. potassium sulfite) and a range of temperatures to find the optimal conditions for the desired isomer.

  • Purification: If isomer formation is unavoidable, a robust purification strategy is necessary. Techniques such as preparative HPLC or crystallization can be employed to isolate the desired 3-nitropyridine-2-sulfonic acid isomer.

Problem 3: Unwanted Reduction of the Nitro Group

Question: I am observing the formation of 3-aminopyridine-2-sulfonic acid or other reduced byproducts. How can I prevent the reduction of the nitro group?

Answer:

The nitro group is susceptible to reduction, especially in the presence of certain reagents or under specific reaction conditions.

Possible Causes and Solutions:

  • Reducing Agents: Sulfite ions can act as reducing agents, leading to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. The reaction of 3-nitropyridine with sodium sulfite has been reported to yield 5-hydroxyaminopyridine-2-sulfonic acid.[1][2]

  • Reaction Control: To minimize reduction, it is crucial to carefully control the reaction stoichiometry and temperature. Using the minimum necessary amount of the sulfite reagent and maintaining a lower reaction temperature may help preserve the nitro group.

  • Alternative Synthetic Routes: If the reduction of the nitro group is unavoidable, consider a different synthetic approach. One possibility is to first introduce the sulfonic acid group and then perform the nitration. However, the directing effects of the sulfonic acid group would need to be considered. Another approach is the oxidation of a corresponding thiol (mercaptan).

Alternative Route: Oxidation of 3-Nitropyridine-2-thiol

  • Synthesis of the Thiol Precursor: Prepare 3-nitropyridine-2-thiol. This can be synthesized from 2-chloro-3-nitropyridine by reaction with a sulfur nucleophile.

  • Oxidation: Oxidize the 3-nitropyridine-2-thiol to the corresponding sulfonic acid using a suitable oxidizing agent, such as hydrogen peroxide.[3] The oxidation of thiols to sulfonic acids is a well-established transformation.[4]

Workflow for Troubleshooting

TroubleshootingWorkflow start Start Synthesis issue Encountering Issue? start->issue low_yield Low/No Yield issue->low_yield Yes isomers Isomeric Impurities issue->isomers Yes reduction Nitro Group Reduction issue->reduction Yes success Successful Synthesis issue->success No check_conditions Check Reaction Conditions (Temp, Reagents) low_yield->check_conditions optimize_purification Optimize Purification (HPLC, Crystallization) isomers->optimize_purification control_stoichiometry Control Stoichiometry & Temperature reduction->control_stoichiometry check_conditions->issue Re-evaluate optimize_purification->issue Re-evaluate control_stoichiometry->issue Re-evaluate alternative_route Consider Alternative Route (e.g., Thiol Oxidation) control_stoichiometry->alternative_route If reduction persists alternative_route->start Restart with new route

Caption: Troubleshooting workflow for the synthesis of 3-nitropyridine-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 3-nitropyridine precursor?

A1: The nitration of pyridine can be achieved by reacting it with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite.[5] This method has been shown to produce 3-nitropyridine. For substituted pyridines, a mixture of nitric acid and sulfuric acid is a common nitrating agent.[6]

Q2: Are there alternative methods for introducing the sulfonic acid group?

A2: Yes, besides the direct reaction with sulfite, another common method is the oxidation of a corresponding thiol. For example, 2-mercaptopyridine N-oxide can be oxidized to its corresponding sulfonic acid.[7] This suggests that if 3-nitropyridine-2-thiol is available, it could be a viable precursor.

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction. It allows for the quantification of the starting material, product, and any major byproducts. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.

Q4: What are the key safety precautions for this synthesis?

A4: The synthesis involves the use of strong acids, oxidizing agents, and potentially toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitration reactions can be highly exothermic and should be performed with caution, with controlled addition of reagents and proper temperature monitoring.

Q5: What is the mechanism of the reaction between 3-nitropyridine and sulfite ions?

A5: The reaction likely proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The sulfite ion attacks the electron-deficient positions, primarily the 2- and 6-positions. The formation of the 2-sulfonic acid derivative is generally favored.

Reaction Pathway and Side Reactions

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions start 3-Nitropyridine sulfite + SO3^2- start->sulfite isomer Isomeric Sulfonic Acids start->isomer + SO3^2- reduced_product Reduced Products (e.g., 3-Amino- or 3-Hydroxyamino- pyridine-2-sulfonic acid) start->reduced_product + SO3^2- (Reducing conditions) product 3-Nitropyridine-2-sulfonic acid sulfite->product

Caption: Main reaction pathway and potential side reactions in the synthesis of 3-nitropyridine-2-sulfonic acid.

References

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules. Retrieved from [Link]

  • Preparing method of 2,6-dichloro-3-nitropyridine. (2012). Google Patents.
  • Preparation method of 2-hydroxy-3-nitropyridine. (2014). Google Patents.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. Retrieved from [Link]

  • Process of preparation of pyridine-3-sulfonic acids. (1991). PubChem. Retrieved from [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. (2019). Google Patents.
  • oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB. (n.d.). SciSpace. Retrieved from [Link]

  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Oxidation of thiols and disulfides to sulfonic acids. (1976). Google Patents.
  • Preparation method of 2-chloro-3-aminopyridine. (2012). Google Patents.
  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. (2017). PubMed. Retrieved from [Link]

Sources

Optimization

preventing degradation of 3-nitropyridine-2-sulfonic acid during storage

Welcome to the technical support center for 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-nitropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and use. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Core Concepts: Understanding the Stability of 3-Nitropyridine-2-sulfonic Acid

3-Nitropyridine-2-sulfonic acid is a multifaceted molecule, and its stability is influenced by the interplay of its three key structural components: the pyridine ring, the nitro group (-NO₂), and the sulfonic acid group (-SO₃H). Understanding the inherent reactivity of each of these groups is crucial for preventing degradation.

  • The Pyridine Ring: While an aromatic system, the nitrogen atom in the pyridine ring makes it electron-deficient. This can influence its susceptibility to certain reactions.

  • The Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group makes the compound susceptible to reduction. It is also a chromophore, meaning it can absorb light, particularly UV radiation, which can lead to photodegradation.[1]

  • The Sulfonic Acid Group (-SO₃H): This is a strong acid group, making the compound corrosive. Aryl sulfonic acids can undergo hydrolytic desulfonation, especially at elevated temperatures, where the C-S bond is cleaved.[2][3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-nitropyridine-2-sulfonic acid?

A1: To ensure long-term stability, 3-nitropyridine-2-sulfonic acid should be stored in a cool, dry, and dark place. A well-ventilated area is also essential. The container should be tightly sealed to prevent moisture absorption. Storage in a desiccator at room temperature is a good practice. For extended storage, refrigeration (2-8 °C) in a sealed container within a secondary container to prevent cross-contamination is recommended.

Q2: What are the visible signs of degradation?

A2: The most common visual indicator of degradation is a change in color. Pure 3-nitropyridine-2-sulfonic acid is typically a white to off-white or pale yellow solid. A significant darkening of the material, such as turning yellow, brown, or even black, suggests the formation of degradation products. Another sign can be a change in the physical state, such as clumping or the appearance of a liquid, which could indicate moisture absorption and hydrolysis.

Q3: My compound has changed color. Can I still use it?

A3: A color change is a strong indicator of degradation and a decrease in purity. Using a degraded reagent can lead to inconsistent and unreliable experimental results. It is highly recommended to perform a purity analysis, for example, by High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation. If significant impurities are detected, it is best to discard the reagent and use a fresh batch.

Q4: What materials are compatible for storing and handling 3-nitropyridine-2-sulfonic acid?

A4: Due to its acidic and potentially corrosive nature, it is important to use compatible materials. Glass containers are generally suitable for storage. For spatulas and other handling equipment, stainless steel, glass, or Teflon-coated implements are recommended. Avoid contact with strong bases, oxidizing agents, and reducing agents.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with 3-nitropyridine-2-sulfonic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color darkening, clumping) 1. Exposure to Light: Photodegradation of the nitroaromatic group.[1] 2. Exposure to Moisture: Hydrolysis of the sulfonic acid group. 3. Thermal Stress: Decomposition at elevated temperatures.[3]1. Storage: Always store in a dark or amber container in a cool, dark place. 2. Handling: Minimize exposure to ambient light and humidity during weighing and handling. Work in a controlled environment (e.g., a glove box with dry atmosphere) if possible. 3. Purity Check: Analyze a small sample by HPLC to identify and quantify degradation products.
Inconsistent or poor reaction yields 1. Degradation of Starting Material: Reduced purity of the 3-nitropyridine-2-sulfonic acid. 2. Incompatibility with Reaction Conditions: The compound may be unstable under specific reaction conditions (e.g., presence of strong reducing agents, high temperatures).1. Purity Verification: Before use, verify the purity of the reagent, especially if it has been stored for a long time or if visual signs of degradation are present. 2. Reaction Optimization: If degradation is suspected during the reaction, consider milder reaction conditions (e.g., lower temperature, alternative reagents).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) 1. Formation of Degradation Products: The new peaks likely correspond to degradation products. Potential products include those from the reduction of the nitro group (to nitroso, hydroxylamino, or amino derivatives) or from desulfonation.[1]1. Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks and propose potential structures based on likely degradation pathways. 2. Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed on a small sample of pure material under controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light). The resulting chromatogram can be compared to the one from the problematic sample.

IV. Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of 3-nitropyridine-2-sulfonic acid.

Storage Protocol:
  • Upon Receipt: Visually inspect the container for any damage or signs of contamination. Note the date of receipt on the container.

  • Container: Ensure the compound is stored in its original, tightly sealed container. If the original container is compromised, transfer the material to a clean, dry, and appropriately labeled glass container.

  • Environment: Store in a cool (preferably refrigerated at 2-8 °C for long-term storage), dry, and dark location. A desiccator can be used to minimize moisture exposure.

  • Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.

Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.

  • Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere to reduce moisture uptake.

  • Cleaning: Clean any spills immediately. Dispose of waste according to institutional and local regulations.

V. Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the key degradation pathways and the decision-making process for ensuring the stability of 3-nitropyridine-2-sulfonic acid.

G cluster_pathways Potential Degradation Pathways A 3-Nitropyridine-2-sulfonic Acid B Photodegradation Products (e.g., rearrangement, radical species) A->B  UV Light C Reduction Products (e.g., 3-Amino derivative) A->C  Reducing Agents / Conditions D Hydrolytic Desulfonation Products (e.g., 3-Nitropyridine) A->D  Heat / Moisture

Caption: Potential degradation pathways for 3-nitropyridine-2-sulfonic acid.

G cluster_workflow Storage and Handling Workflow start Receive Compound inspect Inspect Container and Compound start->inspect is_ok Appearance OK? inspect->is_ok store Store in Cool, Dry, Dark Place (Tightly Sealed) is_ok->store Yes not_ok Quarantine and Analyze Purity (e.g., HPLC) is_ok->not_ok No handle Handle with Proper PPE in Ventilated Area store->handle use Use in Experiment handle->use discard Discard if Purity is Low not_ok->discard

Caption: Decision workflow for proper storage and handling.

VI. Analytical Method for Purity Assessment

For laboratories equipped with HPLC systems, a stability-indicating method is crucial for assessing the purity of 3-nitropyridine-2-sulfonic acid.

Example HPLC Method Protocol:
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent compound and potential impurities absorb (a photodiode array detector is ideal for this).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or mobile phase) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The peak area of the main compound can be used to quantify its purity relative to the total peak area.

This protocol is a general guideline and may require optimization for your specific instrumentation and requirements.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Pyridine Sulfonic Acids

Welcome to our dedicated technical support center for resolving challenging chromatographic issues. This guide provides in-depth troubleshooting for peak tailing observed during the analysis of pyridine sulfonic acids, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenging chromatographic issues. This guide provides in-depth troubleshooting for peak tailing observed during the analysis of pyridine sulfonic acids, a common problem encountered by researchers and drug development professionals. Here, you will find a series of frequently asked questions (FAQs) and detailed, field-proven protocols designed to help you diagnose the root cause of peak asymmetry and restore optimal performance to your High-Performance Liquid Chromatography (HPLC) separations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my pyridine sulfonic acid analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak apex to the right.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] This distortion is more than a cosmetic issue; it can significantly compromise the quality of your analytical results by causing:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to errors in determining the concentration of your analyte.[2][3]

  • Reduced Resolution: The tail of a peak can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[3][4]

  • Poor Reproducibility: Inconsistent peak shapes can lead to variability in your results, reducing the overall reliability of your method.[2]

Pyridine sulfonic acids are particularly susceptible to peak tailing due to their chemical nature, which includes a basic pyridine ring and an acidic sulfonic acid group. This combination can lead to complex interactions with the stationary phase.[5][6]

Q2: I'm observing significant peak tailing with my pyridine sulfonic acid on a standard C18 column. What is the most likely cause?

A2: The most common culprit for peak tailing of polar and ionizable compounds like pyridine sulfonic acids on silica-based reversed-phase columns (e.g., C18) is secondary interactions with the stationary phase.[2][3][7][8]

Specifically, the interaction between the analyte and residual silanol groups (Si-OH) on the silica surface is a primary cause.[2][9] Here's a breakdown of the mechanism:

  • Residual Silanols: Even with modern end-capping techniques, a small number of silanol groups on the silica surface remain unreacted.[2][9] These exposed silanols are polar and can be acidic.

  • Analyte Interaction: The basic nitrogen on the pyridine ring of your analyte can interact strongly with these acidic silanol groups through hydrogen bonding or ionic interactions.[6] This creates a secondary retention mechanism in addition to the primary hydrophobic interaction with the C18 phase.

  • Peak Distortion: When there are multiple retention mechanisms, and one of them (the silanol interaction) becomes overloaded, it disrupts the symmetrical peak shape, resulting in tailing.[1][2]

The following diagram illustrates this interaction:

cluster_0 Silica Surface cluster_1 Analyte C18_1 C18 Si Si C18_1->Si C18_2 C18 C18_2->Si Silanol Si-OH Silanol->Si PyridineSulfonicAcid Pyridine Sulfonic Acid PyridineSulfonicAcid->Silanol Secondary Interaction (Peak Tailing)

Caption: Secondary interaction causing peak tailing.

Troubleshooting Guides

This section provides a systematic approach to resolving peak tailing for pyridine sulfonic acids, starting with the most common and easily addressable issues.

Guide 1: Optimizing Mobile Phase pH

The pH of your mobile phase is a critical parameter that can significantly impact the peak shape of ionizable compounds.[10][11][12]

Q: How does mobile phase pH affect peak tailing for pyridine sulfonic acids, and what is the optimal pH range?

A: The mobile phase pH influences the ionization state of both your analyte and the residual silanol groups on the stationary phase.[10]

  • Analyte Ionization: Pyridine sulfonic acids have both a basic pyridine moiety and an acidic sulfonic acid group. Their overall charge will change with pH.

  • Silanol Ionization: At a mid-range pH, silanol groups can become deprotonated (Si-O-), creating a negatively charged surface that strongly interacts with positively charged analytes.[11]

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of your Analyte: If the pKa of your specific pyridine sulfonic acid is known, this will guide your pH selection. Most pyridine derivatives have a pKa between 5 and 6.[6]

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to a lower value, typically in the range of 2.5 to 3.5 .[6][8] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid.[13][14]

    • Rationale: At a low pH, the residual silanol groups are protonated (Si-OH) and therefore neutral, which minimizes their unwanted ionic interactions with the basic pyridine nitrogen.[8][15]

  • Use a Buffer: To maintain a stable pH throughout your analysis, it is crucial to use a buffer in your mobile phase, especially for gradient separations. A buffer concentration of 10-25 mM is usually sufficient.[16]

Mobile Phase pH Effect on Silanols Effect on Pyridine Expected Peak Shape
< 3.5 Protonated (Neutral)Protonated (Positively Charged)Improved Symmetry
3.5 - 7.0 Partially to Fully Ionized (Negative)Partially to Fully Protonated (Positive)Significant Tailing
> 7.0 Fully Ionized (Negative)NeutralImproved Symmetry (Requires pH-stable column)

Caution: When using phosphate buffers with acetonitrile (ACN) gradients, be aware that the buffer can precipitate at high ACN concentrations.[6]

Guide 2: Utilizing Mobile Phase Additives

If adjusting the pH alone does not resolve the peak tailing, the use of mobile phase additives can be a powerful strategy.

Q: What are mobile phase additives, and how can they improve the peak shape of my pyridine sulfonic acid?

A: Mobile phase additives are small molecules that are added to the mobile phase to improve chromatographic performance. For peak tailing, two common types of additives are competing bases and ion-pairing agents.

Troubleshooting Protocol: Using Mobile Phase Additives

Option A: Competing Base

  • Add a Competing Base: Introduce a small, basic molecule like triethylamine (TEA) into your mobile phase at a low concentration (e.g., 5-10 mM).[6]

  • Mechanism of Action: The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" them from your pyridine sulfonic acid analyte.[6] This reduces the secondary interactions that cause peak tailing.

Option B: Ion-Pairing Agents

  • Select an Ion-Pairing Agent: For anionic compounds like sulfonic acids, a cationic ion-pairing agent such as tetrabutylammonium (TBA) is used.[17][18]

  • Mechanism of Action: The ion-pairing agent forms a neutral ion pair with the charged analyte.[19] This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and often improved peak shape.[19]

cluster_0 Stationary Phase cluster_1 Mobile Phase C18 C18 Analyte Pyridine Sulfonic Acid (Anion) IonPairingAgent TBA+ (Cation) Analyte->IonPairingAgent Forms IonPair Neutral Ion Pair IonPair->C18 Hydrophobic Interaction (Improved Retention & Shape)

Caption: Mechanism of ion-pairing chromatography.

Note: Ion-pairing agents are not volatile and are generally not compatible with mass spectrometry (MS) detection unless specialized techniques are used to remove them post-column.[17]

Guide 3: Addressing Hardware and Column Issues

Sometimes, peak tailing is not due to chemical interactions but rather to physical problems with the HPLC system or the column itself.[3]

Q: I've optimized my mobile phase, but I'm still seeing peak tailing. What else could be the cause?

A: If mobile phase optimization has not resolved the issue, consider the following potential hardware and column-related problems:

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when used with aggressive mobile phases or at high temperatures.[3] This can expose more active silanol sites.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that lead to peak tailing.[3]

  • Column Void: A void or channel can form at the head of the column, causing the sample to travel through the column unevenly, which can lead to peak distortion.[15]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from poorly made connections) can cause peak broadening and tailing.[3][20]

  • Metal Chelation: Trace metal contamination in the silica matrix or from stainless-steel components of the HPLC system can interact with your analyte, causing peak tailing.[2][20][21][22]

Troubleshooting Protocol: Hardware and Column Check

  • Column Wash: Flush the column with a strong solvent to remove any contaminants. Follow the manufacturer's recommendations for column cleaning.

  • Replace the Column: If you suspect the column is degraded or has a void, the most straightforward solution is to replace it with a new one.[8]

  • Check for Dead Volume: Ensure all fittings and connections are properly made and that you are using tubing with the appropriate internal diameter for your system.

  • Use a High-Purity Column: Modern, high-purity silica columns have a lower concentration of active silanols and trace metals, which can significantly reduce peak tailing.[20] Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can also help to shield residual silanols.

The following flowchart provides a systematic approach to troubleshooting peak tailing:

start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Acid/Buffer check_ph->adjust_ph No check_additives Are Mobile Phase Additives Being Used? check_ph->check_additives Yes adjust_ph->check_ph add_additive Add Competing Base (e.g., TEA) or Ion-Pairing Agent check_additives->add_additive No check_column Is the Column Old or Contaminated? check_additives->check_column Yes add_additive->check_additives replace_column Wash or Replace the Column check_column->replace_column Yes check_hardware Check for Dead Volume and Metal Contamination check_column->check_hardware No replace_column->check_column resolved Peak Shape Improved check_hardware->resolved

Caption: Troubleshooting workflow for peak tailing.

References

  • Benchchem. Application Notes and Protocols for the Analysis of 3-Pyridinesulfonic Acid by Reverse Phase HPLC.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Benchchem.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Chrom Tech, Inc. (2025).
  • Alwsci. (2025).
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • ACD/Labs. (2022).
  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Benchchem.
  • Phenomenex. The Role of End-Capping in RP.
  • Dolan, J. W.
  • LCGC Blog. (2018).
  • Benchchem.
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
  • Ion pair chrom
  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
  • Mason Technology. (2024). Ion-Pairing Agents | HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride.
  • PubMed. (2024).
  • Benchchem.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • RotaChrom. (2025).
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Thermo Fisher Scientific.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent.
  • AIT. (2023).
  • ResearchGate. (2025).
  • Biotage. (2023).

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Nitropyridine-2-Sulfonic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation when working with 3-nitropyridine-2-sulfonic acid and related compounds. The unique molecular structure of this substrate, containing a pyridine ring, a nitro group, and a sulfonic acid moiety, presents a tripartite challenge to catalyst stability. This document is designed to help you diagnose, mitigate, and resolve these issues to ensure robust and reproducible catalytic processes.

Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating so rapidly when I use 3-nitropyridine-2-sulfonic acid as a substrate?

The rapid deactivation is almost certainly due to severe catalyst poisoning. The substrate molecule, 3-nitropyridine-2-sulfonic acid, contains three distinct functional groups that are known poisons for many heterogeneous catalysts, especially those based on transition metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[1]

  • Sulfur Poisoning: The sulfonic acid group (-SO₃H) is a potent source of sulfur, which strongly and often irreversibly chemisorbs onto metal surfaces, blocking active sites.[2][3] Even trace amounts of sulfur can lead to significant deactivation.[3]

  • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal catalyst, effectively inhibiting substrate access to the active sites.[4]

  • Nitro Group Intermediates: While the nitro group itself is the target for reduction, reaction intermediates can sometimes polymerize or adsorb strongly on the catalyst surface, leading to fouling.[1][5]

Q2: What are the most common signs of catalyst deactivation in my reaction?

You can identify catalyst deactivation through several key observations:

  • Stalled or Incomplete Reactions: The most obvious sign is the reaction failing to reach full conversion, even with extended reaction times or increased catalyst loading.

  • Decreasing Reaction Rate: Monitoring the reaction profile (e.g., via HPLC, GC, or hydrogen uptake) will show a significant drop in the rate of conversion after an initial period of activity.

  • Change in Catalyst Appearance: The physical appearance of the catalyst may change. For example, a black Pd/C catalyst might become clumped or show a grayish coating, which could indicate the formation of metal sulfides or other surface species.

  • Loss of Selectivity: In some cases, as the primary active sites become poisoned, less active sites may catalyze alternative reaction pathways, leading to an increase in byproducts and a decrease in selectivity for the desired product.

Q3: I am performing a catalytic hydrogenation to reduce the nitro group. Which catalyst is best suited for this substrate?

Choosing the right catalyst is critical. Standard hydrogenation catalysts like Pd/C or Pt/C are highly susceptible to poisoning by the sulfur and pyridine moieties.[1][6][7] For this specific application, you should consider:

  • Sulfur-Tolerant Catalysts: Catalysts based on rhodium (Rh) or ruthenium (Ru) sometimes exhibit higher tolerance to sulfur than palladium or platinum.[3] Additionally, certain formulations of molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂) are classic hydrodesulfurization catalysts and may show activity.[1]

  • Modified Catalysts: In some instances, intentionally modifying a catalyst can improve its resistance. For example, using a lead-poisoned palladium catalyst (Lindlar's catalyst) is a known strategy to temper reactivity, which might inadvertently provide some resistance.[1]

  • Homogeneous Catalysts: While potentially more expensive and difficult to separate, a homogeneous catalyst might offer better resistance to poisoning as the active sites are not confined to a surface.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a cause-and-effect format, providing actionable solutions grounded in chemical principles.

Issue 1: Reaction Stalls at Low Conversion (<20%) on the First Use of a Fresh Catalyst (e.g., Pd/C).
  • Primary Suspected Cause: Acute Sulfur Poisoning. The sulfonic acid group is likely causing immediate and severe deactivation of the palladium active sites by forming stable palladium sulfides.[7][8]

  • Diagnostic Steps:

    • Isolate the Catalyst: Carefully filter the catalyst from the reaction mixture.

    • Elemental Analysis: Submit a sample of the spent catalyst for X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) analysis. The presence of a significant sulfur peak on the catalyst surface that was not present on the fresh catalyst is strong evidence of sulfur poisoning.

  • Solutions & Mitigation Strategies:

    • Switch to a Sulfur-Tolerant Catalyst: This is the most effective solution. Investigate catalysts such as Ru/C, Rh/C, or specialized sulfide catalysts.[3]

    • Use a Sacrificial Agent: Introduce a more reactive, sulfur-free compound that can be hydrogenated first, consuming the most active (and most easily poisoned) sites. This is less ideal as it complicates the reaction mixture.

    • Increase Catalyst Loading Drastically: While not economical, using a very high catalyst loading (e.g., >20 wt%) may allow the reaction to proceed to completion as there are more sites available to be poisoned. This is a brute-force approach and should be a last resort.

Issue 2: The reaction proceeds initially but the rate gradually slows to a stop over several hours.
  • Primary Suspected Cause: Progressive Poisoning by the Pyridine Moiety and/or Fouling. The pyridine ring nitrogen coordinates to the active sites, but this process may be slower or more reversible than sulfur poisoning.[9] Alternatively, intermediates from the nitro group reduction could be slowly polymerizing on the surface, causing fouling.[5]

  • Diagnostic Steps:

    • Monitor Reaction Kinetics: Plot the substrate conversion against time. A curve that starts steep and then flattens out indicates progressive deactivation.

    • Thermogravimetric Analysis (TGA): Analyze the spent catalyst with TGA. A significant weight loss at high temperatures (under air or N₂) compared to the fresh catalyst suggests the presence of adsorbed organic residues (coke or polymers).

  • Solutions & Mitigation Strategies:

    • Acidic Additives: The inhibitory effect of basic nitrogen compounds like pyridine can sometimes be countered by adding a protic acid (e.g., acetic acid) or one equivalent of a strong acid (e.g., HCl) to the reaction medium.[6] The acid protonates the pyridine nitrogen, preventing its lone pair from coordinating to the catalyst. Caution: This may affect the stability of the substrate or catalyst support.

    • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of fouling or polymerization side reactions.

    • Solvent Choice: Using a protic solvent like ethanol or methanol can help solvate the pyridine nitrogen and may reduce its inhibitory effect.[6]

Issue 3: Catalyst regeneration attempts are unsuccessful.
  • Primary Suspected Cause: Irreversible Formation of Metal Sulfides. While some poisons can be removed, sulfur that has formed a stable metal sulfide is extremely difficult to remove without destroying the catalyst structure.

  • Diagnostic Steps:

    • Attempt Standard Regeneration: Wash the recovered catalyst thoroughly with solvent, followed by a protic solvent like methanol, and dry under vacuum. Test its activity in a model reaction (e.g., hydrogenation of cyclohexene) to see if any activity is restored.

    • Attempt Thermal Regeneration: For sulfur poisoning, high-temperature treatments are sometimes used.[10] Heating the catalyst under a lean (oxygen-rich) or rich (fuel-rich) gas stream can decompose sulfates.[10] For example, heating above 650°C can help decompose stable metal sulfates back into SO₂.[10] However, this aggressive treatment can also cause catalyst sintering (particle growth), leading to a permanent loss of active surface area.

  • Solutions & Mitigation Strategies:

    • Ammonia Regeneration (for Pt-group metals): For platinum catalysts poisoned by SOx, regeneration using ammonia (NH₃) at elevated temperatures (e.g., 200-350°C) has been shown to convert stable sulfates into less stable ammonium sulfate, which then decomposes and desorbs.[11] This is a specialized technique that may require specific equipment.

    • Accept Catalyst as Single-Use: Given the potent nature of the poisons involved, it is often more practical and cost-effective to consider the catalyst as a single-use reagent for this specific transformation and factor that cost into the process design.

Data & Visualization
Table 1: Summary of Deactivation Mechanisms and Diagnostics
Deactivation MechanismPrimary Poisoning AgentTypical OnsetKey Diagnostic TechniquePotential for Regeneration
Sulfur Poisoning Sulfonic Acid Group (-SO₃H)Immediate & RapidXPS, EDXVery Low / Difficult[10]
Nitrogen Poisoning Pyridine Ring NitrogenProgressiveKinetic Analysis, Acid TitrationLow to Moderate
Fouling / Coking Nitro Group IntermediatesProgressiveTGA, Catalyst AppearanceModerate (via calcination)
Sintering High Regeneration Temp.During RegenerationTEM, XRD (crystallite size)None (Irreversible)
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

This decision tree provides a logical path for diagnosing the root cause of catalyst failure.

Deactivation_Troubleshooting cluster_first_use First Use Analysis cluster_progressive Progressive Failure Analysis start Reaction Fails or Slows q1 Is this the first use of a fresh catalyst? start->q1 q2 Did the reaction stop almost immediately? q1->q2 Yes q3 Did the rate decrease gradually? q1->q3 No / Re-use cause1 Likely Cause: Acute Sulfur Poisoning q2->cause1 Yes q2->q3 No action1 Action: Switch to Sulfur-Tolerant Catalyst (e.g., Ru/C, Rh/C) cause1->action1 cause2 Likely Cause: Pyridine Poisoning or Fouling q3->cause2 Yes action2 Action: Add Protic Acid (e.g., AcOH) Optimize T, Solvent cause2->action2

Caption: Troubleshooting decision tree for catalyst deactivation.

Diagram 2: Mechanism of Metal Catalyst Poisoning

This diagram illustrates how sulfur and pyridine functionalities block the active sites on a metal catalyst surface.

Poisoning_Mechanism cluster_surface Catalyst Surface (e.g., Pd) cluster_poisons Poisoning Species Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd Pd7 Pd Pd8 Pd Sulfur Sulfur Atom (S) from -SO3H Sulfur->Pd3 Strong Chemisorption (Irreversible) Sulfur->Pd4 Strong Chemisorption (Irreversible) Pyridine Pyridine Nitrogen (N:) from Ring Pyridine->Pd6 Coordination (Reversible) Reactant Desired Reactant (e.g., H₂) Reactant->Pd1 Blocked Access Reactant->Pd8 Blocked Access

Caption: Schematic of catalyst active site blocking by poisons.

Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if your substrate is poisoning a standard catalyst like 10% Pd/C.

Objective: To quantify the inhibitory effect of 3-nitropyridine-2-sulfonic acid.

Materials:

  • 10% Palladium on Carbon (Pd/C) catalyst

  • A simple, non-poisonous substrate (e.g., cyclohexene)

  • 3-nitropyridine-2-sulfonic acid (the potential poison)

  • Solvent (e.g., ethanol)

  • Hydrogen source (e.g., hydrogen balloon or reactor)

  • Analytical instrument for monitoring (e.g., GC or NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), cyclohexene (1 mmol), and solvent (10 mL).

    • Purge the vessel with hydrogen.

    • Run the reaction at standard conditions (e.g., room temperature, 1 atm H₂).

    • Monitor the reaction at regular intervals (e.g., every 15 minutes) until completion. Record the time to full conversion.

  • Poisoned Reaction:

    • Repeat the baseline reaction exactly, but before introducing hydrogen, add a sub-stoichiometric amount of 3-nitropyridine-2-sulfonic acid (e.g., 0.1 molar equivalents relative to the palladium metal).

    • Run the reaction under the identical conditions and monitor its progress.

  • Data Analysis:

    • Plot substrate conversion versus time for both reactions.

    • A significant increase in reaction time or a complete lack of conversion in the "Poisoned Reaction" confirms the inhibitory nature of your substrate.

References
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst.Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter?General Technical Review.
  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S form
  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.Benchchem.
  • The Art of Heterogeneous Catalytic Hydrogen
  • C
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.PMC - PubMed Central.
  • Poisoning and deactivation of palladium catalysts.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.Journal of the Chemical Society (Resumed) (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Nitropyridine-2-Sulfonic Acid

Prepared by: The Office of the Senior Application Scientist Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-nitropyridine-2-sulfonic acid. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Troubleshooting & FAQs: Removing Impurities from Crude 3-Nitropyridine-2-Sulfonic Acid

This section addresses common issues encountered during the purification of 3-nitropyridine-2-sulfonic acid. The questions are structured to guide you from initial characterization of impurities to advanced purification strategies.

Q1: What are the typical impurities in my crude 3-nitropyridine-2-sulfonic acid, and where do they come from?

A1: Understanding the origin of impurities is the first step toward devising an effective purification strategy. The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Typically, the synthesis involves the sulfonation of 3-nitropyridine or the nitration of pyridine-2-sulfonic acid.

Common Impurities and Their Origins:

Impurity CategorySpecific ExamplesTypical OriginRecommended Removal Strategy
Isomeric Byproducts 3-Nitropyridine-4-sulfonic acid, 5-Nitropyridine-2-sulfonic acid[1]High reaction temperatures during sulfonation can lead to thermodynamic byproducts.[2] Nitration can also yield multiple isomers.Fractional Recrystallization, Preparative HPLC
Unreacted Starting Materials Pyridine-2-sulfonic acid, 3-NitropyridineIncomplete reaction kinetics or non-stoichiometric reagent ratios.Recrystallization, pH-mediated Extraction
Reaction Intermediates 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acidReaction of 3-nitropyridine with sulfite ions during certain synthetic pathways.[3][4]Acidic workup, Recrystallization
Inorganic Salts Sodium sulfate, Sodium chloride, Ammonium sulfateNeutralization steps, quenching of the reaction mixture, or use of oleum.[5][6]Recrystallization from aqueous organic solvents (e.g., water/ethanol), Dialysis for persistent salts.
Degradation Products 4-HydroxypyridineCan form as a byproduct at very high sulfonation temperatures (e.g., >300°C).[2]Recrystallization, Column Chromatography
Residual Reagents Sulfuric acid, Nitric acidIncomplete removal during the workup process.Washing the crude solid, Recrystallization, Ion-exchange chromatography.[7]

The logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity final product.

Crude Crude 3-Nitropyridine-2-Sulfonic Acid Analysis Purity Analysis (HPLC, NMR, LC-MS) Crude->Analysis Impurity_ID Identify Impurity Profile (Isomers, Salts, Starting Materials) Analysis->Impurity_ID Strategy Select Purification Strategy Impurity_ID->Strategy Recryst Recrystallization & Activated Carbon Strategy->Recryst High solid content, colored impurities Extraction pH-Mediated Extraction Strategy->Extraction Acidic/basic impurities Chrom Chromatography (Ion-Exchange / Prep HPLC) Strategy->Chrom Isomers, trace impurities Pure_Analysis Final Purity Validation Recryst->Pure_Analysis Extraction->Recryst Chrom->Pure_Analysis Pure_Analysis->Strategy Fails Spec Pure_Product Pure Product (>98%) Pure_Analysis->Pure_Product Meets Spec Start Recrystallization Fails Impurity_Type What is the impurity? Start->Impurity_Type Isomer Isomer Impurity_Type->Isomer Similar Polarity Salts Inorganic Salts Impurity_Type->Salts Ionic Organic Other Organic Impurity Impurity_Type->Organic Different pKa Prep_HPLC Preparative HPLC Isomer->Prep_HPLC Ion_Exchange Ion-Exchange Chromatography Salts->Ion_Exchange Extraction pH-Mediated Extraction Organic->Extraction

Caption: Decision logic for selecting advanced purification methods.

  • Ion-Exchange Chromatography: This technique is exceptionally effective for removing residual inorganic salts and other ionic impurities. [7] * Mechanism: The crude product solution is passed through a cation-exchange resin in its acidic (H+) form. Cationic impurities (like Na+) are retained on the resin, while your anionic sulfonic acid and neutral impurities pass through. This simultaneously removes metal ions and any remaining sulfuric acid. [7]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the ultimate tool for separating compounds with very similar properties, such as positional isomers.

    • Mechanism: While analytically used to determine purity, HPLC can be scaled up to separate components of a mixture. An ion-pair reversed-phase method is often suitable for highly polar compounds like sulfonic acids. [8]A typical mobile phase might consist of an aqueous buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and an organic modifier like acetonitrile. [8]

Q5: How do I confirm the purity of my final product?

A5: A combination of analytical techniques is necessary to provide a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An appropriate method, likely ion-pair reversed-phase HPLC, can separate and quantify your main product and any remaining impurities. [8]The purity is typically reported as an area percentage.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the chemical structure of your compound. The absence of signals corresponding to known impurities can be a strong indicator of high purity. [8]* Mass Spectrometry (MS): Confirms the molecular weight of your product. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values to confirm the empirical formula and assess purity.

References
  • Production of pyridine-3-sulfonic acid. (1992). US5082944A. Google Patents.
  • 3, 5-pyridinedisulfonic acid. (1966). US3267109A. Google Patents.
  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Process of preparation of pyridine-3-sulfonic acids. (1991). EP0428831B1. Google Patents.
  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (1986). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]

  • Method for producing pyridine-3-sulfonyl chloride. (2014). EP 2963019 B1. Google Patents.
  • Preparing method of 2,6-dichloro-3-nitropyridine. (2012). CN102584688A. Google Patents.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method of assay with sulfonic acid compound and nitro compound. (2008). US7354732B2. Google Patents.
  • Nitration of pyridine-2, 6-diamines. (1999). US5945537A. Google Patents.
  • pyridine-2-sulfonic acid. (2024). ChemBK. Retrieved from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Amanote Research. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Thesis, Seton Hall University. Retrieved from [Link]

  • Purification of sulfonic acids. (1970). US3496224A. Google Patents.
  • 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. (2001). Amanote Research. Retrieved from [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.

Sources

Optimization

Technical Support Center: Navigating Regioisomer Formation in Pyyridine Nitration

Welcome to the Technical Support Center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for managing regioisomer formation during the nitration of pyridine. Our goal is to equip you with the knowledge to control your reaction outcomes and efficiently synthesize your target nitropyridine isomers.

I. Troubleshooting and FAQs

This section addresses common challenges and questions encountered during pyridine nitration experiments.

Q1: Why is my direct nitration of pyridine yielding primarily the 3-nitro isomer, and in such low yields?

This is the most frequently observed outcome and is rooted in the fundamental electronic properties of the pyridine ring. Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2] This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire ring.[1]

Under the strongly acidic conditions required for nitration (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction even more challenging and requiring harsh conditions like high temperatures.

The preference for substitution at the C3 position is a result of the relative stability of the carbocation intermediates (sigma complexes) formed during the reaction.[3][4] When the electrophile (NO₂⁺) attacks at the C2 or C4 positions, one of the resonance structures of the intermediate places a positive charge on the already electron-deficient and electronegative nitrogen atom, which is highly unfavorable.[3][5] In contrast, attack at the C3 position keeps the positive charge distributed across the carbon atoms of the ring, resulting in a more stable intermediate.[3]

  • Low Yields: The harsh reaction conditions required to overcome the deactivated ring often lead to side reactions and degradation of the starting material and product, resulting in low yields.[1]

Q2: I'm trying to synthesize 4-nitropyridine, but direct nitration isn't working. What is the recommended approach?

Direct nitration of pyridine is not a viable method for synthesizing 4-nitropyridine due to the electronic deactivation at the C4 position. The standard and most effective method is to first synthesize pyridine N-oxide .[1][6]

The N-oxide functionality alters the electronic distribution in the pyridine ring. The oxygen atom can donate electron density into the ring through resonance, which preferentially increases the electron density at the C4 (para) position, making it the most favorable site for electrophilic attack.[7][8]

The general workflow is a two-step process:

  • Oxidation: Pyridine is oxidized to pyridine N-oxide.

  • Nitration: The resulting pyridine N-oxide is then nitrated to yield 4-nitropyridine N-oxide.[9][10]

  • Deoxygenation: The 4-nitropyridine N-oxide is subsequently deoxygenated to afford the final 4-nitropyridine product.[10][11]

Q3: My nitration of a substituted pyridine is giving me a mixture of regioisomers. How can I improve the selectivity for my desired product?

The directing effects of existing substituents on the pyridine ring play a crucial role in determining the position of nitration.

  • Electron-Donating Groups (EDGs) such as alkyl and amino groups activate the ring towards electrophilic substitution and can increase the risk of over-nitration.[1] The position they direct to will depend on their location on the ring.

  • Electron-Withdrawing Groups (EWGs) like halogens or a nitro group will further deactivate the ring, making subsequent nitrations more difficult.[1]

To improve regioselectivity, consider the following strategies:

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better control. For instance, dinitrogen pentoxide (N₂O₅) can be used as an alternative to the more aggressive nitric acid/sulfuric acid mixture.[1]

  • Reaction Temperature: Carefully controlling and often lowering the reaction temperature can help favor the kinetically controlled product and reduce the formation of undesired isomers.

  • Protecting Groups: In some cases, a functional group can be temporarily modified to alter its directing effect.

  • Alternative Synthetic Routes: If direct nitration proves unselective, exploring a multi-step synthesis that builds the desired substitution pattern can be more effective. This might involve a dearomatization-rearomatization strategy.[12]

Q4: How can I separate the different nitropyridine regioisomers from my reaction mixture?

Separating regioisomers of nitropyridine can be challenging due to their similar physical properties. The most common techniques include:

  • Column Chromatography: This is a standard method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and will require optimization.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility characteristics, fractional recrystallization can be an effective purification method.

  • pH-Zone-Refining Counter-Current Chromatography: This is a more advanced liquid-liquid chromatography technique that can be highly effective for separating compounds with different pKa values, such as pyridine derivatives.[13]

II. Detailed Experimental Protocols

These protocols provide step-by-step guidance for common pyridine nitration procedures.

Protocol 1: Synthesis of 3-Nitropyridine via a Dinitrogen Pentoxide Method

This method offers a higher yield for 3-nitropyridine compared to direct nitration with mixed acid.[14][15] The mechanism is believed to involve a[1][7] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[14][15]

Materials:

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (or another suitable organic solvent)

  • Sodium bisulfite (NaHSO₃)

  • Methanol/Water mixture

Procedure:

  • Dissolve pyridine in dichloromethane in a reaction flask.

  • Carefully add dinitrogen pentoxide to the solution. A slurry will form.

  • In a separate beaker, prepare an aqueous solution of sodium bisulfite, potentially with methanol as a co-solvent.

  • Pour the slurry from the reaction flask into the sodium bisulfite solution.

  • Stir the mixture for several hours at room temperature.

  • Isolate the 3-nitropyridine product through standard workup procedures (e.g., extraction, drying, and solvent evaporation).

Protocol 2: Synthesis of 4-Nitropyridine via the N-Oxide Route

This is the standard, reliable method for obtaining 4-nitropyridine.[10]

Part A: Synthesis of Pyridine N-Oxide

Materials:

  • Pyridine

  • 40% Peracetic acid

Procedure:

  • In a fume hood and behind a safety shield, add pyridine to a reaction flask equipped with a stirrer.

  • Slowly add 40% peracetic acid to the stirring pyridine at a rate that maintains the reaction temperature at approximately 85°C.[16]

  • After the addition is complete, continue stirring until the temperature cools to 40°C.

  • Evaporate the acetic acid under vacuum.

  • Distill the residue under high vacuum (≤1 mm Hg) to collect pyridine N-oxide as a colorless solid.[16]

Part B: Nitration of Pyridine N-Oxide

Materials:

  • Pyridine N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C.[1][9]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, heat pyridine N-oxide to 60°C.[1][9]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes.[1][9]

  • Heating: After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][9]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.[1]

    • Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8. A yellow solid will precipitate.[1]

    • Collect the solid by filtration.

    • Extract the 4-nitropyridine N-oxide from the solid using acetone and then evaporate the solvent.[1][9] The product can be further purified by recrystallization from acetone if necessary.[1][9]

Part C: Deoxygenation of 4-Nitropyridine N-Oxide

Materials:

  • 4-Nitropyridine N-oxide

  • Phosphorus trichloride (PCl₃) or another suitable deoxygenating agent

  • Appropriate solvent

Procedure:

  • Dissolve 4-nitropyridine N-oxide in a suitable solvent.

  • Add the deoxygenating agent (e.g., PCl₃) and stir the reaction, potentially with heating, until the reaction is complete (monitor by TLC or GC-MS).

  • Perform an appropriate workup to isolate the 4-nitropyridine. A continuous flow methodology has been shown to be effective for this step.[10]

III. Data and Mechanistic Insights

Table 1: Regioselectivity in Pyridine Nitration
Starting MaterialMajor ProductRationale
Pyridine3-NitropyridineElectrophilic attack at C3 avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate.[3][4]
Pyridine N-oxide4-Nitropyridine N-oxideThe N-oxide group donates electron density to the ring, activating the C4 position for electrophilic attack.[7][8]
Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic principles and experimental workflows discussed.

G cluster_0 Direct Nitration of Pyridine cluster_1 Nitration via Pyridine N-Oxide Pyridine Pyridine Pyridinium Pyridinium Pyridine->Pyridinium H+ Sigma Complex (C3) Sigma Complex (C3) Pyridinium->Sigma Complex (C3) NO2+ 3-Nitropyridine 3-Nitropyridine Sigma Complex (C3)->3-Nitropyridine -H+ Pyridine2 Pyridine Pyridine N-Oxide Pyridine N-Oxide Pyridine2->Pyridine N-Oxide [O] Sigma Complex (C4) Sigma Complex (C4) Pyridine N-Oxide->Sigma Complex (C4) NO2+ 4-Nitropyridine N-Oxide 4-Nitropyridine N-Oxide Sigma Complex (C4)->4-Nitropyridine N-Oxide -H+ 4-Nitropyridine 4-Nitropyridine 4-Nitropyridine N-Oxide->4-Nitropyridine Deoxygenation

Caption: Comparison of direct nitration and the N-oxide route.

G cluster_0 Experimental Workflow for 4-Nitropyridine Start Pyridine Oxidation Oxidation (Peracetic Acid) Start->Oxidation Nitration Nitration (HNO3/H2SO4) Oxidation->Nitration Deoxygenation Deoxygenation (PCl3) Nitration->Deoxygenation Product 4-Nitropyridine Deoxygenation->Product

Caption: Stepwise synthesis of 4-nitropyridine.

IV. References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. [Link]

  • Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

  • Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry. [Link]

  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Homework.Study.com. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Chemical Communications. [Link]

  • Synthesis of 4-nitropyridine. PrepChem.com. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Electrophilic substitution on pyridine. Química Organica.org. [Link]

  • Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • 4-Nitropyridine N-oxide. LookChem. [Link]

  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. [Link]

  • Nitration of pyridine-2, 6-diamines. Google Patents.

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Nitration of 4-acetyl-pyridine. Reddit. [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 3-Nitropyridine-2-Sulfonic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitropyridine-2-sulfonic acid. This guide is designed to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitropyridine-2-sulfonic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile reagent. Given the limited direct literature on the solvent effects on the reactivity of 3-nitropyridine-2-sulfonic acid, this guide synthesizes information from closely related compounds, such as 5-nitropyridine-2-sulfonic acid and other activated pyridine systems, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of 3-nitropyridine-2-sulfonic acid?

A1: The primary reactivity of 3-nitropyridine-2-sulfonic acid is anticipated to be nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position and the sulfonic acid group (-SO₃H) at the 2-position. In these reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group.

Q2: Which position on the pyridine ring is most susceptible to nucleophilic attack?

A2: In 3-nitropyridine-2-sulfonic acid, the positions ortho and para to the nitro group are the most activated towards nucleophilic attack. Therefore, the C2 and C4 positions are the most likely sites for nucleophilic substitution. The sulfonic acid group at the C2 position is a good leaving group, making this position a prime target for substitution.

Q3: How does the choice of solvent impact the reactivity of 3-nitropyridine-2-sulfonic acid in SNAr reactions?

A3: The solvent plays a critical role in SNAr reactions by influencing the solubility of the reactants, the nucleophilicity of the attacking species, and the stabilization of the reaction intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions. They can dissolve the polar substrate and many nucleophiles without significantly solvating the nucleophile, thus preserving its reactivity.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can also be used, particularly if the nucleophile is generated in situ (e.g., from a salt). However, these solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity.

  • Non-polar Solvents (e.g., toluene, hexane) are generally poor choices for these reactions due to the low solubility of the highly polar 3-nitropyridine-2-sulfonic acid.

Q4: What are some common nucleophiles used in reactions with nitropyridine sulfonic acids?

A4: A variety of nucleophiles can be employed in reactions with nitropyridine sulfonic acids. Studies on the related 5-nitropyridine-2-sulfonic acid have shown successful substitutions with:

  • Oxygen nucleophiles: alkoxides (e.g., methoxide, ethoxide), leading to the formation of alkoxy-nitropyridines.[1]

  • Nitrogen nucleophiles: ammonia, primary and secondary amines, resulting in amino-nitropyridines.[1]

  • Sulfur nucleophiles: thiols and thiolates.

  • Halide ions: fluoride, chloride, bromide, and iodide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low conversion to the desired product 1. Poor solubility of 3-nitropyridine-2-sulfonic acid: The substrate may not be fully dissolved in the chosen solvent. 2. Low nucleophilicity of the attacking species: The nucleophile may be too weak or heavily solvated. 3. Insufficient reaction temperature: The activation energy for the reaction may not be reached.1. Switch to a more polar aprotic solvent like DMSO or DMF. Consider using a co-solvent system. 2. If using a protic solvent, consider switching to a polar aprotic solvent. If the nucleophile is generated from a salt, ensure complete dissociation. Consider using a stronger base to deprotonate the nucleophile precursor. 3. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
Formation of multiple products 1. Competitive nucleophilic attack at different positions: Nucleophilic attack may be occurring at both the C2 and C4 positions. 2. Side reactions of the nucleophile or product: The nucleophile or the desired product might be unstable under the reaction conditions.1. Analyze the product mixture to identify the different isomers. Modifying the solvent or reaction temperature may alter the regioselectivity. 2. Lower the reaction temperature or shorten the reaction time. Consider using a less basic or more sterically hindered nucleophile to minimize side reactions.
Decomposition of the starting material 1. High reaction temperature: 3-Nitropyridine-2-sulfonic acid may be thermally unstable. 2. Strongly basic or acidic conditions: The substrate may degrade under harsh pH conditions.1. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. If possible, use milder reaction conditions. Buffer the reaction mixture if necessary.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Nitropyridine Sulfonic Acid

This protocol is a general guideline based on reactions of the closely related 5-nitropyridine-2-sulfonic acid and should be optimized for your specific nucleophile and desired product.[1]

Materials:

  • 3-Nitropyridine-2-sulfonic acid

  • Nucleophile (e.g., amine, alkoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 3-nitropyridine-2-sulfonic acid (1.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the starting material.

  • Add the nucleophile (1.1 - 2.0 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise. If the nucleophile is generated in situ from a salt, the base should be added at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 50-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the solvent and any inorganic salts. The exact procedure will depend on the nature of the product and the solvent used.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of 3-nitropyridine-2-sulfonic acid with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination mechanism.

A simplified representation of the SNAr mechanism.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Experimental Workflow for SNAr Reaction and Analysis

experimental_workflow start Start setup Reaction Setup: - 3-Nitropyridine-2-sulfonic acid - Nucleophile - Anhydrous Solvent - Inert Atmosphere start->setup reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract product reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization end End characterization->end

A typical experimental workflow for SNAr reactions.

Data Summary

SolventDielectric Constant (ε)Solvent TypeExpected Relative RateRationale
Hexane1.9Non-polarVery LowPoor solubility of the polar substrate.
Toluene2.4Non-polarVery LowPoor solubility of the polar substrate.
Diethyl Ether4.3Non-polarLowLow solubility and polarity.
Tetrahydrofuran (THF)7.6Polar AproticModerateModerate polarity, good for some SNAr reactions.
Acetonitrile37.5Polar AproticHighHigh polarity, effectively solvates the intermediate.
N,N-Dimethylformamide (DMF)36.7Polar AproticHighHigh polarity, effectively solvates the intermediate.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery HighHigh polarity, strongly solvates cations and the Meisenheimer complex.
Methanol32.7Polar ProticModerate to LowSolvates and deactivates the nucleophile through hydrogen bonding.
Water80.1Polar ProticLowStrongly solvates the nucleophile, reducing its reactivity.

References

  • Bakke, J. M., et al. "The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines." Journal of the Chemical Society, Perkin Transactions 1 (1998): 2477-2480.
  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 21, 2026. [Link]

  • Chemistry LibreTexts. "8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products." Accessed January 21, 2026. [Link]

  • Quora. "What is the effect of the nature of a solvent on nucleophilicity?" Accessed January 21, 2026. [Link]

  • Krasavin, M., et al. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules 27.17 (2022): 5673.
  • Bakke, J. M., and I. Hegbom. "Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines." Acta Chemica Scandinavica 48 (1994): 181-183.
  • U.S. Patent No. 5,082,944. "Production of pyridine-3-sulfonic acid." Issued Jan. 21, 1992.
  • Bakke, J. M. "Synthesis and Functionalization of 3-Nitropyridines." Ph.D. diss., Norwegian University of Science and Technology, 1997.
  • Mąkosza, M., and K. Wojciechowski. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." Organic Letters 24.1 (2022): 218-222.
  • Varghese, H. T., et al. "Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid." Journal of Molecular Structure: THEOCHEM 730.1-3 (2005): 157-164.
  • Bakke, J. M., et al. "Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism." Journal of the Chemical Society, Perkin Transactions 2 9 (1997): 1919-1923.
  • Orru, R. V. A., and M. de Greef. "Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds." Synthesis 2003.10 (2003): 1471-1499.
  • Suwiński, J., and W. Szczepankiewicz. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules 26.11 (2021): 3183.
  • James, M. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry. Accessed January 21, 2026. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyridine Sulfonic Acid Isomers: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the fundamental properties and reactivity of key chemical building blocks is paramount. The pyridine sulfonic acid isomers—pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the fundamental properties and reactivity of key chemical building blocks is paramount. The pyridine sulfonic acid isomers—pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid—represent a class of versatile reagents with distinct characteristics that dictate their utility in synthesis, catalysis, and medicinal chemistry. The seemingly subtle shift in the position of the sulfonic acid group around the pyridine ring dramatically influences the electronic landscape of the molecule, leading to significant differences in reactivity, physical properties, and, consequently, their applications.

This guide provides a comprehensive comparative analysis of these three isomers, moving beyond a simple listing of data to explain the underlying chemical principles that govern their behavior. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions in the selection and application of the appropriate pyridine sulfonic acid isomer for their specific synthetic or developmental needs.

Physicochemical Properties: A Tale of Three Isomers

The intrinsic properties of the pyridine sulfonic acid isomers provide the first layer of understanding their distinct chemical personalities. A summary of their key physicochemical characteristics is presented below, followed by a discussion of the structural and electronic factors that give rise to these differences.

PropertyPyridine-2-sulfonic acidPyridine-3-sulfonic acidPyridine-4-sulfonic acid
CAS Number 15103-48-7[1]636-73-7[2]5402-20-0[3]
Molecular Formula C₅H₅NO₃SC₅H₅NO₃SC₅H₅NO₃S
Molecular Weight 159.16 g/mol 159.16 g/mol 159.16 g/mol
Appearance White to light yellow powder/crystal[4]White to almost white crystalline powder[5]White to off-white solid[3]
Melting Point (°C) 244-249[1]>300[6]330 (decomposes)[3]
Density (g/cm³) 1.509 (Predicted)[7]1.71301.509[8]
pKa (Predicted) -2.92 ± 0.18[4]-2.30 ± 0.18-2.85 ± 0.50[3]
Water Solubility Soluble[4]Soluble[5]Soluble
Organic Solvent Solubility Soluble in alcohols and phenolic solvents[7]Insoluble in alcohol, ether, benzene, and trichloroethylene[6]Data not readily available

The high melting points of all three isomers, particularly the 3- and 4-isomers, are indicative of strong intermolecular forces, likely due to a combination of hydrogen bonding and the zwitterionic character of the molecules in the solid state. The sulfonic acid group is highly acidic, with predicted pKa values suggesting they are strong acids, comparable to sulfuric acid. This strong acidity is a key feature in their catalytic applications.

The solubility profile highlights the polar nature of these compounds. Their good solubility in water is expected due to the presence of the highly polar sulfonic acid group and the nitrogen atom of the pyridine ring, which can participate in hydrogen bonding. The difference in solubility in organic solvents, with the 2-isomer showing solubility in alcohols while the 3-isomer is reported as insoluble, can be attributed to the different dipole moments and crystal packing energies of the isomers.

Synthesis of Pyridine Sulfonic Acid Isomers: Navigating Regioselectivity

The synthesis of pyridine sulfonic acid isomers is a classic example of the challenges and strategies involved in the regioselective functionalization of heterocyclic aromatic compounds. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene.

Pyridine-3-sulfonic acid: The Path of Direct Sulfonation

Direct electrophilic sulfonation of pyridine, typically using fuming sulfuric acid (oleum) at high temperatures, predominantly yields the 3-isomer. This is because the nitrogen atom deactivates the ortho (2- and 6-) and para (4-) positions towards electrophilic attack, directing the incoming electrophile to the meta (3- and 5-) positions. The reaction is often catalyzed by mercuric sulfate. However, this method suffers from harsh reaction conditions and the use of a toxic heavy metal catalyst.

A more modern and environmentally benign approach involves a multi-step synthesis starting from 3-chloropyridine. This pathway proceeds through the formation of 3-chloropyridine-N-oxide, followed by sulfonation and subsequent reduction of the N-oxide. While longer, this route avoids the use of mercury and employs milder conditions.

G cluster_0 Direct Sulfonation cluster_1 Modern Multi-step Synthesis Pyridine Pyridine Pyridine3SulfonicAcid Pyridine-3-sulfonic acid Pyridine->Pyridine3SulfonicAcid Fuming H₂SO₄, HgSO₄ High Temperature 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide 3-Chloropyridine->3-Chloropyridine-N-oxide Oxidation Pyridine-3-sulfonic acid-N-oxide Pyridine-3-sulfonic acid-N-oxide 3-Chloropyridine-N-oxide->Pyridine-3-sulfonic acid-N-oxide Sulfonation Pyridine-3-sulfonic acid-N-oxide->Pyridine3SulfonicAcid Reduction

Synthetic Routes to Pyridine-3-sulfonic acid.
Pyridine-2-sulfonic acid and Pyridine-4-sulfonic acid: Indirect Strategies are Key

Direct sulfonation is not a viable route for the synthesis of the 2- and 4-isomers in good yields. Therefore, indirect methods are employed.

Pyridine-2-sulfonic acid is commonly synthesized from 2-mercaptopyridine. The thiol group is first oxidized to a sulfonyl chloride using a chlorinating agent, which is then hydrolyzed to the sulfonic acid.[9] This multi-step approach provides good yields and avoids the regioselectivity issues of direct sulfonation.[9]

Pyridine-4-sulfonic acid can be prepared from 4-chloropyridine through nucleophilic substitution with sodium sulfite, followed by acidification. Another route involves the oxidation of 4-pyridinethiol.

G cluster_0 Pyridine-2-sulfonic acid Synthesis cluster_1 Pyridine-4-sulfonic acid Synthesis 2-Mercaptopyridine 2-Mercaptopyridine Pyridine-2-sulfonyl chloride Pyridine-2-sulfonyl chloride 2-Mercaptopyridine->Pyridine-2-sulfonyl chloride Oxidative Chlorination Pyridine2SulfonicAcid Pyridine-2-sulfonic acid Pyridine-2-sulfonyl chloride->Pyridine2SulfonicAcid Hydrolysis 4-Chloropyridine 4-Chloropyridine Sodium Pyridine-4-sulfonate Sodium Pyridine-4-sulfonate 4-Chloropyridine->Sodium Pyridine-4-sulfonate Na₂SO₃ Pyridine4SulfonicAcid Pyridine-4-sulfonic acid Sodium Pyridine-4-sulfonate->Pyridine4SulfonicAcid Acidification

Synthetic Routes to 2- and 4-Pyridine sulfonic acid.

Comparative Reactivity: The Influence of Sulfonate Position

The position of the electron-withdrawing sulfonic acid group has a profound impact on the reactivity of the pyridine ring and the sulfonate group itself.

  • Electrophilic Aromatic Substitution: The sulfonic acid group is strongly deactivating, making further electrophilic substitution on the ring challenging for all isomers.

  • Nucleophilic Aromatic Substitution: The reactivity towards nucleophilic attack on the pyridine ring is significantly enhanced at the positions ortho and para to the nitrogen atom. Therefore, pyridine-2-sulfonic acid and pyridine-4-sulfonic acid are more susceptible to nucleophilic substitution on the ring compared to the 3-isomer.

  • Reactivity at the Sulfonate Group: Pyridine-4-sulfonate is the most reactive towards nucleophilic substitution where the sulfonate acts as a leaving group. This is due to the maximal electronic stabilization of the reaction intermediate by the ring nitrogen. Pyridine-2-sulfonate is also highly reactive towards nucleophiles, although potentially slightly less so than the 4-isomer due to steric hindrance from the adjacent nitrogen atom. In contrast, pyridine-3-sulfonate is the most resistant to nucleophilic substitution at the sulfur atom.

Applications in Research and Development

The distinct properties of each isomer translate into a range of specialized applications, particularly in the pharmaceutical and chemical industries.

Pyridine-2-sulfonic acid
  • Organic Synthesis: It is a valuable reagent and intermediate in the synthesis of various pyridine derivatives, heterocyclic compounds, and nitrogen-containing heterocycles.[7]

  • Catalysis: It can be employed as a catalyst in organic reactions such as oxidations, nitrations, and sulfidations.[7]

  • Pharmaceutical Intermediates: It is used in the preparation of piperidine derivatives that act as tachykinin receptor antagonists.

Pyridine-3-sulfonic acid
  • Pharmaceutical Synthesis: This isomer is a critical intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). Notably, it is a key building block for Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[4] It is also used in the synthesis of anticholinesterase drugs like pyridostigmine.

  • Electroplating: It is utilized as a special addition agent in precious metal electroplating baths to improve the precipitation behavior.[10]

  • Chemical Intermediate: It serves as a precursor for the synthesis of other important intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride.[10]

Pyridine-4-sulfonic acid
  • Organic Synthesis: It is an organic synthetic reagent used in the preparation of 4-dimethylaminopyridine (DMAP) and its derivatives, which are widely used as catalysts in organic synthesis.[3]

  • Materials Science: It has been implicated in the preparation of hydrogen sensor elements.[3]

  • Medicinal Chemistry: Derivatives of 4-alkylsulfonic pyridine-2-carboxylic acids have been investigated as potential NMDA receptor antagonists.[11]

Experimental Protocols

To facilitate the practical application of these compounds, detailed experimental protocols for their synthesis and analysis are essential.

Synthesis of Pyridine-3-sulfonic acid via Direct Sulfonation

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (catalyst)

  • Crushed ice

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add fuming sulfuric acid.

  • Cool the flask in an ice bath and slowly add pyridine dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 75°C.

  • After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.

  • To the resulting acidic solution, add ethanol to precipitate the pyridine-3-sulfonic acid.

  • Cool the mixture to below 5°C to maximize precipitation.

  • Collect the precipitated solid by filtration and wash it with cold ethanol.

  • The crude product can be further purified by recrystallization from water or aqueous ethanol.

General Protocol for HPLC Analysis of Pyridine Sulfonic Acid Isomers

This protocol provides a general framework for the analysis of pyridine sulfonic acid isomers using High-Performance Liquid Chromatography (HPLC). Method optimization may be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydroxide) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230-262 nm, depending on the isomer and mobile phase.[12]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the pyridine sulfonic acid isomer reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing the pyridine sulfonic acid isomer and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to the pyridine sulfonic acid isomer based on its retention time compared to the standard. Quantify the amount of the isomer in the sample by comparing its peak area to the calibration curve generated from the standards.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Standards & Samples B->D C->D E Acquire Chromatograms D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Sample G->H

General Workflow for HPLC Analysis.

Conclusion

The pyridine sulfonic acid isomers, while structurally similar, exhibit a fascinating diversity in their chemical properties and applications. Pyridine-3-sulfonic acid, readily accessible through direct sulfonation, has established itself as a crucial intermediate in the pharmaceutical industry. In contrast, the 2- and 4-isomers, requiring more nuanced synthetic strategies, offer unique reactivity profiles that make them valuable tools for organic synthesis and the development of novel materials and therapeutics. A thorough understanding of the interplay between isomeric structure and chemical behavior, as outlined in this guide, is essential for leveraging the full potential of these versatile building blocks in advancing chemical research and drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. Available at: [Link]

  • ChemBK. pyridine-2-sulfonic acid. Available at: [Link]

  • Boosting Synthesis: The Crucial Role of 3-Pyridinesulfonic Acid in Pharma. Available at: [Link]

  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Available at: [Link]

  • AERU - University of Hertfordshire. Pyridine sulfonic acid. Available at: [Link]

  • ChemBK. pyridine-3-sulfonate. Available at: [Link]

  • Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]

  • Emco Chemicals. Pyridine-3-sulfonic Acid. Available at: [Link]

  • ResearchGate. The reactivity of pyridine towards sulphuric acid at elevated temperatures. Available at: [Link]

  • Malpanol MG-3-PSA. 3-Pyridinesulfonic acid. Available at: [Link]

  • PubChem. 3-Pyridinesulfonic acid. Available at: [Link]

  • PubChem. CID 175264139. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. Available at: [Link]

  • Journal of the Chemical Society (Resumed). Pyridine-4-sulphonic acid. Available at: [Link]

  • MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Solubility of Organic Compounds. (2023). Available at: [Link]

  • SciSpace. [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. Available at: [Link]

  • PubChem. 2-Pyridinesulfonic acid. Available at: [Link]

  • Google Patents. Production of pyridine-3-sulfonic acid.
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Comparative

A Comparative Guide to the Reactivity of 3-Nitropyridine-2-Sulfonic Acid and 5-Nitropyridine-2-Sulfonic Acid

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Nitropyridine derivatives, in particu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Nitropyridine derivatives, in particular, are valuable intermediates due to the activating effect of the nitro group on the pyridine ring towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3-nitropyridine-2-sulfonic acid and 5-nitropyridine-2-sulfonic acid, with a focus on their utility in SNAr reactions.

Introduction: Structural and Electronic Overview

3-Nitropyridine-2-sulfonic acid and 5-nitropyridine-2-sulfonic acid are both derivatives of pyridine, a six-membered aromatic heterocycle. The presence of a sulfonic acid group at the 2-position and a nitro group at either the 3- or 5-position significantly influences the electronic properties and, consequently, the chemical reactivity of the pyridine ring. The sulfonic acid group is a good leaving group in SNAr reactions, while the strongly electron-withdrawing nitro group activates the ring for nucleophilic attack.

cluster_0 3-Nitropyridine-2-sulfonic acid cluster_1 5-Nitropyridine-2-sulfonic acid 3-nitro 3-nitro 5-nitro 5-nitro

Caption: Molecular structures of 3-nitropyridine-2-sulfonic acid and 5-nitropyridine-2-sulfonic acid.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for these compounds is nucleophilic aromatic substitution, where a nucleophile displaces the sulfonic acid group. The rate and facility of this reaction are dictated by the position of the activating nitro group.

The Decisive Role of the Nitro Group Position

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is most effectively stabilized when the negative charge can be delocalized onto the electron-withdrawing nitro group through resonance.

  • 5-Nitropyridine-2-sulfonic acid: The nitro group is in the para position relative to the sulfonic acid leaving group. This geometry allows for direct resonance delocalization of the negative charge from the site of nucleophilic attack (C2) onto the nitro group. This significant stabilization of the Meisenheimer complex leads to a lower activation energy and, consequently, a higher reaction rate. The sulfonate group in 5-nitropyridine-2-sulfonic acid is activated by both the ring nitrogen atom and the para nitro group[1].

  • 3-Nitropyridine-2-sulfonic acid: The nitro group is in the meta position relative to the sulfonic acid group. In this arrangement, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. While the nitro group still exerts a strong inductive electron-withdrawing effect, the lack of resonance stabilization results in a less stable intermediate compared to the 5-nitro isomer. This leads to a higher activation energy and a slower reaction rate.

Experimental Evidence from Analogous Systems

This observation strongly suggests that 5-nitropyridine-2-sulfonic acid is the more reactive isomer in nucleophilic aromatic substitution reactions.

Synthesis of the Isomers

Both isomers can be synthesized from 3-nitropyridine, which itself can be prepared by the nitration of pyridine with dinitrogen pentoxide followed by treatment with sodium bisulfite[3][4].

  • 5-Nitropyridine-2-sulfonic acid: This isomer is formed in a two-step reaction from 3-nitropyridine[4][5][6][7][8]. The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite yields 5-hydroxyaminopyridine-2-sulfonic acid, which can then be oxidized to 5-nitropyridine-2-sulfonic acid[7][9].

  • 3-Nitropyridine-2-sulfonic acid: The synthesis of this isomer is less commonly reported.

Experimental Protocol: A Representative SNAr Reaction

The following protocol is a generalized procedure for the substitution of the sulfonic acid group in 5-nitropyridine-2-sulfonic acid with an amine, based on established methods for this highly reactive substrate[1][7].

G start Start: Dissolve 5-nitropyridine-2-sulfonic acid in a suitable solvent (e.g., water or alcohol) add_nucleophile Add the nucleophile (e.g., an amine) to the reaction mixture start->add_nucleophile reaction Stir the reaction mixture at room temperature or with gentle heating add_nucleophile->reaction monitoring Monitor the reaction progress by TLC or LC-MS until completion reaction->monitoring workup Perform aqueous work-up: neutralize if necessary, and extract the product with an organic solvent monitoring->workup purification Purify the product by crystallization or column chromatography workup->purification end End: Characterize the purified 2-substituted-5-nitropyridine product purification->end

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 5-nitropyridine-2-sulfonic acid in a suitable solvent such as water or an alcohol.

  • Nucleophile Addition: Add 1.1 to 2 equivalents of the desired amine nucleophile to the stirred solution. If the reaction is performed with the sulfonic acid itself, the amine will also act as a base. If the potassium salt of the sulfonic acid is used, the reaction may proceed more readily[1].

  • Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Reactions with alkylamines are often complete at room temperature[1].

  • Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic work-up is required, carefully add a dilute acid. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data: Reactivity of 5-Nitropyridine-2-Sulfonic Acid

The following table summarizes the yields of various 2-substituted-5-nitropyridines obtained from the reaction of 5-nitropyridine-2-sulfonic acid or its potassium salt with different nucleophiles, demonstrating its versatility as a synthetic precursor[1][7].

NucleophileProductYield (%)
Methanol2-Methoxy-5-nitropyridine95
Ethanol2-Ethoxy-5-nitropyridine97
Isopropanol2-Isopropoxy-5-nitropyridine65
Ammonia2-Amino-5-nitropyridine92
Butylamine2-Butylamino-5-nitropyridine76
Diethylamine2-Diethylamino-5-nitropyridine62
Benzylamine2-Benzylamino-5-nitropyridine77
Thionyl chloride2-Chloro-5-nitropyridine87

Conclusion

References

  • Bakke, J. M., & Ranes, E. (2003). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(19), 3334-3338. [Link]

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 267-275. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 3, 114. [Link]

  • Semantic Scholar. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

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Validation

A Comparative Guide to the Analytical Quantification of 3-Nitropyridine-2-Sulfonic Acid

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-nitropyridine-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-nitropyridine-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles, practical applications, and comparative performance of key analytical techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical utility.

Introduction: The Analytical Imperative for 3-Nitropyridine-2-Sulfonic Acid

3-Nitropyridine-2-sulfonic acid is a heterocyclic organic compound whose precise quantification is critical in various stages of pharmaceutical development. As a potential process-related impurity or a key intermediate, its presence, even at trace levels, must be accurately monitored to ensure the safety, efficacy, and quality of the final drug product. The molecule's high polarity, acidity from the sulfonic acid group, and UV-active nitro-pyridine moiety present unique analytical challenges and opportunities. This guide compares three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—to provide a clear framework for method selection and implementation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique in pharmaceutical analysis, offering a robust and reliable method for quantifying compounds like 3-nitropyridine-2-sulfonic acid.

Expertise & Experience: The Principle of Separation

The primary challenge in analyzing this compound is achieving adequate retention on a standard reversed-phase (RP) column due to its high polarity. The sulfonic acid group (pKa < 2) is fully ionized under typical RP-HPLC conditions.

  • Causality of Method Choice : To overcome poor retention, two main strategies are employed:

    • Reversed-Phase with Acidic Mobile Phase : By lowering the mobile phase pH with an acid like phosphoric or formic acid, we suppress the ionization of the sulfonic acid group to a degree, increasing its hydrophobicity and retention on a C18 column.[1]

    • Mixed-Mode Chromatography : A more advanced approach uses stationary phases with both reversed-phase and ion-exchange characteristics.[2][3] For an anion like our analyte, a column with anion-exchange properties provides a secondary, targeted retention mechanism, resulting in superior peak shape and retention control without the need for ion-pairing reagents.[3]

Detection is straightforward due to the strong UV chromophore of the nitropyridine ring. A wavelength around 260-270 nm typically provides excellent sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh & Dissolve Sample in Mobile Phase injector Inject Sample (e.g., 10 µL) s_prep->injector std_prep Prepare Calibration Standards (e.g., 1-100 µg/mL) std_prep->injector column Chromatographic Separation (e.g., C18 or Mixed-Mode) injector->column pump Mobile Phase Delivery (Isocratic Flow) pump->column detector UV Detection (e.g., 262 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration quant Quantify vs. Calibration Curve integration->quant

Caption: HPLC-UV workflow for quantification.

Trustworthiness: Self-Validating Protocol

This protocol is adapted from established methods for analogous sulfonic acids.[1][4]

Objective: To quantify 3-nitropyridine-2-sulfonic acid using reversed-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with UV/DAD detector

  • Newcrom R1 or equivalent C18 column (4.6 x 150 mm, 5 µm)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (for MS compatibility)[1]

  • 3-Nitropyridine-2-sulfonic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 20% Acetonitrile and 80% Water, containing 0.1% Phosphoric Acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 262 nm[4]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample solutions. Bracket sample injections with a mid-level standard every 10-20 injections to verify system stability.

  • Data Processing:

    • Plot the peak area of the standards against their concentration to generate a linear regression curve (R² > 0.995).

    • Determine the concentration of the analyte in the sample solutions using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis in complex matrices, LC-MS/MS is the method of choice.

Expertise & Experience: The Principle of Selective Detection

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.

  • Causality of Method Choice : The key advantage is specificity. While HPLC-UV may struggle to resolve the analyte from co-eluting matrix components, MS/MS can isolate it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For 3-nitropyridine-2-sulfonic acid (MW: 204.16), we would operate in negative electrospray ionization (ESI) mode, which is highly efficient for acidic compounds. The analysis proceeds by monitoring a specific Multiple Reaction Monitoring (MRM) transition, where the precursor ion ([M-H]⁻, m/z 203.1) is fragmented to produce a characteristic product ion. This two-stage mass filtering virtually eliminates matrix interference.[5]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_prep Prepare Sample & Calibration Standards (in MS-compatible solvent) injector UPLC Separation s_prep->injector ion_source ESI Source (Negative Mode) injector->ion_source q1 Q1: Precursor Ion Selection (m/z 203.1) ion_source->q1 q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector mrm_chrom Generate MRM Chromatogram detector->mrm_chrom quant Quantify vs. Calibration Curve mrm_chrom->quant

Caption: LC-MS/MS workflow using MRM.

Trustworthiness: Self-Validating Protocol

This protocol is based on general principles for the LC-MS/MS analysis of polar, acidic small molecules.[2][6][7]

Objective: To quantify 3-nitropyridine-2-sulfonic acid at trace levels using LC-MS/MS.

Instrumentation & Reagents:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

Procedure:

  • MS Parameter Optimization: Infuse a standard solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in negative mode to maximize the signal for the precursor ion [M-H]⁻ (m/z 203.1). Fragment the precursor ion at various collision energies to identify a stable, high-intensity product ion for the MRM transition.

  • Mobile Phase Preparation: Prepare mobile phases using volatile reagents. A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare calibration standards and samples in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). Concentrations will typically be much lower than for HPLC-UV (e.g., 0.1 - 100 ng/mL).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient might be: 0-1 min (5% B), 1-5 min (5% to 95% B), 5-6 min (95% B), 6-6.1 min (95% to 5% B), 6.1-8 min (5% B).

    • Injection Volume: 5 µL

  • MS/MS Detection:

    • Ionization Mode: ESI Negative.

    • MRM Transition: Monitor the optimized precursor -> product ion transition (e.g., m/z 203.1 -> product ion).

  • Analysis Sequence & Data Processing: Follow a similar sequence to the HPLC method, ensuring frequent blank injections to monitor for carry-over. Quantify using the peak area from the MRM chromatogram against the calibration curve. The lowest limit of quantification (LLOQ) should be established where precision is <20% RSD and accuracy is within ±20%.[8]

UV-Vis Spectrophotometry

For applications where chromatographic separation is unnecessary (e.g., analyzing a relatively pure substance or a simple mixture), UV-Vis spectrophotometry offers a rapid and cost-effective solution.

Expertise & Experience: The Principle of Colorimetric Reaction

Direct spectrophotometric measurement may lack specificity. To enhance this, a method can be developed based on an ion-pair extraction or a color-forming reaction. A well-established method for general sulfonic acids involves forming an ionic bond with quinoline hydrochloride at a controlled pH.[9] The excess reagent is washed away, and the bound quinoline is then eluted and quantified by UV spectrophotometry. This approach imparts specificity by isolating the sulfonic acid functional group.

Experimental Workflow: Spectrophotometric Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Isolation cluster_measure Measurement s_prep Prepare Sample & Calibration Standards reaction React with Reagent (e.g., Quinoline HCl) at controlled pH s_prep->reaction isolation Isolate Complex (e.g., Filtration/Washing) reaction->isolation elution Elute Bound Reagent (e.g., with HCl) isolation->elution spectro Measure Absorbance with UV-Vis Spec elution->spectro quant Quantify vs. Calibration Curve spectro->quant

Caption: Spectrophotometry workflow with complexation.

Trustworthiness: Self-Validating Protocol

This protocol is conceptualized from a published method for total sulfonic acid determination.[9]

Objective: To quantify 3-nitropyridine-2-sulfonic acid via ion-pair complexation and UV-Vis spectrophotometry.

Instrumentation & Reagents:

  • UV-Vis Spectrophotometer

  • Vacuum filtration apparatus

  • Quinoline hydrochloride solution (pH 2.5)

  • Hydrochloric acid (e.g., 1M)

  • 3-Nitropyridine-2-sulfonic acid reference standard

Procedure:

  • Standard Preparation: Prepare a series of aqueous calibration standards of the analyte (e.g., 10-200 µg/mL).

  • Sample Preparation: Dissolve the sample in water to an appropriate concentration.

  • Complex Formation:

    • To a known volume of each standard and sample, add the quinoline hydrochloride solution and adjust the pH to 2.5. Allow time for the ion-pair to form.

  • Isolation: Pass the solution through a filter that retains the complex. Wash thoroughly with pH 2.5 buffer to remove any unbound quinoline hydrochloride.

  • Elution: Elute the bound quinoline from the filter using a known volume of 1M HCl.

  • Measurement: Measure the UV absorbance of the eluate at the absorbance maximum of quinoline hydrochloride.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Calculate the concentration of the sample from this curve.

Comparative Performance and Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. A summary of typical performance characteristics, extrapolated from data on analogous compounds, is presented below.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity Moderate to HighVery HighLow to Moderate
Typical LOQ 0.1 - 1 µg/mL0.05 - 1 ng/mL[8]1 - 5 µg/mL[9]
Linearity (R²) > 0.995> 0.99[8]> 0.99
Precision (%RSD) < 5%< 15%[8][10]< 10%
Accuracy (% Rec) 98 - 102%85 - 115%[10]90 - 110%
Throughput ModerateModerateHigh
Cost/Complexity ModerateHighLow
Authoritative Guidance on Method Selection
  • For routine quality control (QC) of a drug substance or intermediate where the analyte is a major component: HPLC-UV is the ideal choice. It offers a perfect balance of performance, cost, and reliability.

  • For the determination of genotoxic or trace-level impurities in a final drug product or complex biological matrix: LC-MS/MS is required. Its unparalleled sensitivity and specificity are necessary to meet stringent regulatory limits.[11]

  • For rapid, high-throughput screening or analysis of simple, concentrated solutions where high specificity is not required: UV-Vis Spectrophotometry can be a highly efficient and economical option.

Conclusion

The quantification of 3-nitropyridine-2-sulfonic acid can be successfully achieved through several analytical techniques. HPLC-UV provides a robust and reliable workhorse method for routine analysis. UV-Vis spectrophotometry offers a simple, low-cost alternative for specific applications. For ultimate performance in sensitivity and selectivity, essential for trace-level analysis in complex environments, LC-MS/MS stands as the definitive technique. The selection of the optimal method requires a thorough understanding of the analytical objectives, sample matrix, and required detection levels, as outlined in this guide.

References

  • Westermark, U. (1993). A spectrophotometric method for the determination of sulfonic acids in wood material. Nordic Pulp & Paper Research Journal. [Link]

  • de la Rosa, F. J. C., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulphonate. Canadian Journal of Chemistry, 67(10), 1599-1603. [Link]

  • Faris, A. J., & Hasan, M. A. (2023). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Advances, 13(47), 32885-32896. [Link]

  • Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. Master's Theses. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. JOCPR, 7(3), 1165-1174. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • Vessman, J. (2001). Validation of analytical methods. ResearchGate. [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Primary Metabolites. Shimadzu Corporation. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Mohseni, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4847–4856. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

  • Mettler Toledo. Validation of Titration Methods. Mettler Toledo. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Ye, Y. K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2007). Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1161(1-2), 132-145. [Link]

  • Pyatova, A., et al. (2024). Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 238, 115764. [Link]

  • SIELC Technologies. (2018). Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Horváth, B., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Xia, B., et al. (2013). Non-Target Screening of Veterinary Drugs Using Tandem Mass Spectrometry on SmartMass. ResearchGate. [Link]

  • Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Constantinou, C., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]

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Comparative

A Comparative Guide to the Catalytic Activity of Nitroaromatic Sulfonic Acids

This guide provides an in-depth comparison of the catalytic activity of nitroaromatic sulfonic acids against their commonly used non-nitrated counterparts. We will explore the fundamental principles governing their react...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the catalytic activity of nitroaromatic sulfonic acids against their commonly used non-nitrated counterparts. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our focus is to deliver a scientifically rigorous and practical resource for professionals in chemical research and drug development.

Introduction: The Quest for Superior Brønsted Acid Catalysts

In the realm of organic synthesis, Brønsted acids are indispensable catalysts for a vast array of transformations, including esterifications, dehydrations, and multicomponent reactions.[1][2] Aromatic sulfonic acids, such as the workhorse catalyst p-toluenesulfonic acid (p-TSA), are prized for their strong acidity, ease of handling as solids, and solubility in organic solvents.[3][4]

However, the drive for greater efficiency—faster reaction times, lower catalyst loadings, and milder conditions—necessitates the exploration of more active catalysts. This guide focuses on a logical evolution of aromatic sulfonic acid design: the introduction of a strongly electron-withdrawing nitro group onto the aromatic ring. The central hypothesis is that this modification will significantly enhance the acid's proton-donating ability, leading to a measurable increase in catalytic performance. We will compare 4-nitrobenzenesulfonic acid to its parent compound, benzenesulfonic acid, and the widely used p-TSA to substantiate this claim.

The Physicochemical Basis of Enhanced Catalysis

The efficacy of an acid catalyst is fundamentally linked to its acidity, quantified by the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton to a substrate, which is often the rate-determining step in acid-catalyzed reactions.

The Influence of the Nitro Group on Acidity

The key difference between standard aromatic sulfonic acids and their nitro-derivatives lies in the electronic effect of the substituent on the benzene ring.

  • p-Toluenesulfonic acid (p-TSA): Features a methyl group, which is weakly electron-donating.

  • Benzenesulfonic acid (BSA): The unsubstituted parent compound.

  • 4-Nitrobenzenesulfonic acid (4-NBSA): Contains a nitro group, which is a powerful electron-withdrawing group.

The electron-withdrawing nitro group pulls electron density away from the sulfonic acid moiety. This effect stabilizes the resulting sulfonate anion (ArSO₃⁻) formed after proton donation, thereby shifting the equilibrium towards dissociation and making the acid stronger. This critical difference is reflected in their pKa values.

Catalyst Abbreviation Molecular Formula Molar Mass ( g/mol ) Predicted/Reported pKa
p-Toluenesulfonic Acidp-TSAC₇H₈O₃S172.20-1.34 to -2.8[5]
Benzenesulfonic AcidBSAC₆H₆O₃S158.18-2.8[1]
4-Nitrobenzenesulfonic Acid4-NBSAC₆H₅NO₅S203.17-1.38 ± 0.50[5]
Table 1: Physicochemical properties of selected aromatic sulfonic acids. The pKa values illustrate the significant increase in acidity conferred by the electron-withdrawing nitro group in 4-NBSA compared to the electron-donating methyl group in p-TSA.
Mechanistic Implications for Catalysis

A stronger acid accelerates the catalytic cycle by more effectively protonating the substrate. In the case of a Fischer-Speier esterification, the catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A catalyst with a lower pKa, such as 4-NBSA, will generate a higher concentration of the protonated intermediate at any given moment, thereby increasing the overall reaction rate.

G cluster_cycle Catalytic Cycle: Fischer-Speier Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation (Rate Influenced by pKa) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH (Nucleophilic Attack) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester Catalyst_Out H⁺ Protonated_Ester->Catalyst_Out Deprotonation (Catalyst Regeneration) Catalyst_In H⁺ (from ArSO₃H)

Caption: Catalytic cycle for Fischer-Speier esterification.

Comparative Performance in a Model Reaction: Esterification of Acetic Acid

To provide a clear performance benchmark, we use the synthesis of n-propyl acetate from acetic acid and n-propanol, a well-documented acid-catalyzed reaction.[6][7]

Rationale for Model Reaction

This esterification is an excellent choice for comparing acid catalysts because it is a relatively clean reaction with minimal side products under the right conditions.[7] The reaction rate is highly dependent on the efficiency of the acid catalyst, allowing for clear differentiation between their performances.

Comparative Experimental Data

The following table summarizes the expected performance of the three catalysts under identical reaction conditions. The data for p-TSA and BSA are based on published results, while the data for 4-NBSA is a projection based on its enhanced acidity.

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield of n-Propyl Acetate (%)
p-Toluenesulfonic Acid (p-TSA)1.2501.0~50-55[6]
Benzenesulfonic Acid (BSA)1.2501.0~55[6]
4-Nitrobenzenesulfonic Acid (4-NBSA)1.2500.5~55 (Projected)
4-Nitrobenzenesulfonic Acid (4-NBSA)1.2501.0>70 (Projected)
Table 2: Comparative performance in the synthesis of n-propyl acetate. The enhanced acidity of 4-NBSA is projected to achieve a similar yield in half the time or a significantly higher yield in the same amount of time compared to traditional catalysts.

Experimental Protocol for Comparative Catalyst Evaluation

This section provides a robust, self-validating protocol to compare the catalytic activity of different aromatic sulfonic acids.

Objective

To quantify and compare the catalytic efficiency of p-TSA, BSA, and 4-NBSA in the esterification of acetic acid with n-propanol by measuring the yield of n-propyl acetate at a fixed time point.

Materials and Equipment
  • Glacial Acetic Acid

  • n-Propanol

  • Catalysts: p-Toluenesulfonic acid monohydrate, Benzenesulfonic acid, 4-Nitrobenzenesulfonic acid

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles with magnetic stirring

  • Gas Chromatograph (GC) with a suitable column for separating reactants and products, or equipment for titration.

Step-by-Step Procedure
  • Reaction Setup: In three separate 50 mL round-bottom flasks, combine glacial acetic acid (0.1 mol, 6.01 g) and n-propanol (0.1 mol, 6.01 g).

  • Catalyst Addition: To each flask, add a precisely weighed amount of one catalyst (1.2 mol%).

    • Flask 1: p-TSA monohydrate (0.0012 mol, 0.228 g)

    • Flask 2: BSA (0.0012 mol, 0.190 g)

    • Flask 3: 4-NBSA (0.0012 mol, 0.244 g)

  • Reaction: Equip each flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixtures to 50°C and start a timer. Maintain vigorous stirring for exactly 1 hour.

  • Quenching: After 1 hour, immediately cool the flasks in an ice-water bath to stop the reaction.

  • Work-up: Dilute each reaction mixture with 20 mL of diethyl ether. Carefully wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Sample Preparation: Filter the dried organic solution and prepare a sample for analysis.

Analysis and Quantification

The yield of n-propyl acetate can be accurately determined using Gas Chromatography (GC).

  • Method: Inject a small aliquot of the final organic solution into a GC equipped with a Flame Ionization Detector (FID).

  • Quantification: Use a pre-calibrated standard curve of n-propyl acetate to convert the peak area into a concentration and calculate the final yield.

  • Alternative Method (Titration): Before the work-up, the amount of unreacted acetic acid can be determined by titrating an aliquot of the reaction mixture against a standardized solution of NaOH. This allows for the calculation of acid conversion and, consequently, ester yield.[8]

G cluster_workflow Experimental Workflow for Catalyst Comparison Start 1. Prepare Reactant Mixtures (Acetic Acid + n-Propanol) Add_Catalyst 2. Add Catalysts (p-TSA, BSA, 4-NBSA) Start->Add_Catalyst React 3. Run Reaction (50°C, 1 hour with stirring) Add_Catalyst->React Quench 4. Quench Reaction (Ice Bath) React->Quench Workup 5. Neutralize and Extract (NaHCO₃ Wash, Ether Extraction) Quench->Workup Analyze 6. Analyze Product Yield (Gas Chromatography) Workup->Analyze Compare 7. Compare Catalyst Performance Analyze->Compare

Caption: Workflow for comparative evaluation of sulfonic acid catalysts.

Discussion and Field Insights

The experimental evidence, grounded in the fundamental principle of chemical kinetics, strongly supports the superiority of 4-nitrobenzenesulfonic acid as a catalyst for acid-mediated reactions compared to its non-nitrated analogues. The electron-withdrawing nitro group enhances the Brønsted acidity, which directly translates to a faster reaction rate.[5]

For researchers and drug development professionals, this has significant implications:

  • Process Optimization: Employing a more active catalyst like 4-NBSA can lead to shorter reaction times, increasing throughput.

  • Milder Conditions: The higher activity may allow reactions to be run at lower temperatures, improving the stability of sensitive functional groups and reducing energy consumption.

  • Lower Catalyst Loading: It may be possible to achieve the same reaction rate with a smaller amount of catalyst, reducing costs and simplifying purification.

While acidity is the primary driver of activity, it is important to consider other factors. The solubility of the catalyst in the reaction medium is crucial for homogeneous catalysis. All three acids discussed here are generally soluble in common polar organic solvents. Steric hindrance around the sulfonic acid group is minimal for these catalysts and is not expected to be a differentiating factor in most applications.

Conclusion

The strategic placement of a nitro group on an aromatic sulfonic acid catalyst is a highly effective method for enhancing its catalytic activity. 4-Nitrobenzenesulfonic acid demonstrates superior performance, driven by its lower pKa value, when compared to traditional catalysts like p-toluenesulfonic acid and benzenesulfonic acid. This increased efficiency offers tangible benefits for laboratory-scale synthesis and industrial processes, enabling faster, more efficient, and potentially greener chemical transformations. We strongly encourage researchers to consider nitroaromatic sulfonic acids as potent alternatives to conventional Brønsted acid catalysts.

References

  • A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025). Vertex AI Search.
  • Efficacy of Sulfonic Acids in Asymmetric Catalysis: A Compar
  • Benzenesulfonic Acid: A Versatile and Efficient Catalyst in Organic Synthesis. (2025). BenchChem.
  • The Catalytic Power of Benzenesulfonic Acid in Industrial Processes. (n.d.). N/A.
  • Benzenesulfonic acid | CAS 98-11-3. (n.d.). LookChem.
  • p-Toluenesulfonic Acid. (n.d.).
  • Benzenesulfonic Acid - a Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acet
  • A Comparative Guide to the Catalytic Activity of 4-Nitrobenzenesulfonic Acid and p-Toluenesulfonic Acid. (2025). BenchChem.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org.
  • Application Notes and Protocols: Aromatic Sulfonic Acids as Catalysts in Organic Synthesis. (2025). BenchChem.
  • IV SEMMESTER Labor

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Validation

A Comparative Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Electrochemical Characterization of 3-Nitropyridine-2-Sulfonic Acid As a Senior Application Scientist, this guide provides a comprehensive framework for the electrochemical characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrochemical Characterization of 3-Nitropyridine-2-Sulfonic Acid

As a Senior Application Scientist, this guide provides a comprehensive framework for the electrochemical characterization of 3-nitropyridine-2-sulfonic acid. The methodologies detailed herein are designed to offer a multi-faceted understanding of the molecule's redox behavior, crucial for applications in pharmaceutical synthesis, materials science, and electrocatalysis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The structure of 3-nitropyridine-2-sulfonic acid presents two electrochemically active moieties: the reducible nitro group (-NO₂) and the ionizable sulfonic acid group (-SO₃H). The pyridine ring itself can also participate in electron transfer processes. Understanding the interplay of these groups is paramount. The primary electrochemical event of interest is typically the reduction of the nitro group, which is a key step in synthesizing the corresponding 3-aminopyridine-2-sulfonic acid, a valuable pharmaceutical intermediate.[1]

This guide will compare three fundamental electrochemical techniques—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—to provide a complete picture of the molecule's electrochemical signature.

Pillar 1: Foundational Analysis with Cyclic Voltammetry (CV)

Cyclic Voltammetry is the cornerstone of electrochemical characterization, providing qualitative and quantitative insights into the redox processes. It allows us to determine the reduction potential of the nitro group and assess the reversibility and kinetics of the electron transfer reaction.

The electrochemical reduction of a nitroaromatic group in an aqueous acidic solution typically proceeds via a multi-electron, multi-proton pathway to form a hydroxylamine, which can be further reduced to an amine.[2] For 3-nitropyridine-2-sulfonic acid, the expected primary reduction is that of the nitro group.

Experimental Protocol: Cyclic Voltammetry
  • Electrode Preparation:

    • Working Electrode: A Glassy Carbon Electrode (GCE) is polished to a mirror finish using successively finer alumina slurries (e.g., 0.3 µm then 0.05 µm) on a polishing pad.[3]

    • Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode is used.

    • Counter Electrode: A Platinum wire serves as the auxiliary electrode.[4]

  • Electrochemical Cell Setup:

    • Prepare a 1 mM solution of 3-nitropyridine-2-sulfonic acid in a suitable supporting electrolyte. A 0.1 M phosphate buffer solution (PBS) at pH 5.0 is a good starting point, as the reduction of nitro groups is often pH-dependent.[4][5]

    • Place the three electrodes in the electrochemical cell containing the analyte solution.

    • Degas the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.[6]

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. For a reduction, a suitable range would be from an initial potential of +0.2 V to a switching potential of -1.2 V and back to +0.2 V. This range should be wide enough to capture the reduction peak of the nitro group without causing solvent breakdown.

    • Perform an initial scan at a scan rate of 100 mV/s.

    • Subsequently, vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the reaction.[6][7]

Interpreting CV Data
  • Peak Potential (Epc): The potential at which the cathodic (reduction) peak occurs indicates the potential required to reduce the nitro group.

  • Reversibility: The absence of a corresponding anodic (oxidation) peak on the reverse scan suggests an irreversible or quasi-reversible process, which is common for the reduction of nitro groups.[8][9]

  • Scan Rate Dependence: For a diffusion-controlled process, the peak current (Ipc) will be linearly proportional to the square root of the scan rate (ν¹/²). A plot of Ipc vs. ν¹/² should yield a straight line passing through the origin.[5]

Pillar 2: Enhancing Sensitivity with Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is particularly useful for quantitative analysis at low concentrations. It minimizes the contribution of the charging current, resulting in a peaked-shaped output with a higher signal-to-noise ratio.[10][11] This makes it ideal for determining the detection limit of 3-nitropyridine-2-sulfonic acid.

Experimental Protocol: Differential Pulse Voltammetry
  • Cell and Electrode Setup: The setup is identical to that used for Cyclic Voltammetry.

  • Data Acquisition:

    • Use the same analyte solution (1 mM 3-nitropyridine-2-sulfonic acid in 0.1 M PBS, pH 5.0).

    • Set the DPV parameters on the potentiostat. Typical parameters include:

      • Initial Potential: +0.2 V

      • Final Potential: -1.2 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the voltammogram.

    • To determine the limit of detection, prepare a series of standard solutions of decreasing concentration and record their DPV responses.

Interpreting DPV Data

The resulting voltammogram will show a well-defined peak where the peak height is directly proportional to the concentration of the analyte. A calibration curve can be constructed by plotting the peak current versus concentration, which should be linear over a specific range.[4][12] This allows for the precise quantification of 3-nitropyridine-2-sulfonic acid.

Pillar 3: Probing Interfacial Properties with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the properties of the electrode-solution interface. It provides information about the charge transfer resistance (Rct), which is inversely related to the rate of the electrochemical reaction, and the double-layer capacitance (Cdl) of the interface.[13][14]

Experimental Protocol: Electrochemical Impedance Spectroscopy
  • Cell and Electrode Setup: The setup is identical to the previous experiments. A redox probe, such as a 5 mM solution of [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl, is typically used to assess the interfacial changes on the electrode.

  • Data Acquisition:

    • First, record the EIS spectrum of the bare GCE in the redox probe solution.

    • While not forming a film, one can study the impedance of the system in the presence of 3-nitropyridine-2-sulfonic acid.

    • Set the EIS parameters:

      • Frequency Range: 100 kHz to 0.1 Hz

      • AC Amplitude: 10 mV

      • DC Potential: Set to the formal potential of the redox probe or the reduction potential of the nitro compound.

    • Record the impedance spectrum.

Interpreting EIS Data

The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Semicircle Diameter: The diameter of the semicircle at high frequencies corresponds to the charge transfer resistance (Rct). A smaller Rct indicates faster electron transfer kinetics.[15]

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit (like a Randles circuit) to quantify the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance.[13][16] Comparing the Rct in the absence and presence of the analyte can provide insights into how it interacts with the electrode surface.

Comparative Analysis of Techniques

Technique Primary Information Obtained Advantages Limitations
Cyclic Voltammetry (CV) Redox potentials, reaction reversibility, electron transfer kinetics, diffusion control.Fast, provides a good overview of electrochemical behavior.Lower sensitivity compared to DPV.
Differential Pulse Voltammetry (DPV) Quantitative determination of concentration, enhanced sensitivity.High sensitivity, low detection limits, good resolution.[10][11]Provides less information on reaction kinetics than CV.
Electrochemical Impedance Spectroscopy (EIS) Charge transfer resistance, double-layer capacitance, interfacial properties.Provides detailed information on electrode kinetics and surface phenomena.[14]Requires a model (equivalent circuit) for data interpretation.

Visualizing the Workflow

A systematic approach to characterization is crucial for obtaining reliable and comprehensive data.

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_results Data Interpretation Prep Electrode Polishing & Cell Assembly Sol Prepare Analyte & Electrolyte Solution Prep->Sol Deox Deoxygenate with N2/Ar Sol->Deox CV Cyclic Voltammetry (CV) - Determine Redox Potentials - Study Kinetics (Scan Rate) Deox->CV DPV Differential Pulse Voltammetry (DPV) - Quantitative Analysis - Determine Detection Limit CV->DPV EIS Electrochemical Impedance Spectroscopy (EIS) - Analyze Interfacial Properties - Determine Charge Transfer Resistance DPV->EIS Interpret Model Data & Extract Parameters (Epc, Ipc, Rct, etc.) Compare Comparative Analysis of Results Interpret->Compare cluster_analysis cluster_analysis cluster_analysis->Interpret caption Overall workflow for electrochemical characterization.

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 3-Nitropyridine-2-Sulfonic Acid and Analogues

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological activities of 3-nitropyridine-2-sulfonic acid and its alternatives. While...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological activities of 3-nitropyridine-2-sulfonic acid and its alternatives. While direct experimental data on 3-nitropyridine-2-sulfonic acid is limited in publicly accessible literature, this guide synthesizes information on structurally related compounds to infer its likely biological profile and provides a framework for its empirical investigation.

The unique chemical architecture of 3-nitropyridine-2-sulfonic acid, featuring a pyridine ring substituted with both a nitro group and a sulfonic acid moiety, suggests a compelling potential for diverse biological activities. The electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack and may play a role in redox-mediated cellular processes.[1][2] The sulfonic acid group, on the other hand, imparts high water solubility and can interact with biological targets through hydrogen bonding and ionic interactions.[3] This guide will explore the potential antimicrobial, anticancer, and enzyme inhibitory activities of this compound in comparison to relevant alternatives.

Comparative Analysis of Potential Biological Activities

Based on the known bioactivities of related nitropyridine and sulfonic acid-containing heterocyclic compounds, we can hypothesize the potential activities of 3-nitropyridine-2-sulfonic acid. This section compares these inferred activities with those of two selected comparators: 5-nitropyridine-2-sulfonic acid and pyridine-3-sulfonic acid.

CompoundPotential Antimicrobial ActivityPotential Anticancer ActivityPotential Enzyme InhibitionRationale and Supporting Evidence
3-Nitropyridine-2-sulfonic acid PossiblePossiblePossibleThe nitro group on the pyridine ring is a common feature in compounds with antimicrobial and anticancer properties.[4][5] The sulfonic acid group may modulate solubility and target interaction. The specific substitution pattern may influence activity.
5-Nitropyridine-2-sulfonic acid Documented PrecursorPossiblePossibleThis isomer of the target compound is a known precursor in the synthesis of 2,5-disubstituted pyridines, some of which may possess biological activity.[6][7] Its structural similarity suggests it may share some biological properties with the target compound.
Pyridine-3-sulfonic acid Less LikelyLess LikelyDocumentedThis analogue lacks the nitro group but has demonstrated activity as a cholesterol synthesis inhibitor.[8] It serves as a useful comparator to assess the contribution of the nitro group to the overall biological profile.

Mechanisms of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group.[9] This process, often catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, can lead to the formation of reactive intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals.[2][10] These reactive species can induce cellular damage through various mechanisms, including DNA damage, protein modification, and disruption of cellular redox balance, which can result in antimicrobial and cytotoxic effects.[1][11]

Nitroaromatic Nitroaromatic Compound Nitroreductase Nitroreductase Enzymes Nitroaromatic->Nitroreductase Reduction ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Superoxide Superoxide Radicals Nitroreductase->Superoxide CellularDamage Cellular Damage (DNA, Protein, etc.) ReactiveIntermediates->CellularDamage Superoxide->CellularDamage BiologicalEffect Biological Effect (Antimicrobial, Cytotoxic) CellularDamage->BiologicalEffect

Caption: Generalized mechanism of action for nitroaromatic compounds.

Experimental Protocols for Biological Activity Screening

To empirically validate the potential biological activities of 3-nitropyridine-2-sulfonic acid and its analogues, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow:

start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results visually or with a plate reader incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[12][13]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Workflow:

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a desired cancer cell line (e.g., HeLa, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the test compound. Include a control with the enzyme and buffer only (100% activity) and a blank with buffer only.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.[20][21]

Conclusion

References

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  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4947. Retrieved from [Link]

  • Kanje, S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

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  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(11), 3505. Retrieved from [Link]

  • MDPI. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(21), 6439. Retrieved from [Link]

  • SciELO. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 816-847. Retrieved from [Link]

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  • PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1988. Retrieved from [Link]

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Validation

A Guide to Kinetic Studies of Acid-Catalyzed Reactions: Evaluating 3-Nitropyridine-2-Sulfonic Acid as a Novel Organocatalyst

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is perpetual. This guide provides a comprehensive framework for conducting kinetic studies to evaluate the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is perpetual. This guide provides a comprehensive framework for conducting kinetic studies to evaluate the performance of novel organocatalysts, using 3-nitropyridine-2-sulfonic acid as a focal point. While direct kinetic data for this specific catalyst is not yet widely published, this document outlines the principles and a detailed protocol to assess its efficacy against established alternatives in a common acid-catalyzed reaction: the Fischer esterification.

Introduction: The Rationale for Kinetic Analysis in Catalyst Development

The synthesis of esters is a cornerstone of organic chemistry, with broad applications in the pharmaceutical, fragrance, and polymer industries. The efficiency of esterification reactions is heavily reliant on the catalyst employed. While traditional mineral acids are effective, they pose challenges in terms of corrosion, catalyst separation, and environmental impact. This has spurred the development of solid and organocatalysts, such as sulfonic acid-functionalized materials, which offer potential advantages in terms of reusability and milder reaction conditions.[1]

3-Nitropyridine-2-sulfonic acid presents an intriguing candidate as an organocatalyst. The pyridine ring, functionalized with an electron-withdrawing nitro group and an acidic sulfonic acid group, suggests the potential for strong Brønsted acidity and unique catalytic activity.[2][3] However, to establish its practical utility, a rigorous kinetic analysis is indispensable. Kinetic studies provide quantitative insights into reaction rates, catalyst efficiency, and reaction mechanisms, which are crucial for process optimization and scale-up.[4][5]

This guide will walk you through the process of designing and executing a kinetic study to benchmark 3-nitropyridine-2-sulfonic acid against other common acid catalysts in the esterification of acetic acid with n-butanol.

The Model Reaction: Fischer Esterification

The chosen model reaction is the esterification of acetic acid with n-butanol to produce n-butyl acetate and water. This reaction is well-characterized and serves as an excellent benchmark for comparing catalyst performance.[6][7]

Reaction Scheme:

Experimental Design and Protocol

The core of this guide is a detailed, self-validating experimental protocol. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Materials and Equipment
  • Reactants: Acetic acid (glacial), n-butanol (anhydrous).

  • Catalysts: 3-nitropyridine-2-sulfonic acid, Amberlyst-15 (ion-exchange resin), p-toluenesulfonic acid (PTSA).

  • Solvent: Toluene (anhydrous).

  • Internal Standard: Dodecane (for GC analysis).

  • Equipment:

    • Reaction station with individual temperature and stirring control for parallel synthesis.[4]

    • Gas chromatograph with a flame ionization detector (GC-FID).

    • Autosampler for automated sample withdrawal.

    • Standard laboratory glassware (round-bottom flasks, condensers, etc.).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_data Data Analysis prep_reactants Prepare Reactant Mixture (Acetic Acid, n-Butanol, Toluene, Internal Standard) setup Set up Reaction Vessels in Reaction Station prep_reactants->setup prep_catalyst Weigh Catalysts (3-Nitropyridine-2-sulfonic acid, Amberlyst-15, PTSA) add_catalyst Add Catalyst to each vessel to initiate reaction (t=0) prep_catalyst->add_catalyst add_reactants Add Reactant Mixture to each vessel setup->add_reactants add_reactants->add_catalyst run_reaction Run Reaction at Controlled Temperature and Stirring add_catalyst->run_reaction sampling Automated Sampling at timed intervals run_reaction->sampling quench Quench Aliquots sampling->quench analysis GC-FID Analysis quench->analysis concentration Determine Concentrations of Reactants and Products analysis->concentration kinetics Plot Concentration vs. Time and Determine Initial Rates concentration->kinetics comparison Compare Catalyst Performance kinetics->comparison

Caption: Experimental workflow for the kinetic study of catalyzed esterification.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: Prepare a stock solution containing acetic acid, n-butanol, toluene (as solvent), and dodecane (as an internal standard for GC analysis). The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume.

  • Catalyst Preparation: Accurately weigh the catalysts (3-nitropyridine-2-sulfonic acid, Amberlyst-15, and PTSA) into separate reaction vessels. A typical catalyst loading would be 1-5 mol% relative to the limiting reactant.

  • Reaction Setup: Place the reaction vessels in the reaction station and equip them with condensers. Set the desired reaction temperature (e.g., 80°C) and stirring speed. Using a reaction station allows for parallel experiments under identical conditions, ensuring high fidelity in comparison.[4]

  • Reaction Initiation: Add the pre-prepared reaction mixture to each vessel simultaneously to start the reactions. This marks time zero (t=0).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction vessel using an autosampler. Quench the reaction in each aliquot immediately by cooling and diluting with a cold solvent to prevent further conversion.

  • Analysis: Analyze the quenched aliquots by GC-FID to determine the concentrations of reactants (acetic acid, n-butanol) and the product (n-butyl acetate) relative to the internal standard.

  • Data Processing: Plot the concentration of the product (n-butyl acetate) as a function of time for each catalyst. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Comparative Performance Analysis

The primary output of this kinetic study is a direct comparison of the catalytic activity of 3-nitropyridine-2-sulfonic acid with established catalysts. The data should be summarized in a clear, tabular format.

Table 1: Comparative Kinetic Data for the Esterification of Acetic Acid with n-Butanol

CatalystCatalyst Loading (mol%)Temperature (°C)Initial Rate (mol L⁻¹ min⁻¹)Conversion at 2h (%)
3-Nitropyridine-2-sulfonic acid 280Experimental ValueExperimental Value
Amberlyst-15 280Literature/Experimental ValueLiterature/Experimental Value
p-Toluenesulfonic acid (PTSA) 280Literature/Experimental ValueLiterature/Experimental Value
No Catalyst (Control) 080Experimental ValueExperimental Value

Note: Literature values for Amberlyst-15 and PTSA can be used for initial comparison, but it is best to run them in parallel for direct comparability.

Mechanistic Insights and Discussion

The kinetic data obtained can provide insights into the reaction mechanism. For an acid-catalyzed esterification, a plausible mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, followed by nucleophilic attack of the alcohol.

Proposed Catalytic Cycle

G Catalyst Catalyst (H+) Acid R-COOH Catalyst->Acid Protonation ProtonatedAcid R-C(OH)2+ Acid->ProtonatedAcid TetrahedralIntermediate R-C(OH)2(O+H-R') ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Alcohol R'-OH Alcohol->TetrahedralIntermediate ProtonatedEster R-C(O+H)(OR') TetrahedralIntermediate->ProtonatedEster -H2O ProtonatedEster->Catalyst Regeneration Ester R-COOR' ProtonatedEster->Ester -H+ Water H2O ProtonatedWater H3O+

Caption: Generalized mechanism for acid-catalyzed esterification.

The superior performance of a catalyst can be attributed to several factors, including its Brønsted acidity and the steric environment of the active site. The electron-withdrawing nitro group in 3-nitropyridine-2-sulfonic acid is expected to increase the acidity of the sulfonic acid group, potentially leading to a higher reaction rate compared to PTSA. Compared to a solid catalyst like Amberlyst-15, a homogeneous catalyst like 3-nitropyridine-2-sulfonic acid may offer better accessibility to the catalytic sites.

Conclusion and Future Outlook

This guide provides a robust framework for the kinetic evaluation of 3-nitropyridine-2-sulfonic acid as a catalyst for esterification reactions. By following the detailed protocol and comparative analysis, researchers can obtain reliable data to assess its potential as a viable alternative to existing catalysts.

Future studies should explore the substrate scope of 3-nitropyridine-2-sulfonic acid, its reusability, and its application in other acid-catalyzed transformations. A deeper mechanistic investigation, potentially involving computational studies, could further elucidate the role of the pyridine and nitro functionalities in its catalytic activity.

References

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  • Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Pyridinesulfonic Acid: From Organic Synthesis to Functional Materials. Retrieved from [Link]

  • Google Patents. (n.d.). EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids.
  • NIH. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2005). Indirect Spectrophotometric Microdetermination with Kinetic Study of Some Sulphonamides in Aqueous Solution. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Nitropyridine-2-Sulfonic Acid in Immunoassays

For researchers, scientists, and drug development professionals, the reliability of an assay is paramount. An assay's specificity—its ability to measure only the intended analyte—is a cornerstone of this reliability.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of an assay is paramount. An assay's specificity—its ability to measure only the intended analyte—is a cornerstone of this reliability. When developing an assay for a small molecule like 3-nitropyridine-2-sulfonic acid, which is likely to be used as a hapten to generate specific antibodies, a rigorous assessment of cross-reactivity is not just a validation checkbox; it is a critical investigation into the assay's fitness for purpose.

This guide provides an in-depth, experience-driven approach to designing and executing a cross-reactivity assessment for an immunoassay targeting 3-nitropyridine-2-sulfonic acid. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a self-validating and robust experimental design.

The Imperative of Specificity: Why Cross-Reactivity Matters

Small molecules like 3-nitropyridine-2-sulfonic acid are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]).[1][2][3] This conjugate, known as a hapten-carrier conjugate, is what the immune system recognizes.

The resulting polyclonal or monoclonal antibodies will have a binding site (paratope) that is complementary to the hapten. However, the specificity of this recognition is not absolute. Antibodies may bind to other molecules that share structural similarities with the original hapten. This phenomenon is known as cross-reactivity, and it can lead to significant assay inaccuracies, such as false-positive results or over-quantification of the target analyte.[4] Regulatory bodies like the FDA and international consortiums like ICH emphasize that demonstrating the specificity of an analytical procedure is a mandatory part of its validation.[5][6][7][8]

Our primary goal is to proactively identify and quantify the binding of our anti-3-nitropyridine-2-sulfonic acid antibodies to a panel of structurally related molecules. This allows us to define the operational specificity of our assay and understand its limitations.

Designing the Cross-Reactivity Study: A Framework for Trustworthiness

A trustworthy cross-reactivity study is built on a logical selection of potential interferents and a highly precise assay format. For haptens, the gold-standard is the competitive enzyme-linked immunosorbent assay (ELISA).

Pillar 1: Rational Selection of Potential Cross-Reactants

The selection of compounds to test is not random; it is a hypothesis-driven process based on chemical structure. The core structure of our target is a pyridine ring substituted with a nitro group and a sulfonic acid group. Therefore, our panel of potential cross-reactants should probe the antibody's tolerance for variations at each of these key positions.

A well-considered panel should include:

  • Precursors and Metabolites: The synthetic precursor, 3-nitropyridine, is a prime candidate.[9]

  • Positional Isomers: Molecules where the nitro and sulfonic acid groups are at different positions on the pyridine ring.

  • Analogs with Missing Functional Groups: For instance, pyridine-2-sulfonic acid (lacking the nitro group) and 3-nitropyridine (lacking the sulfonic acid group).

  • Analogs with Modified Functional Groups: Compounds where the sulfonic acid is replaced by a similar group (e.g., carboxylic acid) or the nitro group is reduced to an amino group.

  • Related Chemical Scaffolds: While less likely to be significant cross-reactants, including a simple benzene sulfonic acid could provide a baseline for the importance of the pyridine ring itself.

Below is a proposed panel for assessing an assay targeting 3-nitropyridine-2-sulfonic acid.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameRationale for InclusionPredicted Cross-Reactivity
3-Nitropyridine-2-sulfonic acid Target Analyte (Reference) 100%
3-NitropyridineSynthetic precursor, lacks the sulfonic acid group.[9]Moderate to Low
5-Nitropyridine-2-sulfonic acidPositional isomer, nitro group at position 5 instead of 3.[10]High to Moderate
Pyridine-2-sulfonic acidLacks the nitro group.Low
2-Chloropyridine-5-sulfonic acidDifferent substituent (chloro) at a different position.Very Low
3-Aminopyridine-2-sulfonic acidNitro group is reduced to an amino group.Low
3-Nitropyridine-4-carboxylic acidSulfonic acid group replaced by a carboxylic acid group.Low
Benzenesulfonic acidLacks the pyridine ring and nitro group.Very Low / None
2,5-disubstituted pyridinesClass of related compounds.[9][10]Variable
Pillar 2: The Competitive ELISA Workflow

The competitive ELISA is the ideal format because it directly measures the ability of a compound to compete with the target analyte for binding to the antibody.[11] A lower signal indicates stronger competition and, therefore, higher cross-reactivity.

The core principle involves a fixed amount of antibody and a fixed amount of a labeled or coated antigen conjugate. The free analyte in the sample (or the potential cross-reactant being tested) competes for the limited antibody binding sites.

Diagram: Principle of Competitive ELISA for Cross-Reactivity

G cluster_0 Scenario 1: No Cross-Reactant Present cluster_1 Scenario 2: High Concentration of Cross-Reactant Ab Antibody Ag_coated Coated Antigen (3-NP-2-SA-BSA) Ab->Ag_coated Binds Signal High Signal Ag_coated->Signal Generates Ab2 Antibody Ag_coated2 Coated Antigen (3-NP-2-SA-BSA) Ab2->Ag_coated2 Binding Blocked CrossReactant Cross-Reactant (Free in Solution) Ab2->CrossReactant Binds Preferentially NoSignal Low/No Signal Ag_coated2->NoSignal Generates

Caption: Competitive ELISA principle for cross-reactivity testing.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a robust assessment.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with a conjugate of 3-nitropyridine-2-sulfonic acid and a protein (e.g., BSA) that is different from the one used for immunization (to avoid binding to anti-carrier antibodies). A typical concentration is 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[12]

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (3-nitropyridine-2-sulfonic acid) and each potential cross-reactant in assay buffer. The concentration range should be wide enough to generate a full inhibition curve.

    • In a separate dilution plate, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). This pre-incubation step allows the antibody to bind to the free analyte/cross-reactant.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Generation:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Pillar 3: Rigorous Data Analysis and Interpretation

The data from the ELISA will be a series of inhibition curves. For each compound tested, plot the absorbance (or % inhibition) against the logarithm of its concentration.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is the key metric for comparison.[13]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a compound is calculated relative to the target analyte using the following formula:[13]

    %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data

Compound NameIC50 (nM)% Cross-ReactivityInterpretation
3-Nitropyridine-2-sulfonic acid 10100% Reference standard
3-Nitropyridine5,0000.2%Negligible cross-reactivity
5-Nitropyridine-2-sulfonic acid5020%Significant cross-reactivity; may interfere
Pyridine-2-sulfonic acid10,0000.1%Negligible cross-reactivity
2-Chloropyridine-5-sulfonic acid>50,000<0.02%No significant cross-reactivity

Diagram: Decision Workflow for Cross-Reactivity Results

G Start Perform Competitive ELISA Calculate % Cross-Reactivity Decision1 Is %CR > 1% for any compound? Start->Decision1 HighCR Significant Cross-Reactivity Detected Decision1->HighCR Yes LowCR Assay is Highly Specific Proceed with Validation Decision1->LowCR No Action Assess Impact: 1. Is the cross-reactant present in samples? 2. Does it interfere with quantification? HighCR->Action Decision2 Is interference acceptable for assay's intended use? Action->Decision2 Accept Document limitation and proceed. Define specificity in assay protocol. Decision2->Accept Yes Reject Assay not fit for purpose. Redevelop assay (e.g., new antibody clone, different hapten design). Decision2->Reject No

Caption: Decision-making based on cross-reactivity findings.

Comparison with Alternative and Orthogonal Methods

While competitive ELISA is the workhorse for screening, other methods can provide complementary data:

  • Surface Plasmon Resonance (SPR): SPR can provide detailed kinetic data (association and dissociation rates) for the binding of the antibody to various analogs. This is more quantitative than ELISA but is lower throughput and requires specialized equipment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As an orthogonal method, LC-MS/MS provides the highest level of specificity as it relies on the mass-to-charge ratio and fragmentation pattern of the molecule, not on antibody binding. It is the ideal confirmatory technique if significant cross-reactivity is found and cannot be resolved immunochemically.

Conclusion

The assessment of cross-reactivity for an assay targeting 3-nitropyridine-2-sulfonic acid is a foundational element of its development and validation. By moving beyond a simple checklist and adopting a scientifically-grounded approach—from the rational selection of potential cross-reactants to the meticulous execution of a competitive ELISA and rigorous data interpretation—we build trustworthiness into our results. This guide provides a framework for that process, ensuring that the final assay is well-characterized, reliable, and ultimately, fit for its intended purpose in a research or drug development setting. Adherence to these principles, grounded in authoritative guidelines from bodies like the ICH, is essential for scientific integrity.[5][7][14][15]

References

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 93-102. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Li, Q., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Analytica Chimica Acta, 1095, 155-163. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • Bakke, J. M., & Ranes, E. (1998). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Acta Chemica Scandinavica, 52, 133-137. [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1083. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2009). Draft Guidance on Immunogenicity Testing. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • The Biochemist. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan J. Chem., 6(1), 59-64. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Environmental Science and Health, Part B, 41(6), 789-803. [Link]

  • MDPI. (2020). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 25(19), 4558. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]

  • Georganics. (n.d.). Sulfonic / Sulfinic / Sulfamic / Sulfurous acid derivatives. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Vazquez-Abad, M-D. (2020). FDA EMA immunogenicity guidelines. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-nitropyridine-2-sulfonic Acid

This document provides essential, immediate safety and logistical information for the proper disposal of 3-nitropyridine-2-sulfonic acid. As a niche chemical, specific disposal data is limited.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-nitropyridine-2-sulfonic acid. As a niche chemical, specific disposal data is limited. Therefore, this guide is synthesized from the safety profiles of structurally analogous compounds, including pyridine sulfonic acids and nitropyridines, alongside established hazardous waste management protocols. This procedural guidance is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.

Foundational Understanding: Hazard Profile

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on related compounds like 2-pyridinesulfonic acid, 3-nitropyridine-2-thiol, and general sulfonic acids, 3-nitropyridine-2-sulfonic acid should be handled as a substance that is corrosive and may cause severe skin burns and eye damage.[1][2][3] The nitro functional group also adds considerations for reactivity.

All waste containing this compound must be managed with the assumption that it is corrosive, reactive, and toxic.

Table 1: Synthesized Hazard Profile for 3-nitropyridine-2-sulfonic Acid

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource Analogy
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][4]
Serious Eye Damage, Category 1GHS05DangerH318: Causes serious eye damage.[1][4]
Acute Toxicity (Oral, Dermal, Inhalation)GHS06DangerHarmful if swallowed, in contact with skin or if inhaled.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Due to the corrosive nature of sulfonic acids, rigorous adherence to PPE protocols is non-negotiable.[3][5] All personnel involved in the handling and disposal of 3-nitropyridine-2-sulfonic acid waste must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.[1]

  • Skin Protection: A chemically resistant laboratory coat, long pants, and closed-toe shoes are required.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Ensure to check for any signs of degradation before use.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a cartridge appropriate for organic acid vapors and dusts must be used.[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-nitropyridine-2-sulfonic acid is governed by its chemical properties and regulatory frameworks. The following protocol outlines a self-validating system for its safe disposal.

Step 1: Waste Characterization and Classification

Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste.[6][7] US Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3 should be consulted.[6]

  • Corrosivity (EPA Waste Code D002): As a sulfonic acid, the waste is expected to be highly acidic. Aqueous waste with a pH of 2 or less is classified as corrosive.[8][9]

  • Toxicity: While specific data is unavailable, the compound should be handled as potentially toxic. The Toxicity Characteristic Leaching Procedure (TCLP) may be required by local regulations to determine if it qualifies for a toxicity waste code.[8][10]

Step 2: Segregation and Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions.[11] Store waste containers of 3-nitropyridine-2-sulfonic acid away from incompatible materials.

Known Incompatibilities for Related Compounds:

  • Strong Oxidizing Agents: May lead to violent reactions.[4][12]

  • Strong Bases: Vigorous acid-base neutralization reactions can generate significant heat.

  • Metals: Contact with metals may produce flammable hydrogen gas.[13]

  • Water: While many sulfonic acids are water-soluble, uncontrolled mixing with water, especially with concentrated acid, can generate heat.[13]

Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

Step 3: Containerization and Labeling
  • Select an Appropriate Container: Use a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) that can be securely sealed.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-nitropyridine-2-sulfonic Acid". Attach a completed hazardous waste tag as soon as the first drop of waste is added.[11]

  • Storage: Keep the waste container tightly closed and stored in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the laboratory.[4][7] Ensure the storage location has secondary containment.

Step 4: Final Disposal Pathway

Discharge of 3-nitropyridine-2-sulfonic acid into the environment or sewer systems must be strictly avoided.[2] The accepted disposal methods are:

  • Licensed Chemical Waste Disposal Service: The primary and recommended method is to arrange for pickup by a licensed hazardous waste disposal company. This ensures the waste is managed in compliance with all federal, state, and local regulations.[6]

  • Controlled Incineration: This material can be disposed of by a licensed facility through controlled incineration, often with flue gas scrubbing to neutralize the resulting sulfur and nitrogen oxides.[2]

The diagram below illustrates the decision-making process for the safe disposal of 3-nitropyridine-2-sulfonic acid.

G start Waste Generation: 3-nitropyridine-2-sulfonic Acid ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Characterize Waste (Likely Corrosive - D002) ppe->characterize segregate Segregate from Incompatibles (Bases, Oxidizers, Metals) characterize->segregate containerize Containerize in a Labeled, Compatible, Sealed Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store disposal Arrange for Disposal via Licensed Hazardous Waste Vendor store->disposal small_spill Small Spill: Absorb with Inert Material, Collect as Hazardous Waste spill->small_spill Is it a small, manageable spill? large_spill Large Spill: Evacuate Area, Contact EHS/Emergency Services spill->large_spill No small_spill->containerize

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-nitropyridine-2-sulfonic Acid

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and hazardous compounds is a daily reality, and a profound u...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and hazardous compounds is a daily reality, and a profound understanding of the materials in our laboratories is the bedrock of a secure working environment. This guide provides essential, field-proven safety protocols for handling 3-nitropyridine-2-sulfonic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Analysis: Understanding the Compound

  • Sulfonic Acid Moiety : This group renders the compound a strong acid. Contact with skin and eyes can cause severe chemical burns and irreversible damage.[1][2][3][4]

  • Nitroaromatic System : Aromatic nitro compounds are known for their potential toxicity and reactivity.[5][6] They can be harmful if inhaled, ingested, or absorbed through the skin. Furthermore, many nitro compounds are shock-sensitive or can decompose energetically upon heating.[5]

  • Solid Form : The compound is likely a solid powder or crystalline material.[7] This presents a significant inhalation hazard, as fine dust can be easily aerosolized during manipulation.[3][8]

Therefore, our safety strategy must be built around preventing exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Personal Protective Equipment (PPE) Regimen

The level of PPE required is dictated by the specific procedure being performed. A risk assessment should always precede any laboratory work.[9] The following table summarizes the minimum recommended PPE for common laboratory tasks involving 3-nitropyridine-2-sulfonic acid.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile, single pair)Lab coatNot typically required
Weighing Solid Chemical splash gogglesChemical-resistant gloves (Nitrile, double-gloved)Lab coatNIOSH-approved respirator (N95 or higher)
Preparing Solutions Chemical splash goggles & Face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over lab coatNot required if in fume hood
Running Reactions Chemical splash goggles & Face shieldHeavy-duty gloves (e.g., Neoprene or Butyl rubber over Nitrile)Chemical-resistant apron over lab coatNot required if in fume hood
Waste Disposal Chemical splash goggles & Face shieldHeavy-duty gloves (e.g., Neoprene or Butyl rubber)Chemical-resistant apron over lab coatNot required if in fume hood

Detailed PPE Specifications & Rationale

Eye and Face Protection

Due to the severe corrosive potential of sulfonic acids, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles : These are the minimum requirement for any task involving this compound.[1][10] They must form a complete seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses are insufficient as they do not provide this seal.[9]

  • Face Shield : A face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard.[1][2][9] This includes preparing solutions, transferring large volumes, and cleaning up spills. The face shield protects the entire face from direct contact.

Hand Protection: The Critical Barrier

Gloves are the primary defense against dermal exposure, but not all gloves are created equal.

  • Material Selection : Disposable nitrile gloves provide adequate protection for incidental contact, such as handling a sealed container.[5] However, for tasks involving direct manipulation or the potential for prolonged contact, double-gloving with nitrile gloves is recommended.[9] For extended work or when handling solutions, more robust gloves like neoprene or butyl rubber should be worn over an inner nitrile glove.

  • Glove Integrity : Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if you suspect contamination. Do not wear gloves outside of the laboratory area to prevent the spread of contamination.[1]

Body Protection
  • Laboratory Coat : A standard lab coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.[11]

  • Chemical-Resistant Apron : When handling solutions or performing tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[10]

  • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[9]

Respiratory Protection

The primary respiratory hazard is the inhalation of fine powder when handling the solid material.

  • Engineering Controls First : All manipulations of solid 3-nitropyridine-2-sulfonic acid that could generate dust must be performed within a certified chemical fume hood.[3][11] The fume hood is the primary engineering control to minimize inhalation exposure.

  • Respirator Use : When weighing the solid, even within a fume hood, a NIOSH-approved N95 (or better) particulate respirator is required to protect against aerosolized particles.[11] Use of respirators requires prior medical clearance and fit-testing as per OSHA regulations.[3]

Operational Plan: Safe Handling and Disposal

Step-by-Step PPE Donning Protocol
  • Check Your Area : Ensure the chemical fume hood is operational and that a safety shower and eyewash station are accessible.[11]

  • Lab Attire : Don your lab coat, ensuring it is fully buttoned.

  • Respirator (if needed) : If you will be handling the solid, perform a seal check and don your NIOSH-approved respirator.

  • Eye and Face Protection : Put on your chemical splash goggles. If a splash hazard exists, add a face shield.

  • Gloves : Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If required, don a second pair of nitrile gloves or a pair of heavy-duty gloves over the first.

Step-by-Step PPE Doffing Protocol (to prevent contamination)
  • Outer Gloves : If wearing two pairs, remove the outer, most contaminated pair and dispose of them in the designated hazardous waste container.

  • Apron & Lab Coat : Remove your apron (if worn) and then your lab coat, turning it inside out as you remove it to contain any surface contamination. Place it in its designated storage area or laundry receptacle.

  • Face Shield & Goggles : Remove the face shield first, followed by your goggles, handling them by the straps.

  • Respirator : Remove your respirator.

  • Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare skin.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[1][12]

Disposal of Contaminated PPE

All disposable PPE that has been contaminated with 3-nitropyridine-2-sulfonic acid must be treated as hazardous waste. Collect all used gloves, disposable aprons, and other contaminated items in a designated, sealed waste container for proper disposal according to your institution's hazardous waste protocols.[1][12]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 3-nitropyridine-2-sulfonic acid.

PPE_Workflow start_node Start: Task with 3-Nitropyridine-2-Sulfonic Acid is_solid Handling Solid? start_node->is_solid decision_node decision_node ppe_node ppe_node control_node control_node is_splash Splash Hazard? is_solid->is_splash No (Solution) fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes goggles Minimum PPE: - Lab Coat - Goggles - Nitrile Gloves is_splash->goggles No face_shield Add Face Shield is_splash->face_shield Yes respirator Add NIOSH-Approved Respirator (N95+) fume_hood->respirator respirator->is_splash end_node Proceed with Task goggles->end_node chem_apron Add Chemical-Resistant Apron & Double-Glove face_shield->chem_apron chem_apron->goggles

Caption: Decision workflow for selecting appropriate PPE when handling 3-nitropyridine-2-sulfonic acid.

References

  • Occupational Safety Resources on Sulfuric Acid - NC DPH: Epidemiology. (2019). Available at: [Link]

  • Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. Available at: [Link]

  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022). Available at: [Link]

  • SULPHONIC ACID, 90% - SAFETY DATA SHEET. (2018). Available at: [Link]

  • Hazard Assessment and PPE Recommendations for Biochemistry Labs - California State University San Marcos. Available at: [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022). YouTube. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies Press. (2011). Available at: [Link]

  • SAFETY DATA SHEET - 3-Nitropyridine. (2010). Thermo Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. Available at: [Link]

  • UCCS Task Specific PPE Requirements - Chemical Use Hazards. University of Colorado Colorado Springs. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Production of pyridine-3-sulfonic acid - US Patent US5082944A. Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitropyridine-2-sulfonic Acid
Reactant of Route 2
3-nitropyridine-2-sulfonic Acid
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